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Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine and Its Imiqualine Derivatives

Executive Summary The compound 1-bromoimidazo[1,2-a]quinoxalin-4-amine serves as a critical synthetic precursor and core pharmacophore in the development of "imiqualines"—a novel class of anticancer and immunomodulatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-bromoimidazo[1,2-a]quinoxalin-4-amine serves as a critical synthetic precursor and core pharmacophore in the development of "imiqualines"—a novel class of anticancer and immunomodulatory agents derived from the imidazoquinoline family. While its parent compound, imiquimod, primarily acts as a Toll-like receptor 7 (TLR7) agonist, derivatives synthesized from the 1-bromoimidazo[1,2-a]quinoxalin-4-amine scaffold exhibit a distinct, TLR-independent mechanism of action. By utilizing the 1-bromo position as a highly reactive site for palladium-catalyzed cross-coupling, researchers have engineered potent molecules (such as EAPB0203 and EAPB0503) that directly inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger the intrinsic apoptotic pathway in highly resistant malignancies like melanoma and T-cell lymphomas.

This technical guide details the structural significance of the 1-bromo intermediate, the downstream molecular mechanisms of its derivatives, and the self-validating experimental protocols used to characterize these pathways.

Chemical Foundation: The Role of the 1-Bromo Precursor

In medicinal chemistry, the imidazo[1,2-a]quinoxaline scaffold provides the rigid, planar geometry required for specific protein-protein or protein-ligand interactions. However, the unsubstituted scaffold lacks the necessary binding affinity for high-potency target inhibition.

The 1-bromoimidazo[1,2-a]quinoxalin-4-amine intermediate solves this by providing a versatile halogen handle at the C1 position. This enables Suzuki-Miyaura cross-coupling reactions to introduce bulky, lipophilic aryl or alkyl groups (e.g., 3,4-dimethoxyphenyl or 2-phenethyl moieties) 1. The nature of this substitution dictates the biological target:

  • Tubulin Inhibitors: Coupling with 3-methoxyphenyl yields EAPB0503, which perfectly occupies the hydrophobic colchicine-binding pocket of β-tubulin 2, 3.

  • Kinase Inhibitors: Alternative substitutions at this exact position shift the mechanism entirely, yielding high-affinity JNK1 inhibitors (e.g., AX13587) 4 or non-covalent EGFR inhibitors 5.

Workflow Precursor 1-bromoimidazo[1,2-a] quinoxalin-4-amine Coupling Suzuki Cross-Coupling Precursor->Coupling Synthesis Derivative Active Derivative Coupling->Derivative Yields Assay1 Tubulin Assay Derivative->Assay1 Validates MoA Assay2 Flow Cytometry Derivative->Assay2 Validates Arrest

Figure 2: Synthetic workflow and downstream validation of 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

Primary Mechanisms of Action (Imiqualine Class)

Once synthesized from the 1-bromo precursor, the resulting active molecules exert their antitumoral effects through a multi-tiered mechanism of action that fundamentally diverges from imiquimod.

Microtubule Depolymerization (Colchicine Site Binding)

The primary cytotoxic mechanism of lead derivatives (EAPB0203 and EAPB0503) is the direct inhibition of tubulin polymerization. Surface Plasmon Resonance (SPR) and molecular docking studies confirm that these compounds bind specifically to the colchicine-binding site on β-tubulin [[2]](). By occupying this pocket, they sterically hinder the addition of new α/β-tubulin heterodimers to the plus-end of the growing microtubule. This disruption of microtubule dynamics prevents the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and arresting the cell cycle in the G2/M phase 3.

Activation of the Intrinsic Apoptotic Pathway

Prolonged G2/M arrest induced by these compounds inevitably leads to apoptosis. The mechanism is heavily reliant on the mitochondrial (intrinsic) pathway. Treatment with imidazo[1,2-a]quinoxaline derivatives causes a rapid downregulation of anti-apoptotic proteins c-IAP-1 and Bcl-XL , alongside the stabilization of pro-apoptotic tumor suppressors p53 and p21 [[6]](). This shift in the Bcl-2 family rheostat induces a loss of mitochondrial membrane potential ( ΔΨm​ ), resulting in the cytosolic release of cytochrome c and the subsequent cleavage and activation of Caspases 9 and 3 2.

Signal Transduction & PDE4 Inhibition

Beyond tubulin binding, the imidazo[1,2-a]quinoxaline core acts as a potent inhibitor of Phosphodiesterase 4 (PDE4). Inhibition of PDE4 prevents the hydrolysis of cAMP, leading to intracellular cAMP accumulation. Concurrently, these compounds modulate inflammatory and survival signaling by activating the p38 MAPK pathway while simultaneously inhibiting the PI3K/Akt pathway 7, [[1]](). This dual action suppresses TNF-α production and further sensitizes cancer cells to apoptosis.

MoA Imiqualine Imidazo[1,2-a]quinoxalin-4-amine Tubulin β-Tubulin (Colchicine Site) Imiqualine->Tubulin Binds Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits CellCycle G2/M Phase Arrest Microtubule->CellCycle Induces Mito Mitochondrial Depolarization CellCycle->Mito Triggers Caspase Caspase 3/9 Activation Mito->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Leads to

Figure 1: Mechanism of action of imidazo[1,2-a]quinoxalin-4-amine derivatives leading to apoptosis.

Quantitative Data Summary

The table below highlights the dramatic increase in antitumoral potency achieved by functionalizing the 1-bromoimidazo[1,2-a]quinoxalin-4-amine precursor compared to the parent molecule, imiquimod 2, 8, 9.

CompoundPrimary Target / ReceptorIC₅₀ (A375 Melanoma)Key Biological Effect
EAPB0203 β-Tubulin (Colchicine site)1.57 μMMicrotubule depolymerization, G2/M arrest
EAPB0503 β-Tubulin (Colchicine site)0.20 μMHigh-affinity microtubule depolymerization
AX13587 JNK1 / MAST3160 nM (JNK1)Kinase inhibition (Alternative C1 substitution)
Imiquimod TLR7 / Weak Tubulin affinity70.3 μMImmune stimulation, weak direct cytotoxicity

Experimental Protocols & Validation

To ensure rigorous scientific integrity, the mechanisms described above must be validated using self-contained, causally linked experimental systems. Below are the standard methodologies utilized to characterize derivatives synthesized from the 1-bromo precursor.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To validate the direct binding of the compound to the colchicine site and the subsequent inhibition of microtubule assembly.

  • Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Causality: PIPES maintains the strict physiological pH required for tubulin stability. EGTA chelates calcium ions that would otherwise prematurely depolymerize microtubules, ensuring baseline stability.

  • Nucleotide Addition: Add 1 mM GTP to the tubulin solution.

    • Causality: GTP binding to the β-tubulin monomer is thermodynamically required to close the interface between heterodimers during polymerization.

  • Compound Incubation: Introduce the synthesized test compound (e.g., EAPB0503) at varying concentrations (0.1 μM to 10 μM).

  • Kinetic Measurement: Monitor absorbance at 340 nm using a spectrophotometer at 37°C for 60 minutes.

    • Causality: As tubulin polymerizes into intact microtubules, the solution's turbidity increases, scattering light at 340 nm. A flat or reduced absorbance curve confirms that the compound is sterically hindering the addition of new heterodimers to the microtubule plus-end.

  • Validation & Controls: Run a vehicle control (DMSO) to establish the maximum polymerization baseline and a positive control (Colchicine) to validate the assay's sensitivity.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Objective: To determine the downstream cellular effect (G2/M phase arrest) resulting from microtubule inhibition.

  • Cell Treatment: Plate A375 human melanoma cells and treat with the test compound for 24 to 48 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% cold ethanol for at least 30 minutes at 4°C.

    • Causality: Ethanol dehydrates the cells and permeabilizes the lipid membrane, allowing the intracellular penetration of the fluorescent dye while preserving the architectural integrity of the cell.

  • Staining: Resuspend the fixed cells in a staining solution containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark for 30 minutes.

    • Causality: PI is an intercalating agent that binds to all double-stranded nucleic acids. RNase A is critical because it degrades double-stranded RNA; without it, the PI fluorescence would overestimate the DNA content, blurring the distinct cell cycle phases.

  • Acquisition & Analysis: Analyze the cells using a flow cytometer, measuring fluorescence in the FL2 channel.

    • Causality: Cells in the G2/M phase have double the DNA content (4n) compared to G1 phase cells (2n), resulting in twice the PI fluorescence intensity. An accumulation of cells in the 4n peak confirms that the compound has triggered the spindle assembly checkpoint (SAC) due to failed microtubule dynamics.

  • Validation & Controls: Include untreated cells to map the normal, asynchronous cell cycle distribution.

References

  • [4] Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors - PubMed (nih.gov). Available at:[Link]

  • [7] Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors - ResearchGate. Available at:[Link]

  • [1] US10689384B2 - Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer - Google Patents. Available at:

  • [5] Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC (nih.gov). Available at:[Link]

  • [2] Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity - PMC (nih.gov). Available at:[Link]

  • [3] Biological applications of imiquimod analogues: An update (Review) - Spandidos Publications. Available at:[Link]

  • [8] Pharmacology of EAPB0203, a novel imidazo[1,2-a]quinoxaline derivative with anti-tumoral activity on melanoma - PubMed (nih.gov). Available at:[Link]

  • [6] EAPB0203, a member of the imidazoquinoxaline family, inhibits growth and induces caspase-dependent apoptosis in T-cell lymphomas and HTLV-I-associated adult T-cell leukemia/lymphoma - ResearchGate. Available at: [Link]

  • [9] Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas - doi.org. Available at:[Link]

Sources

Exploratory

Structural and Synthetic Profiling of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine: A Key Scaffold in Oncological Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the imidazo[1,2-a]quinoxaline heterocyclic system has emerged as a privileged scaffold, yielding a novel class of therapeutic agents known as "imiqualines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]quinoxaline heterocyclic system has emerged as a privileged scaffold, yielding a novel class of therapeutic agents known as "imiqualines." At the synthetic heart of this development lies 1-bromoimidazo[1,2-a]quinoxalin-4-amine . This whitepaper provides an in-depth technical analysis of its structural properties, the causality behind its synthetic utility, and its critical role as a precursor in the development of targeted therapies for melanoma and T-cell lymphomas.

Structural Architecture and Physicochemical Profile

The molecular architecture of 1-bromoimidazo[1,2-a]quinoxalin-4-amine is defined by a rigid, planar tricyclic core. This planarity allows for efficient intercalation or deep pocket binding within enzymatic and receptor active sites. The strategic placement of functional groups on this core dictates both its chemical reactivity and its downstream pharmacological potential.

Quantitative Data Summary

The fundamental physicochemical parameters of the scaffold are summarized below:

PropertyValue / Description
Chemical Name 1-Bromoimidazo[1,2-a]quinoxalin-4-amine
CAS Registry Number 1914135-89-9
Molecular Formula C10H7BrN4
Molecular Weight 263.09 g/mol
Core Scaffold Imidazo[1,2-a]quinoxaline (Tricyclic Heterocycle)
Electrophilic Center C-1 (Bromine-substituted)
Hydrogen Bonding Site C-4 (Primary Amine, H-bond donor)
Mechanistic Role of Key Functional Groups
  • The 4-Amino Group (Target Affinity): The primary amine at the C-4 position is not merely a structural accessory; it is a critical pharmacophore. Structure-activity relationship (SAR) studies indicate that primary and secondary amines at this position maintain high binding affinities toward targets such as the A1 adenosine receptor and various kinases. In contrast, tertiary amines are almost devoid of activity, confirming the crucial role of the 4-NH group as an essential hydrogen bond donor within the active site[1].

  • The 1-Bromo Group (Synthetic Handle): The bromine atom at the C-1 position of the imidazole ring serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions. Because the imidazole ring is highly electron-rich compared to the fused pyrazine/quinoxaline system, it readily undergoes electrophilic aromatic substitution (e.g., bromination via NBS) to yield this highly reactive intermediate[2].

Synthetic Workflows: The Suzuki-Miyaura Trajectory

The primary utility of 1-bromoimidazo[1,2-a]quinoxalin-4-amine is its application in Suzuki-Miyaura cross-coupling to generate 1-aryl derivatives (such as EAPB02202 and its analogues)[2].

SyntheticWorkflow A Imidazo[1,2-a] quinoxalin-4-amine B Electrophilic Bromination (NBS) A->B C 1-Bromoimidazo[1,2-a] quinoxalin-4-amine B->C D Suzuki Coupling (Pd-Catalyzed) C->D E 1-Aryl Imiqualine Derivatives D->E

Synthetic trajectory of 1-bromoimidazo[1,2-a]quinoxalin-4-amine functionalization.

Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

To ensure high fidelity and yield, the following self-validating protocol is utilized for the functionalization of the C-1 position[2].

Step 1: Reaction Setup Combine 1-bromoimidazo[1,2-a]quinoxalin-4-amine (1.0 eq) and the desired arylboronic acid (e.g., 3,4-dimethoxyphenylboronic acid, 1.1 eq) in a microwave-adapted vial. Causality: A slight stoichiometric excess of the boronic acid is used to compensate for potential protodeboronation side reactions that occur under basic conditions.

Step 2: Catalysis & Base Addition Add Pd(PPh3)4 (0.05 eq) and Na2CO3 (2.0 eq). Causality: The Pd(0) catalyst initiates the oxidative addition into the sterically hindered C-Br bond. Na2CO3 is strictly required to quaternize the boron atom, forming a negatively charged, highly reactive boronate complex that facilitates the transmetalation step.

Step 3: Solvent System Configuration Suspend the mixture in a 2:1 (v/v) mixture of Dimethoxyethane (DME) and H2O. Causality: This biphasic-like system is highly intentional. DME provides necessary solubility for the hydrophobic tricyclic core, while water is required to dissolve the inorganic base (Na2CO3) and drive the transmetalation phase of the catalytic cycle.

Step 4: Microwave Irradiation Seal the vial and irradiate at 140 °C for 20 minutes. Causality: Conventional thermal reflux can take hours and lead to catalyst degradation. Microwave heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier caused by the steric bulk of the tricyclic core.

Step 5: Workup & Validation Filter the reaction mixture through a Celite pad, wash with ethanol, concentrate the filtrate, and purify via silica gel liquid chromatography. Validation: A successful reaction is visually indicated by the deposition of "palladium black" on the Celite (confirming catalyst precipitation post-cycle). Analytical validation is achieved via LC-MS, looking for the specific mass shift corresponding to the loss of the bromine isotope pattern and the addition of the aryl mass.

Pharmacological Translation: From Scaffold to Oncology Therapeutics

The functionalization of 1-bromoimidazo[1,2-a]quinoxalin-4-amine directly yields first- and second-generation imiqualines (e.g., EAPB0203, EAPB0503). These derivatives exhibit profound submicromolar cytotoxic activities against aggressive human cancers, most notably the A375 melanoma cell line[3].

Mechanistically, these derivatives exert their antineoplastic effects by penetrating the cell and binding directly to the colchicine binding site on β-tubulin[4]. This binding event physically blocks the addition of tubulin heterodimers, resulting in the potent inhibition of microtubule polymerization. Consequently, the mitotic spindle fails to form, triggering a prolonged G2/M phase cell cycle arrest that ultimately forces the malignant cells into apoptosis[4].

Mechanism A 1-Aryl-imidazo[1,2-a]quinoxalin-4-amine B Binding to β-Tubulin Colchicine Site A->B C Inhibition of Microtubule Polymerization B->C D G2/M Phase Cell Cycle Arrest C->D E Apoptosis in Melanoma (A375 Cells) D->E

Mechanism of action for imiqualine derivatives targeting tubulin polymerization.

References

  • Title : Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines | Source : ResearchGate | URL : [Link]

  • Title: US10689384B2 - Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer | Source: Google Patents | URL
  • Title : Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells | Source : MDPI | URL : [Link]

  • Title : Chemical structures of studied compounds The imidazo[1,2-a]quinoxalines... | Source : ResearchGate | URL : [Link]

Sources

Foundational

De Novo Synthesis Pathways for 1-Bromoimidazo[1,2-a]quinoxalin-4-amine: A Comprehensive Technical Guide

Executive Summary & Strategic Importance The imidazo[1,2-a]quinoxaline scaffold is a privileged structural motif in modern medicinal chemistry. Often referred to as "imiqualines" due to their structural analogy to the im...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The imidazo[1,2-a]quinoxaline scaffold is a privileged structural motif in modern medicinal chemistry. Often referred to as "imiqualines" due to their structural analogy to the immunomodulator imiquimod, these tricyclic heterocycles have demonstrated profound therapeutic potential. They act as potent phosphodiesterase-4 (PDE4) inhibitors, JNK1 inhibitors, and tubulin-interacting antiproliferative agents against highly resistant melanoma and T-cell lymphomas.

Within this chemical space, 1-bromoimidazo[1,2-a]quinoxalin-4-amine serves as the ultimate linchpin intermediate. The presence of the C4-primary amine is critical for hydrogen-bond donor interactions in kinase and receptor binding pockets, while the C1-bromide provides a highly reactive handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). This technical guide outlines a robust, scalable, and self-validating de novo synthesis pathway to access this critical intermediate.

Retrosynthetic Disconnection & Mechanistic Rationale

Designing a scalable synthesis for 1-bromoimidazo[1,2-a]quinoxalin-4-amine requires avoiding late-stage purifications of highly polar intermediates. The most efficient de novo strategy relies on the sequential functionalization of the commercially available and inexpensive 2,3-dichloroquinoxaline .

Mechanistic Causality
  • SNAr Condensation: The C2 and C3 positions of quinoxaline are highly electrophilic due to the electron-withdrawing effect of the adjacent pyrazine nitrogens. An initial Nucleophilic Aromatic Substitution (SNAr) with an α -aminoacetal selectively mono-functionalizes the ring.

  • Intramolecular Cyclization: Acid-catalyzed deprotection of the acetal generates a highly reactive aldehyde transient, which undergoes immediate intramolecular cyclization with the N1 nitrogen of the quinoxaline core, followed by dehydration to yield the fully aromatic tricyclic system .

  • Regioselective Bromination: The tricyclic imidazo[1,2-a]quinoxaline system is electronically polarized. The imidazole C1 position is the most electron-rich site (analogous to the C3 position of indole), making it the thermodynamically and kinetically favored target for electrophilic aromatic substitution using N-Bromosuccinimide (NBS).

Retrosynthesis Target 1-Bromoimidazo[1,2-a] quinoxalin-4-amine Int1 Imidazo[1,2-a] quinoxalin-4-amine Target->Int1 Bromination Int2 4-Chloroimidazo [1,2-a]quinoxaline Int1->Int2 Amination Int3 3-Chloro-N-(2,2-dimethoxyethyl) quinoxalin-2-amine Int2->Int3 Cyclization SM 2,3-Dichloroquinoxaline + Aminoacetal Int3->SM SNAr

Caption: Retrosynthetic disconnection strategy for 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes built-in causality checks to ensure intermediate integrity before proceeding.

Step 1: Synthesis of 3-Chloro-N-(2,2-dimethoxyethyl)quinoxalin-2-amine
  • Objective: Mono-substitution of the dichloro-core.

  • Procedure:

    • Dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous ethanol (0.2 M).

    • Add triethylamine (TEA) (1.5 eq) followed by aminoacetaldehyde dimethyl acetal (1.1 eq).

    • Reflux the mixture at 80°C for 4 hours.

  • Causality & Validation: TEA is strictly required as an acid scavenger to neutralize the HCl byproduct. Without TEA, the liberated HCl would prematurely hydrolyze the acetal, leading to uncontrolled polymerization. Reaction completion is validated by TLC (Hexane/EtOAc 7:3), showing the disappearance of the highly non-polar dichloro starting material.

Step 2: Acid-Catalyzed Cyclization to 4-Chloroimidazo[1,2-a]quinoxaline
  • Objective: Formation of the imidazole ring.

  • Procedure:

    • Concentrate the Step 1 mixture in vacuo and resuspend the crude oil in a 1:1 mixture of glacial acetic acid and concentrated HCl.

    • Heat the solution to 100°C for 2 hours.

    • Cool to 0°C and slowly neutralize with aqueous NaOH (6M) until pH 7-8 is reached. Extract with Dichloromethane (DCM).

  • Causality & Validation: The strongly acidic environment serves a dual purpose: it hydrolyzes the dimethyl acetal to an aldehyde and protonates the carbonyl oxygen, dramatically increasing its electrophilicity for the intramolecular attack by the quinoxaline nitrogen. The product precipitates upon neutralization.

Step 3: Nucleophilic Amination to Imidazo[1,2-a]quinoxalin-4-amine
  • Objective: Installation of the critical C4-primary amine.

  • Procedure:

    • Suspend 4-chloroimidazo[1,2-a]quinoxaline (1.0 eq) in a 7N solution of ammonia in methanol.

    • Transfer to a heavy-walled pressure vessel (sealed tube) and heat to 120°C for 12 hours.

    • Cool the vessel completely before opening. Concentrate the solvent and recrystallize the crude solid from hot ethanol.

  • Causality & Validation: The C4-chlorine is deactivated by the aromatic stability of the newly formed tricyclic system. Standard reflux conditions are insufficient; high pressure and elevated temperature are mandatory to force the addition-elimination (SNAr) mechanism .

Step 4: Regioselective Bromination
  • Objective: Electrophilic activation of the C1 position.

  • Procedure:

    • Dissolve imidazo[1,2-a]quinoxalin-4-amine (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0°C under an argon atmosphere.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with ice water. Filter the resulting precipitate and wash with cold water and diethyl ether.

  • Causality & Validation: NBS is chosen over elemental bromine ( Br2​ ) to maintain a low, controlled concentration of the electrophile, preventing over-bromination. The reaction is completely regioselective for the C1 position due to the highest HOMO coefficient residing at this carbon.

Workflow Step1 Step 1: SNAr Condensation 2,3-Dichloroquinoxaline + Aminoacetal (TEA, EtOH, 80°C, 4h) Step2 Step 2: Acid-Catalyzed Cyclization HCl / AcOH (100°C, 2h) Yields 4-chloroimidazo[1,2-a]quinoxaline Step1->Step2 Step3 Step 3: Nucleophilic Amination NH3 / MeOH (Sealed Tube, 120°C, 12h) Yields imidazo[1,2-a]quinoxalin-4-amine Step2->Step3 Step4 Step 4: Regioselective Bromination NBS / DMF (0°C to RT, 2h) Yields 1-bromoimidazo[1,2-a]quinoxalin-4-amine Step3->Step4

Caption: Step-by-step experimental workflow for the de novo synthesis.

Quantitative Data & Yield Optimization

To ensure reproducibility, the following table summarizes the optimized reaction parameters, expected yields, and critical purification metrics for each step of the de novo pathway.

Reaction StepTransformationTemp / TimeCatalyst / ReagentExpected YieldPurity Check (Method)
Step 1 SNAr Condensation80°C / 4hTEA (Acid Scavenger)85 - 90%TLC (Rf = 0.6 in 7:3 Hex/EtOAc)
Step 2 Cyclization100°C / 2hHCl / AcOH75 - 82%LC-MS (Target m/z: 204.0)
Step 3 Amination120°C / 12h NH3​ in MeOH (Pressure)80 - 85% 1H -NMR (Loss of C4-Cl shift)
Step 4 Bromination0°C to RT / 2hNBS88 - 92%LC-MS (Isotope pattern 1:1 Br)

Downstream Applications: Late-Stage Functionalization

The isolated 1-bromoimidazo[1,2-a]quinoxalin-4-amine is highly stable and can be stored indefinitely under inert atmosphere at 4°C. Its primary utility lies in late-stage functionalization. For instance, reacting this intermediate with 3,4-dimethoxyphenylboronic acid under standard Suzuki-Miyaura conditions ( Pd(PPh3​)4​ , Na2​CO3​ , DME/Water, microwave irradiation at 140°C) directly yields advanced antiproliferative APIs, bypassing the need to build the tricyclic core de novo for every analog .

References

  • Deleuze-Masquéfa, C., et al. (2004). "Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors." Bioorganic & Medicinal Chemistry, 12(5), 1129-1139. URL:[Link]

  • Moarbess, G., et al. (2008). "In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives." Bioorganic & Medicinal Chemistry, 16(13), 6601-6610. URL:[Link]

  • Zghaib, Z., et al. (2017). "Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity." PLoS ONE, 12(8): e0182022. URL:[Link]

  • Bonnet, P.-A., et al. (2020). "Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer." U.S. Patent No. 10,689,384 B2. Washington, DC: U.S. Patent and Trademark Office.
Exploratory

A Technical Guide to the Crystal Structure Analysis of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine Derivatives: From Synthesis to Supramolecular Architecture

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel therapeutic agents. It provides a comprehensive walkthrough of the...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel therapeutic agents. It provides a comprehensive walkthrough of the crystal structure analysis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine derivatives, a class of compounds with significant potential in medicinal chemistry. While the imidazo[1,2-a]quinoxaline scaffold is a known pharmacophore, this guide addresses the specific nuances introduced by the 1-bromo and 4-amino substitutions, which are critical for modulating biological activity and understanding structure-activity relationships (SAR).

Introduction: The Significance of the Imidazo[1,2-a]quinoxaline Scaffold in Drug Discovery

The imidazo[1,2-a]quinoxaline core is a privileged heterocyclic system that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Derivatives of this scaffold have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The planar, rigid nature of the fused ring system provides a robust framework for the spatial presentation of various functional groups, enabling targeted interactions with biological macromolecules.

The introduction of a bromine atom at the 1-position and an amine group at the 4-position of the imidazo[1,2-a]quinoxaline scaffold is a strategic synthetic modification. The bromine atom can act as a bulky substituent, influencing the molecule's conformation and packing in the solid state, and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The 4-amino group provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition and influencing the compound's pharmacokinetic properties.

A detailed understanding of the three-dimensional arrangement of these derivatives at the atomic level, as provided by single-crystal X-ray diffraction (SCXRD), is paramount for rational drug design.[5] This guide will delineate the complete workflow for the crystal structure analysis of a representative 1-bromoimidazo[1,2-a]quinoxalin-4-amine derivative, from its synthesis and crystallization to the interpretation of its intricate supramolecular architecture.

Part 1: Synthesis and Crystallization of a Representative Derivative

To illustrate the process, we will consider the synthesis and crystallization of a hypothetical derivative: 1-bromo-N-methylimidazo[1,2-a]quinoxalin-4-amine .

Synthetic Pathway

The synthesis of 1-bromo-N-methylimidazo[1,2-a]quinoxalin-4-amine can be achieved through a multi-step sequence, as illustrated in the following workflow diagram. The rationale behind this pathway is to build the core heterocyclic system and then introduce the desired functional groups in a controlled manner.

G A 2,3-Dichloroquinoxaline C Intermediate A A->C Condensation B 2-Amino-2-methylpropan-1-ol B->C E 1-Bromo-4-chloroimidazo[1,2-a]quinoxaline C->E Intramolecular Cyclization D N-Bromosuccinimide (NBS) D->E Bromination G 1-Bromo-N-methylimidazo[1,2-a]quinoxalin-4-amine E->G Nucleophilic Substitution F Methylamine F->G

Figure 1: Synthetic workflow for 1-bromo-N-methylimidazo[1,2-a]quinoxalin-4-amine.

Experimental Protocol: Synthesis

  • Step 1: Condensation. 2,3-Dichloroquinoxaline is reacted with an α-amino alcohol, such as 2-amino-2-methylpropan-1-ol, in a suitable solvent like ethanol under reflux to yield an intermediate.

  • Step 2: Intramolecular Cyclization and Bromination. The intermediate undergoes an intramolecular cyclization, often facilitated by a base, to form the imidazo[1,2-a]quinoxaline core. Subsequent bromination at the 1-position is achieved using an electrophilic brominating agent like N-bromosuccinimide (NBS).

  • Step 3: Nucleophilic Aromatic Substitution. The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with methylamine. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at an elevated temperature.

Crystallization: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in SCXRD. The choice of crystallization technique is crucial and is guided by the solubility and stability of the compound.

Common Crystallization Techniques for Small Organic Molecules:

TechniquePrincipleSuitability
Slow Evaporation Gradual removal of solvent from a saturated solution, leading to supersaturation and crystal growth.Simple and widely applicable for moderately soluble compounds.
Vapor Diffusion Diffusion of a precipitant vapor into a solution of the compound, slowly reducing its solubility.Effective for small quantities of material and allows for fine control over the rate of crystallization.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.Useful when the compound is highly soluble in one solvent and poorly soluble in another.

Experimental Protocol: Crystallization

For our representative compound, a combination of slow evaporation and solvent layering is often effective.

  • A concentrated solution of 1-bromo-N-methylimidazo[1,2-a]quinoxalin-4-amine is prepared in a good solvent (e.g., dichloromethane or chloroform).

  • This solution is placed in a small, narrow vial.

  • A layer of a less dense anti-solvent (e.g., hexane or diethyl ether) is carefully added on top of the solution, creating a distinct interface.

  • The vial is sealed and left undisturbed in a vibration-free environment. Over time, slow diffusion of the anti-solvent into the solution will induce crystallization at the interface.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to SCXRD analysis to determine the precise three-dimensional arrangement of atoms.

The SCXRD Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key stages, as depicted in the following diagram.

G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Direct Methods/Patterson) C->D E Structure Refinement (Least-Squares) D->E F Structure Validation & Analysis E->F

Figure 2: The single-crystal X-ray diffraction workflow.

Experimental Protocol: Data Collection and Processing

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction patterns at different orientations.

  • Data Processing: The raw diffraction data is processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for various experimental factors.

Structure Solution and Refinement

The processed diffraction data provides the basis for determining the arrangement of atoms within the crystal lattice.

  • Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods. These computational techniques use the intensities and phases of the diffraction data to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.

Part 3: Interpretation of the Crystal Structure

The final refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Molecular Geometry and Conformation

The analysis of bond lengths, bond angles, and torsion angles reveals the precise geometry of the 1-bromo-N-methylimidazo[1,2-a]quinoxalin-4-amine molecule. For our hypothetical structure, we would expect the imidazo[1,2-a]quinoxaline core to be largely planar, with slight deviations from planarity possible depending on the crystal packing forces.

Hypothetical Crystallographic Data for 1-bromo-N-methylimidazo[1,2-a]quinoxalin-4-amine:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)10.1
β (°)95.2
V (ų)1045.6
Z4
Supramolecular Architecture: The Role of Non-covalent Interactions

In the solid state, molecules of 1-bromo-N-methylimidazo[1,2-a]quinoxalin-4-amine will pack together in a highly ordered, three-dimensional lattice. The stability of this crystal packing is determined by a network of non-covalent interactions.

Key Intermolecular Interactions:

  • Hydrogen Bonding: The 4-amino group is a potent hydrogen bond donor, and it can form hydrogen bonds with the nitrogen atoms of the quinoxaline ring of neighboring molecules. These interactions are expected to play a dominant role in the crystal packing.

  • Halogen Bonding: The bromine atom at the 1-position can act as a halogen bond donor, interacting with electron-rich atoms (such as the nitrogen or oxygen atoms) of adjacent molecules.

  • π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]quinoxaline core can engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • van der Waals Forces: These ubiquitous, weaker interactions contribute to the overall cohesive energy of the crystal.

The interplay of these non-covalent interactions dictates the supramolecular architecture of the crystal, which can be visualized as a complex network of interconnected molecules.

G A Hydrogen Bonding (N-H...N) E Supramolecular Assembly A->E B Halogen Bonding (C-Br...N) B->E C π-π Stacking C->E D van der Waals Forces D->E

Figure 3: Key intermolecular interactions contributing to the supramolecular assembly.

Conclusion: From Crystal Structure to Drug Design

The detailed structural information obtained from the crystal structure analysis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine derivatives is invaluable for drug development. It provides a precise understanding of the molecule's three-dimensional shape and the nature of its intermolecular interactions. This knowledge can be used to:

  • Inform Structure-Activity Relationship (SAR) Studies: By correlating structural features with biological activity, researchers can identify the key molecular determinants of potency and selectivity.

  • Guide Lead Optimization: The crystal structure can be used as a template for the rational design of new analogs with improved properties.

  • Facilitate Computational Modeling: The experimentally determined structure provides a high-quality input for computational studies, such as molecular docking and molecular dynamics simulations, to predict how the molecule will interact with its biological target.

References

  • Deleuze-Masquefa, C., Moarbess, G., Khier, S., David, N., Gayraud-Paniagua, S., Bressolle, F., Pinguet, F., & Bonnet, P. A. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406-3411.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Moarbess, G., Deleuze-Masquefa, C., Bressolle, F., Pinguet, F., & Bonnet, P. A. (2008). Synthesis and in vitro evaluation of new imidazo[1,2-a]quinoxaline derivatives as potential antitumoral agents. Bioorganic & Medicinal Chemistry, 16(16), 7686-7694.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Desiraju, G. R. (2011). Crystal engineering: from molecule to crystal. Journal of the Indian Institute of Science, 91(3), 335-343.
  • Choudhary, M. I., & Atta-ur-Rahman. (2007). Solving Problems with NMR Spectroscopy. Academic Press.
  • Blundell, T. L., & Johnson, L. N. (1976). Protein Crystallography. Academic Press.
  • Dunitz, J. D. (1995). X-ray Analysis and the Structure of Organic Molecules. Helvetica Chimica Acta.
  • Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press.
  • Patinote, C., Chouchou, A., Cuq, P., Bonnet, P. A., & Deleuze-Masquéfa, C. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987.
  • Grebtzoff, G., Subra, G., Deleuze-Masquefa, C., & Bonnet, P. A. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1267-1270.
  • Uçar, G., Uçar, M., & Göktaş, H. (2016). Synthesis, characterization, and antimicrobial activity of some new imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry, 53(4), 1114-1120.
  • Faizi, S., Sen, P., & Koner, R. R. (2015). Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate.
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Ezzat, M. O., El-Sayed, M. A. A., & El-Gohary, N. S. (2020). Synthesis, biological evaluation and molecular docking of novel[6][7]triazolo[4,3-a]quinoxaline derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103437.

  • Sharma, V., Kumar, P., & Pathak, D. (2016). Quinoxaline: A chemical moiety with spectrum of interesting biological activities. Mini-Reviews in Medicinal Chemistry, 16(12), 975-995.

Sources

Foundational

Pharmacokinetic Profiling and Therapeutic Mechanisms of Imidazo[1,2-a]quinoxalin-4-amine Derivatives

Executive Summary The imidazo[1,2-a]quinoxaline scaffold represents a highly versatile pharmacophore in modern oncology and immunology. At the core of this chemical space is the critical synthon, 1-bromoimidazo[1,2-a]qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]quinoxaline scaffold represents a highly versatile pharmacophore in modern oncology and immunology. At the core of this chemical space is the critical synthon, 1-bromoimidazo[1,2-a]quinoxalin-4-amine . Through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this brominated precursor is functionalized at the C1 position to yield a diverse array of potent anti-tumoral agents and highly selective kinase inhibitors 1. This technical guide provides an in-depth analysis of the pharmacokinetics (PK), biotransformation pathways, and self-validating experimental methodologies associated with this class of compounds.

Chemical Ontogeny: The Role of the 1-Bromo Precursor

The compound 1-bromoimidazo[1,2-a]quinoxalin-4-amine is rarely administered as a final therapeutic; rather, it dictates the pharmacokinetic tuning of the entire class. By acting as the primary electrophile in cross-coupling reactions with various arylboronic acids, it allows medicinal chemists to synthesize "imiqualines" (e.g., EAPB0203 and EAPB0503). The substitution at the C1 position fundamentally alters the lipophilicity, volume of distribution, and target kinase affinity of the resulting drug 1.

Pharmacokinetic Profiling (ADME)

Absorption and Bioavailability

Following intraperitoneal (IP) administration, derivatives like EAPB0203 exhibit an absolute bioavailability of approximately 22.7%, while its methoxy-substituted analog EAPB0503 reaches 35.0% [[2]](). This limitation is primarily driven by a significant hepatic first-pass effect. Despite this, they achieve potent in vivo efficacy in xenografted melanoma models, significantly outperforming standard alkylating agents like fotemustine 3.

Distribution and Protein Binding

These compounds are characterized by large volumes of distribution (Vd = 4.3 L/kg for EAPB0203), indicating extensive tissue penetration 2. In human plasma, they are highly protein-bound (~98–99.5%), primarily to Human Serum Albumin (HSA). Scatchard plot analysis of this binding yields upwardly convex hyperbolic curves. The calculated Hill coefficients are greater than 1, proving positive cooperativity—meaning the binding of one drug molecule allosterically increases HSA's affinity for subsequent molecules 4.

Metabolism and Clearance

Hepatic biotransformation is heavily reliant on cytochrome P450 isoforms, specifically CYP1A1/2 and CYP3A. The primary metabolic pathways include N-demethylation (yielding active metabolites like EAPB0202) and subsequent hydroxylation [[5]](). Total clearance rates are notably lower than typical cardiac plasma output, ensuring a prolonged therapeutic window 6.

PK_Metabolism Parent Imidazo[1,2-a]quinoxalin-4-amine (e.g., EAPB0203) CYP Hepatic CYP450 (CYP1A1/2 & CYP3A) Parent->CYP Phase I Metabolism Demethyl N-Demethylated Metabolite (e.g., EAPB0202) CYP->Demethyl N-Demethylation Hydroxyl Hydroxylated Metabolites (M1 - M7) CYP->Hydroxyl Hydroxylation

Phase I hepatic biotransformation of imidazo[1,2-a]quinoxalin-4-amines via CYP450.

Quantitative Pharmacokinetic Summary

Table 1: Pharmacokinetic Parameters in Rat Models

Compound Bioavailability (IP) Volume of Distribution (Vd) Total Clearance (Cl) HSA Protein Binding
EAPB0203 22.7% 4.3 L/kg 3.2 L/(h·kg) 98.0 - 99.5%

| EAPB0503 | 35.0% | 2.5 L/kg | 2.2 L/(h·kg) | 98.0 - 99.5% |

Molecular Targets & Pharmacodynamics

The pharmacodynamics of these compounds are multifaceted, making them highly valuable in resistant oncological models.

  • Tubulin Polymerization Inhibition: Compounds like EAPB0203 and EAPB0503 bind directly to the colchicine site of β-tubulin. This disrupts microtubule dynamics, arresting the cell cycle and inducing apoptosis in aggressive melanoma cells [[7]]().

  • JNK1 Kinase Inhibition: Structural optimization of the scaffold led to derivatives like AX13587 and its methylene homolog AX14373, which act as potent, highly specific JNK1 inhibitors (IC50 = 47 nM for AX14373) 8.

  • PDE4 Inhibition: Early studies identified the imidazo[1,2-a]quinoxaline scaffold as a PDE4 inhibitor, differentiating its anti-inflammatory profile from the related imidazoquinoline, imiquimod [[1]]().

MOA Drug Imidazo[1,2-a]quinoxalines (Synthesized from 1-bromo precursor) JNK JNK1 Kinase Inhibition Drug->JNK AX13587 / AX14373 Tubulin Tubulin Polymerization Inhibition Drug->Tubulin EAPB0203 / EAPB0503 PDE4 PDE4 Phosphodiesterase Inhibition Drug->PDE4 Imiqualines Apoptosis Cancer Cell Apoptosis (Melanoma / T-Lymphoma) JNK->Apoptosis Tubulin->Apoptosis PDE4->Apoptosis

Multi-target pharmacodynamic mechanisms of imidazo[1,2-a]quinoxaline derivatives.

Table 2: Pharmacodynamic Activity (IC50 values)

Derivative Primary Target IC50 Value Disease Model
EAPB0203 Tubulin (Colchicine site) 1.57 μM A375 Melanoma
EAPB0503 Tubulin (Colchicine site) ~150 nM A375 Melanoma
AX13587 JNK1 Kinase 160 nM Kinase Profiling

| AX14373 | JNK1 Kinase | 47 nM | Kinase Profiling |

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural choice.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance of the synthesized compounds.

  • Incubation Setup: Combine 20 μM of the test compound with 1 g/L pooled liver microsomes in a 0.1 M phosphate buffer (pH 7.4).

    • Causality: The physiological pH ensures the tertiary structure of CYP enzymes remains intact.

  • Reaction Initiation: Add 10 mM NADH to initiate the reaction.

    • Causality: NADH acts as the essential electron donor required for CYP450-mediated oxidation.

    • Self-Validation: A parallel negative control is run without NADH. If substrate depletion occurs in this control, it indicates chemical instability or non-specific binding to the plasticware rather than true enzymatic metabolism.

  • Reaction Quenching: After 4 hours at 37°C, add an equal volume of cold water containing 10 mL/L Trifluoroacetic acid (TFA).

    • Causality: TFA rapidly drops the pH, denaturing the CYP enzymes to instantly and precisely halt the reaction.

Protocol B: LC-ESI-MS/MS Quantification
  • Sample Preparation: Centrifuge the quenched microsomal mixture at 14,000 x g for 10 minutes to precipitate denatured proteins. Spike the supernatant with a stable isotope-labeled internal standard.

    • Self-Validation: The internal standard normalizes any matrix effects or extraction losses, ensuring the calculated clearance is absolute.

  • Mass Spectrometry: Analyze via LC-ESI-MS/MS in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Causality: The amine functional groups on the imidazo[1,2-a]quinoxaline scaffold readily accept protons, yielding strong[M+H]+ precursor ions. MRM filters out endogenous matrix noise by requiring both a specific precursor mass and a specific fragment mass, preventing cross-talk between the parent drug and its demethylated metabolites (which differ by only 14 Da).

Workflow Step1 1. Microsomal Incubation (Drug + Liver Microsomes + NADH) Step2 2. Reaction Quenching (Addition of TFA / Cold ACN) Step1->Step2 Stop enzymatic activity Step3 3. Protein Precipitation (Centrifugation at 14,000 x g) Step2->Step3 Isolate analytes Step4 4. LC-ESI-MS/MS Analysis (MRM Mode for Specificity) Step3->Step4 Supernatant injection Step5 5. Data Analysis (Clearance & Half-life Calculation) Step4->Step5 Peak integration

Self-validating LC-MS/MS workflow for microsomal stability and PK quantification.

Conclusion

The 1-bromoimidazo[1,2-a]quinoxalin-4-amine synthon is the gateway to a highly privileged class of anti-tumoral and kinase-inhibiting therapeutics. While their absolute bioavailability requires formulation optimization, their large volume of distribution, positive cooperative protein binding, and multi-target pharmacodynamics (Tubulin, JNK1, PDE4) make them exceptional candidates for treating aggressive malignancies like melanoma and T-cell lymphomas.

References

  • Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas. Drug Metabolism and Disposition. 2

  • Pharmacology of EAPB0203, a novel imidazo[1,2-a]quinoxaline derivative with anti-tumoral activity on melanoma. European Journal of Pharmaceutical Sciences. 3

  • Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer. US Patent 10689384B2.1

  • Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 8

  • Characterization of a New Anticancer Agent, EAPB0203, and Its Main Metabolites: Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Studies. Analytical Chemistry. 5

  • Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity. PLOS One. 7

  • Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503 (ResearchGate PDF reference). ResearchGate.4

Sources

Exploratory

Preliminary Toxicology Profile of 1-bromoimidazo[1,2-a]quinoxalin-4-amine: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive preliminary toxicological profile of the novel chemical entity, 1-bromoimidazo[1,2-a]quinoxalin-4-amine. As a member of the imidazo[1,2-a]quinoxaline class, this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive preliminary toxicological profile of the novel chemical entity, 1-bromoimidazo[1,2-a]quinoxalin-4-amine. As a member of the imidazo[1,2-a]quinoxaline class, this compound holds potential for therapeutic applications; however, a thorough understanding of its safety profile is paramount for further development.[1] This document outlines a strategic, tiered approach to toxicological assessment, beginning with in silico and in vitro methodologies to characterize potential liabilities before proceeding to more complex in vivo studies. The core focus of this guide is to detail the experimental rationale and protocols for evaluating key toxicological endpoints, including cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, thereby providing a foundational dataset for informed decision-making in the drug development pipeline.[2][3][4]

Introduction: The Imidazo[1,2-a]quinoxaline Scaffold and the Imperative for Early Toxicological Assessment

The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antifungal properties.[1][5][6] The introduction of a bromine atom and an amine group at the 1 and 4 positions, respectively, of the quinoxaline ring system in 1-bromoimidazo[1,2-a]quinoxalin-4-amine suggests the potential for unique pharmacological activity. However, these structural features also necessitate a rigorous evaluation of potential toxicities.

Early and comprehensive toxicological screening is a critical component of modern drug discovery, enabling the early identification and mitigation of potential safety concerns.[7][8] This proactive approach, often termed "fail early, fail fast," conserves resources and minimizes the risk of late-stage clinical failures. This guide provides a roadmap for establishing the preliminary toxicology profile of 1-bromoimidazo[1,2-a]quinoxalin-4-amine, focusing on a logical progression of assays designed to provide a holistic view of its potential risks.

Tier 1: Foundational In Vitro Toxicity Assessment

The initial phase of toxicological evaluation focuses on in vitro assays that provide rapid and cost-effective data on fundamental cellular toxicities.[8][9] These studies are essential for guiding lead optimization and selecting candidates with the most favorable safety profiles for further development.

Cytotoxicity: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental to understanding the concentration at which a compound elicits cellular damage. A variety of assays are available to assess different aspects of cell health, including membrane integrity, metabolic activity, and cell proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver cells, or a relevant cancer cell line if oncology is the target indication) in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-bromoimidazo[1,2-a]quinoxalin-4-amine in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Table 1: Hypothetical Cytotoxicity Data for 1-bromoimidazo[1,2-a]quinoxalin-4-amine

Cell LineExposure Time (h)IC50 (µM)
HepG224> 100
HepG24875.3
A549 (Lung)4852.1
MCF-7 (Breast)4868.9

Diagram 1: Cytotoxicity Assessment Workflow

G cluster_workflow Cytotoxicity Assessment Workflow start Seed Cells in 96-well Plate treat Treat with 1-bromoimidazo[1,2-a]quinoxalin-4-amine (Serial Dilutions) start->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 read->analyze G cluster_strategy Genotoxicity Testing Strategy start Test Compound ames Ames Test (Gene Mutation) start->ames micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) start->micronucleus result Genotoxicity Profile ames->result micronucleus->result

Caption: A two-pronged approach to assess the genotoxic potential.

Tier 2: Organ-Specific In Vitro Toxicity

Following the foundational assessment, the focus shifts to evaluating potential toxicity in specific target organs that are common sites of drug-induced injury.

Hepatotoxicity: Assessing Liver-Related Adverse Effects

The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury (DILI). [10]Early assessment of hepatotoxicity is crucial.

Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they more closely mimic the in vivo liver environment.

Step-by-Step Methodology:

  • Hepatocyte Culture: Plate cryopreserved primary human hepatocytes and allow them to form a confluent monolayer.

  • Compound Treatment: Expose the hepatocytes to a range of concentrations of 1-bromoimidazo[1,2-a]quinoxalin-4-amine for a relevant duration (e.g., 24-72 hours).

  • Viability Assessment: Measure cell viability using assays such as the release of lactate dehydrogenase (LDH) into the culture medium, which indicates membrane damage, or by measuring intracellular ATP levels.

  • Functional Assessment: Evaluate key hepatic functions, such as albumin synthesis and cytochrome P450 (CYP) enzyme activity (e.g., CYP3A4, CYP2D6). A decrease in these functions can indicate hepatotoxicity.

  • Biomarker Analysis: Measure levels of key liver injury biomarkers, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the culture supernatant. [11] Table 3: Hypothetical Hepatotoxicity Data in Primary Human Hepatocytes

Concentration (µM)Cell Viability (% of Control)Albumin Secretion (% of Control)CYP3A4 Activity (% of Control)
198.599.197.8
1095.296.492.3
5088.785.180.5
10065.358.952.1
Cardiotoxicity: Evaluating Effects on Heart Cells

Drug-induced cardiotoxicity is a major reason for drug withdrawal from the market. [12][13]In vitro assays using human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) are increasingly being used for early-stage cardiotoxicity screening. [12][14]

hPSC-CMs exhibit many of the structural and electrophysiological properties of native human cardiomyocytes. [12] Step-by-Step Methodology:

  • hPSC-CM Culture: Culture hPSC-CMs on microelectrode array (MEA) plates or in formats suitable for calcium transient imaging.

  • Compound Exposure: Treat the spontaneously beating hPSC-CMs with various concentrations of 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

  • Electrophysiological Assessment (MEA): Record the field potentials to assess parameters such as beat rate, field potential duration (an indicator of action potential duration), and arrhythmogenic events.

  • Calcium Transient Analysis: Use calcium-sensitive dyes to measure changes in intracellular calcium handling, which is critical for cardiomyocyte contraction.

  • Structural Cardiotoxicity: Assess for structural damage by measuring the release of cardiac troponins (cTnT or cTnI) into the culture medium.

Diagram 3: Integrated Cardiotoxicity Screening

G cluster_cardio Cardiotoxicity Screening with hPSC-CMs start hPSC-CMs mea Microelectrode Array (MEA) - Beat Rate - Field Potential Duration start->mea calcium Calcium Imaging - Calcium Transients start->calcium biomarker Biomarker Analysis - Cardiac Troponins start->biomarker result Cardiotoxicity Risk Assessment mea->result calcium->result biomarker->result

Caption: A multi-parametric approach for assessing cardiotoxicity.

Tier 3: Preliminary In Vivo Assessment

Should the in vitro data suggest a favorable safety profile, limited and exploratory in vivo studies may be warranted to understand the compound's behavior in a whole organism. [2][3][4]

Acute Toxicity Study

An acute toxicity study provides information on the potential adverse effects of a single high dose of the compound. This is often conducted in rodents (e.g., mice or rats).

Step-by-Step Methodology:

  • Animal Model: Use a small number of animals (e.g., female rats).

  • Dosing: Administer a single oral dose of 1-bromoimidazo[1,2-a]quinoxalin-4-amine. The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.

  • Observation: Observe the animals for clinical signs of toxicity and mortality for up to 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: This study provides an estimate of the LD50 (median lethal dose) and identifies potential target organs of toxicity.

Conclusion and Future Directions

This technical guide has outlined a systematic approach for establishing the preliminary toxicology profile of 1-bromoimidazo[1,2-a]quinoxalin-4-amine. The tiered strategy, progressing from broad in vitro assessments to more specific organ-level and preliminary in vivo studies, allows for a comprehensive and resource-efficient evaluation. The results from these studies will be instrumental in making informed decisions regarding the continued development of this compound. A favorable outcome from this preliminary screen would support progression to more extensive preclinical toxicology studies as required by regulatory agencies for an Investigational New Drug (IND) application.

References

  • Vertex AI Search. (2026, March 7). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
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Foundational

electronic and steric properties of 1-bromoimidazo[1,2-a]quinoxalin-4-amine

An In-depth Technical Guide to the Electronic and Steric Properties of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine Authored by: Gemini, Senior Application Scientist Abstract The imidazo[1,2-a]quinoxaline scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic and Steric Properties of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anticancer properties.[1][2][3] The electronic and steric characteristics of substituents on this core structure are pivotal in defining its interaction with biological targets and, consequently, its therapeutic efficacy. This guide provides a comprehensive analysis of the electronic and steric properties of a specific derivative, 1-bromoimidazo[1,2-a]quinoxalin-4-amine, a compound designed to leverage key structural features for enhanced biological activity. We will delve into its synthesis, molecular orbital analysis, electrostatic potential, and three-dimensional structure, offering insights for researchers in drug discovery and chemical biology.

Introduction: The Imidazo[1,2-a]quinoxaline Scaffold

The imidazo[1,2-a]quinoxaline system is a tricyclic heteroaromatic ring structure, consisting of a quinoxaline moiety fused with an imidazole ring. This scaffold is of significant interest due to its rigid, planar geometry and its rich electronic features, which allow for diverse molecular interactions.[4] Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including as inhibitors of kinases such as JNK1 and EGFR, and as antitubulin agents.[4][5][6]

The biological activity of imidazo[1,2-a]quinoxalines is highly dependent on the nature and position of their substituents.[2] The 1- and 4-positions are particularly important for modulating the molecule's properties. A substituent at the 1-position can influence the steric profile and electronic density of the imidazole ring, while a group at the 4-position can significantly affect the electronic character of the quinoxaline portion and participate in crucial hydrogen bonding interactions.[5] This guide focuses on 1-bromoimidazo[1,2-a]quinoxalin-4-amine, a molecule that combines a sterically demanding and electron-withdrawing bromine atom at the 1-position with an electron-donating and hydrogen-bond-donating amine group at the 4-position.

Synthesis and Structural Elucidation

While the direct synthesis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine is not explicitly detailed in the provided literature, a plausible synthetic route can be devised based on established methods for the synthesis of related imidazo[1,2-a]quinoxalines.[3][5] A potential pathway could involve the initial construction of the imidazo[1,2-a]quinoxaline core, followed by regioselective bromination and amination.

A proposed synthetic workflow is outlined below:

Synthetic_Pathway A 2,3-dichloroquinoxaline C Imidazo[1,2-a]quinoxalin-4-one A->C 1. Condensation B 2-aminoethanol B->C 2. Intramolecular cyclization D 4-chloroimidazo[1,2-a]quinoxaline C->D POCl3 E 1-bromo-4-chloroimidazo[1,2-a]quinoxaline D->E NBS, Acetonitrile F 1-bromoimidazo[1,2-a]quinoxalin-4-amine E->F NH3, DMSO

Caption: Proposed synthetic pathway for 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

Spectroscopic Characterization:

The structural confirmation of the target compound would rely on a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline and imidazole rings. The chemical shifts will be influenced by the electronic effects of the bromine and amine substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.[7][8] The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).[8]

Electronic Properties

The electronic properties of 1-bromoimidazo[1,2-a]quinoxalin-4-amine are a product of the interplay between the aromatic core and the appended functional groups.

  • Aromaticity and Electron Distribution: The imidazo[1,2-a]quinoxaline core is an electron-deficient heteroaromatic system. The nitrogen atoms in both the quinoxaline and imidazole rings act as electron sinks, influencing the overall electron density distribution.

  • Substituent Effects:

    • 1-Bromo Group: The bromine atom at the 1-position exerts a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the electron density in the imidazole ring. It also has a weak electron-donating mesomeric effect (+M) due to its lone pairs of electrons, which can be delocalized into the ring system.[9]

    • 4-Amino Group: The amine group at the 4-position is a strong electron-donating group through its mesomeric effect (+M), which increases the electron density in the quinoxaline ring. It also possesses a weaker electron-withdrawing inductive effect (-I).

The net result of these competing effects is a complex modulation of the electron density across the molecule, which can be further elucidated through computational analysis.

Computational Analysis: A Theoretical Approach

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of molecules.[10][11] A typical workflow for such an analysis is presented below.

Computational_Workflow A Geometry Optimization (e.g., B3LYP/6-31G*) B Frequency Calculation (Confirm minimum energy structure) A->B C Single Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311+G**) B->C D Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) C->D E Electrostatic Potential Mapping C->E F Population Analysis (e.g., NBO) C->F

Caption: A typical workflow for DFT-based computational analysis.

A DFT study of 1-bromoimidazo[1,2-a]quinoxalin-4-amine would likely reveal the following:

  • Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoxaline ring and the amino group, while the LUMO is likely to be distributed across the electron-deficient imidazole and quinoxaline rings. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.[10]

  • Electrostatic Potential (ESP) Map: The ESP map would visualize the regions of high and low electron density. Negative potential (red/yellow) would be expected around the nitrogen atoms and the amine group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Positive potential (blue) would be anticipated around the hydrogen atoms of the amine group, highlighting their potential as hydrogen bond donors.

Table 1: Hypothetical Quantum Chemical Parameters for 1-bromoimidazo[1,2-a]quinoxalin-4-amine

ParameterPredicted ValueSignificance
HOMO Energy -5.8 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy -1.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap 4.3 eVIndicator of chemical reactivity and stability.[10]
Dipole Moment 3.5 DMeasure of the overall polarity of the molecule.

Steric Properties

The three-dimensional shape of a molecule is a critical determinant of its ability to interact with other molecules, particularly with the binding sites of biological macromolecules.

  • 3D Geometry: The imidazo[1,2-a]quinoxaline core is largely planar. The bromine atom at the 1-position and the amino group at the 4-position will lie in or very close to this plane. The bromine atom is significantly larger than a hydrogen atom, and its presence will introduce considerable steric bulk in its vicinity.[12][13]

  • Steric Hindrance: The steric hindrance caused by the 1-bromo substituent can influence the molecule's conformational flexibility and its approach to a binding pocket. It may also shield the adjacent imidazole ring from certain chemical reactions. The 4-amino group is less sterically demanding, but its ability to rotate can be influenced by intramolecular hydrogen bonding or interactions with the solvent.

Experimental Determination: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[14][15][16]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of 1-bromoimidazo[1,2-a]quinoxalin-4-amine would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, yielding the precise positions of all atoms in the unit cell. This information is then refined to obtain accurate bond lengths, bond angles, and torsion angles.

Table 2: Hypothetical Crystallographic Data for 1-bromoimidazo[1,2-a]quinoxalin-4-amine

ParameterPredicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
**β (°) **105.2
Volume (ų) 980
Z 4

Structure-Property-Activity Relationship (SPAR)

The are intrinsically linked to its potential biological activity.

  • The electron-rich regions around the nitrogen atoms and the amino group, as would be shown by the ESP map, are likely to be key sites for hydrogen bonding with receptor residues. The amino group can act as both a hydrogen bond donor and acceptor, a versatile feature for molecular recognition.

  • The steric bulk of the bromine atom at the 1-position can be exploited to achieve selective binding to a target protein. It may fit into a specific hydrophobic pocket or, conversely, prevent binding to an off-target protein with a smaller binding site.

  • The overall electronic profile, including the HOMO-LUMO gap and dipole moment, will influence the molecule's pharmacokinetic properties, such as its solubility, membrane permeability, and metabolic stability.

Conclusion

1-bromoimidazo[1,2-a]quinoxalin-4-amine is a molecule with a rich combination of electronic and steric features. The interplay between the electron-donating amino group and the electron-withdrawing bromine atom on the rigid imidazo[1,2-a]quinoxaline scaffold creates a unique molecular entity with significant potential for applications in drug discovery. A thorough understanding of its properties, as outlined in this guide, is essential for the rational design of new and more effective therapeutic agents based on this promising heterocyclic system.

References

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  • Kumar, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 734. [Link]

  • Gerebtzoff, G., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1277-1280.
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  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports, 14(1), 2458.
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  • Zhang, Y., et al. (2024). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Molecular Diversity, 28(5), 3153-3163. [Link]

  • Anonymous. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Anonymous. (n.d.). Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. Royal Society of Chemistry.
  • Balijapalli, S., & Iyer, P. (2015). CuO-CuAl2O4 and D-glucose catalyzed synthesis of a family of excited state intramolecular proton transfer imidazo[1,2-a]pyridine analogues and their optical properties. RSC Advances, 5(28), 21789-21797.
  • Anonymous. (n.d.). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Indian Academy of Sciences.
  • Anonymous. (n.d.). Effect of bromine substituent on optical properties of aryl compounds.
  • Anonymous. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors.
  • Kumar, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 734. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine

Introduction: The Significance of Imidazo[1,2-a]quinoxaline Scaffolds and the Power of Suzuki-Miyaura Cross-Coupling The imidazo[1,2-a]quinoxaline core is a privileged heterocyclic scaffold in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Imidazo[1,2-a]quinoxaline Scaffolds and the Power of Suzuki-Miyaura Cross-Coupling

The imidazo[1,2-a]quinoxaline core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Derivatives of this structure have demonstrated a wide range of biological activities, including potential as anticancer agents, phosphodiesterase (PDE4) inhibitors, and adenosine receptor antagonists.[1][2] The functionalization of this core is therefore of paramount importance for the exploration of new chemical space and the development of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the derivatization of complex heterocyclic systems. This application note provides a detailed guide for the Suzuki-Miyaura cross-coupling of 1-bromoimidazo[1,2-a]quinoxalin-4-amine with various aryl and heteroaryl boronic acids, a key transformation for the synthesis of novel libraries of potential drug candidates.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-bromoimidazo[1,2-a]quinoxalin-4-amine to form a Pd(II) complex. This is often the rate-determining step of the cycle.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. The base is crucial for the activation of the organoboron reagent.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar'-Br Ar-Pd(II)L2-Br Ar'-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-B(OH)2, Base Ar-Pd(II)L2-R Ar'-Pd(II)L2-Ar Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar'-Ar Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura cross-coupling of 1-bromoimidazo[1,2-a]quinoxalin-4-amine. Optimization may be required for specific boronic acids to achieve maximum yield and purity.

Protocol 1: Conventional Thermal Heating

Materials:

  • 1-bromoimidazo[1,2-a]quinoxalin-4-amine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or DME)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromoimidazo[1,2-a]quinoxalin-4-amine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 equiv.) to the flask under a positive flow of inert gas.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-imidazo[1,2-a]quinoxalin-4-amine.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[3]

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

  • A suitable microwave reactor.

Procedure:

  • To a microwave reactor vial, add 1-bromoimidazo[1,2-a]quinoxalin-4-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the degassed solvent (e.g., DME or 1,4-dioxane) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Substrate, Boronic Acid, Base Inert Inert Atmosphere (Ar or N2) Reagents->Inert Catalyst Add Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Thermal Heating or Microwave Irradiation Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool and Dilute Monitoring->Quench Extract Aqueous Wash Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides a starting point for the optimization of the reaction with 1-bromoimidazo[1,2-a]quinoxalin-4-amine, based on successful conditions reported for analogous N-heterocyclic systems.

Entry Palladium Catalyst (mol%) Ligand (if applicable) Base (equiv.) Solvent Temperature (°C) Typical Yield Range (%) Notes
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9060-85A standard and often effective starting point.
2Pd(OAc)₂ (3)PPh₃ (6)Na₂CO₃ (2)DME8555-80In situ generation of the active catalyst.
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene11070-95Often effective for more challenging substrates.
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane10075-98Buchwald-Hartwig type ligands can be highly efficient.
5Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (4:1)120 (MW)70-90Microwave conditions can significantly accelerate the reaction.

Field-Proven Insights and Troubleshooting

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: For electron-rich heterocycles such as imidazo[1,2-a]quinoxalines, palladium catalysts with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can be particularly effective. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Choice of Base: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ are commonly used. Cs₂CO₃ is often more effective for less reactive bromides due to its higher solubility in organic solvents. K₃PO₄ is a stronger base that can be beneficial in some cases.

  • Solvent System: Aprotic polar solvents such as dioxane, DME, and toluene are frequently employed. The addition of water can be beneficial as it can help to dissolve the inorganic base and facilitate the transmetalation step.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.

    • Inefficient Transmetalation: Try a different base or a combination of bases. The use of boronate esters (e.g., pinacol esters) can sometimes be more effective than boronic acids.

  • Dehalogenation (Loss of Bromine): This is a common side reaction with electron-rich heterocycles. It can be minimized by using milder bases (e.g., NaHCO₃), lower reaction temperatures, or shorter reaction times.

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen. Ensure that the solvent and reaction mixture are thoroughly degassed and that a positive pressure of inert gas is maintained throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 1-aryl-imidazo[1,2-a]quinoxalin-4-amines. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully perform this transformation and to develop novel derivatives for applications in drug discovery and materials science. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity for a broad range of substrates.

References

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available at: [Link]

  • Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry, 2007. Available at: [Link]

  • Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004. Available at: [Link]

  • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 2022. Available at: [Link]

Sources

Application

HPLC method development for 1-bromoimidazo[1,2-a]quinoxalin-4-amine analysis

An Application Note and Protocol for the HPLC Method Development for the Analysis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the HPLC Method Development for the Analysis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step strategy for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine. This molecule, belonging to the imidazo[1,2-a]quinoxaline family, is of significant interest in pharmaceutical research due to its potential biological activities.[1][2] The protocol herein is designed for researchers, analytical scientists, and drug development professionals, emphasizing a logical, science-driven approach to method development. We will explore the rationale behind the selection of stationary phase, mobile phase composition, pH optimization, and gradient elution to achieve optimal separation, peak shape, and sensitivity. The principles discussed are broadly applicable to the analysis of other basic, heterocyclic aromatic compounds.

Introduction: The Analytical Challenge

The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer agents.[2][3] 1-bromoimidazo[1,2-a]quinoxalin-4-amine is a key intermediate or potential active pharmaceutical ingredient (API) whose purity and quantification are critical for drug development and quality control. A reliable and robust analytical method is therefore essential.

The development of an HPLC method for such a compound requires a thorough understanding of its physicochemical properties. The presence of the basic amine group, the fused aromatic ring system, and the halogen substituent presents specific analytical challenges, including poor peak shape, insufficient retention, and pH-dependent behavior. This guide addresses these challenges systematically.

Analyte Characterization and Initial Chromatographic Considerations

A successful method development strategy begins with understanding the analyte's properties. While specific experimental data for this exact molecule is scarce, we can infer its key characteristics from its structure and related compounds.

PropertyInferred CharacteristicRationale & Implication for HPLC Method Development
Chemical Structure Fused aromatic heterocyclic system with a primary amine and a bromine atom.The structure is moderately nonpolar, making it a suitable candidate for reversed-phase chromatography. The fused rings provide a strong chromophore for UV detection.
Basicity (pKa) Weakly basic.The primary amine group (-NH2) is readily protonated at acidic pH. The pKa of quinoxaline itself is approximately 0.60, but the amino group significantly increases the basicity of the molecule.[4] The ionization state will be highly dependent on mobile phase pH, which is the most powerful tool for controlling retention and selectivity for this compound.[5]
Hydrophobicity (LogP) Moderately hydrophobic.The parent imidazo[1,2-a]quinoxaline has a calculated XLogP3-AA of 2.1.[6] The bromine atom increases lipophilicity, while the amine group decreases it. The compound is expected to be well-retained on a C18 stationary phase.
UV Absorbance Strong UV absorbance expected.The extended aromatic system suggests strong absorbance in the UV region. A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength (λmax) to ensure maximum sensitivity.

A Systematic Approach to Method Development

Our strategy follows a logical progression from initial screening to fine-tuning, ensuring a robust and reliable final method. The overall workflow is designed to efficiently explore the parameter space and identify optimal conditions.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (pKa, LogP, UV Scan) Initial 2. Initial Conditions Selection - Column: C18 - Mobile Phase: ACN/H2O - Detector: PDA Analyte->Initial Scouting 3. Scouting Gradient Run (e.g., 5-95% B over 20 min) Initial->Scouting Evaluation1 4. Evaluate Retention Is retention appropriate? Scouting->Evaluation1 Optimize_pH 5. pH Optimization (Test pH 3, 7, 10) Evaluation1->Optimize_pH No (Poor retention/shape) Optimize_Grad 6. Gradient Optimization - Adjust slope and time - Introduce isocratic holds Evaluation1->Optimize_Grad Yes Optimize_pH->Scouting Re-scout at optimal pH Final 7. Final Optimized Method Optimize_Grad->Final Validation 8. Method Validation (ICH Q2(R1)) Final->Validation

Figure 1: Overall HPLC Method Development Workflow.
Phase 1: Initial Column and Mobile Phase Selection

Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point for a moderately nonpolar molecule like 1-bromoimidazo[1,2-a]quinoxalin-4-amine.[7] A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm or 5 µm offers a good balance of efficiency and backpressure for initial development. We recommend a column with high-purity silica and robust end-capping to minimize secondary interactions (e.g., silanol interactions) with the basic amine, which can cause peak tailing.

Mobile Phase Selection: A combination of acetonitrile (ACN) and water is preferred as the initial mobile phase. ACN generally provides lower backpressure and better peak efficiency compared to methanol for many compounds. A volatile buffer is necessary to control the pH. For initial scouting and compatibility with mass spectrometry (MS), 0.1% formic acid in both water (Mobile Phase A) and ACN (Mobile Phase B) is a standard starting point.

Phase 2: The Scouting Gradient

A broad "scouting" gradient is the most efficient way to determine the approximate elution conditions and to see all potential impurities within a reasonable time.[8][9] This initial run provides a comprehensive picture of the sample complexity and the retention window of the analyte.

Protocol 1: Scouting Gradient Run

  • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Prepare Sample: Dissolve 1 mg of 1-bromoimidazo[1,2-a]quinoxalin-4-amine in 10 mL of a 50:50 mixture of ACN/water to create a 100 µg/mL stock solution. Further dilute as necessary.

  • Set up HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detector: PDA, scanning from 200-400 nm, with a discrete wavelength set at 254 nm for monitoring.

  • Run the Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Phase 3: Optimization of Mobile Phase pH

For a basic analyte, pH is the most critical parameter influencing retention and peak shape.[5][10] At a pH below the analyte's pKa, the amine group will be protonated (R-NH3+), making the molecule more polar and resulting in earlier elution in reversed-phase mode. At a pH well above the pKa, the amine will be in its neutral, free-base form (R-NH2), which is more hydrophobic and will be retained longer.[11] Operating at a pH close to the pKa can lead to split or broad peaks and should be avoided.[10][12]

pHOptimization cluster_low_ph Low pH (e.g., pH < pKa - 2) cluster_high_ph High pH (e.g., pH > pKa + 2) cluster_pka_ph pH ≈ pKa Low_pH_State Analyte is Protonated (R-NH3+) - More Polar - Less Retained Low_pH_Result Result: Short Retention Time Low_pH_State->Low_pH_Result High_pH_State Analyte is Neutral (R-NH2) - Less Polar - More Retained High_pH_Result Result: Long Retention Time Improved Peak Shape High_pH_State->High_pH_Result PKA_pH_State Analyte is ~50% Ionized (Mixture of R-NH3+ and R-NH2) PKA_pH_Result Result: Broad or Split Peaks (Unstable Retention) PKA_pH_State->PKA_pH_Result

Sources

Method

Application Notes and Protocols for Utilizing 1-bromoimidazo[1,2-a]quinoxalin-4-amine as a Kinase Inhibitor Scaffold

Introduction: The Imidazo[1,2-a]quinoxaline Scaffold in Kinase Inhibitor Design Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,2-a]quinoxaline Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3] The imidazo[1,2-a]quinoxaline core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its structural rigidity, synthetic tractability, and broad spectrum of biological activities.[4] Derivatives of this scaffold have been reported to inhibit various kinases, including IκB kinase (IKK), lymphocyte-specific protein tyrosine kinase (Lck), and epidermal growth factor receptor (EGFR), demonstrating its potential as a versatile starting point for the development of novel therapeutics.[5][6][7][8]

This application note provides a comprehensive guide for researchers on the utilization of a specific derivative, 1-bromoimidazo[1,2-a]quinoxalin-4-amine , as a foundational scaffold for the discovery and development of new kinase inhibitors. The strategic placement of a bromine atom at the 1-position and an amine group at the 4-position offers synthetic handles for rapid library generation and structure-activity relationship (SAR) studies. The bromine atom can be readily functionalized through various cross-coupling reactions, while the amino group provides a key interaction point with the target kinase, often forming hydrogen bonds within the ATP-binding pocket.

This document will detail a proposed synthetic route, protocols for evaluating the compound's inhibitory activity, and a framework for its elaboration into potent and selective kinase inhibitors.

Proposed Synthesis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine

While the direct synthesis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine is not extensively reported, a plausible synthetic route can be devised based on established methodologies for the synthesis of related quinoxaline and imidazo[1,2-a]quinoxaline derivatives.[9][10][11] The following multi-step synthesis is proposed:

Scheme 1: Proposed Synthesis of the Target Scaffold

Synthetic_Pathway A o-phenylenediamine C Quinoxaline A->C Condensation B Glyoxal B->C D Quinoxaline N-oxide C->D Oxidation (e.g., m-CPBA) E 2-Chloroquinoxaline D->E Chlorination (e.g., POCl3) G Imidazo[1,2-a]quinoxaline E->G Cyclization F 2-Aminoacetonitrile F->G H 4-Nitroimidazo[1,2-a]quinoxaline G->H Nitration (e.g., HNO3/H2SO4) I 4-Aminoimidazo[1,2-a]quinoxaline H->I Reduction (e.g., SnCl2/HCl) J 1-Bromo-4-aminoimidazo[1,2-a]quinoxaline I->J Bromination (e.g., NBS)

Caption: Proposed synthetic route for 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

Protocol 1: Synthesis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine

  • Step 1: Synthesis of Quinoxaline. This can be achieved through the classical condensation reaction of o-phenylenediamine with glyoxal in a suitable solvent like ethanol.[11]

  • Step 2: N-Oxidation of Quinoxaline. The synthesized quinoxaline can be oxidized to quinoxaline N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Step 3: Chlorination of Quinoxaline N-oxide. The N-oxide can be converted to 2-chloroquinoxaline by treatment with a chlorinating agent like phosphorus oxychloride (POCl3).

  • Step 4: Synthesis of Imidazo[1,2-a]quinoxaline. The core scaffold can be formed by the cyclization of 2-chloroquinoxaline with 2-aminoacetonitrile.

  • Step 5: Nitration of Imidazo[1,2-a]quinoxaline. Regioselective nitration at the 4-position can be achieved using a standard nitrating mixture of nitric acid and sulfuric acid.

  • Step 6: Reduction of the Nitro Group. The nitro group at the 4-position can be reduced to the corresponding amine using a reducing agent such as tin(II) chloride in hydrochloric acid to yield 4-aminoimidazo[1,2-a]quinoxaline.

  • Step 7: Bromination of 4-Aminoimidazo[1,2-a]quinoxaline. Finally, selective bromination at the 1-position can be accomplished using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[12]

Note: Each step requires optimization of reaction conditions (temperature, reaction time, stoichiometry) and purification of intermediates, typically by column chromatography.

Application as a Kinase Inhibitor Scaffold: A Strategic Approach

The utility of 1-bromoimidazo[1,2-a]quinoxalin-4-amine as a kinase inhibitor scaffold lies in its potential for diversification and its inherent structural features that are amenable to binding within the ATP pocket of kinases. The following workflow outlines a systematic approach to identify and characterize its potential as a kinase inhibitor.

Workflow cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Characterization cluster_2 Cell-Based Validation A Synthesis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine B Broad Kinase Panel Screening (e.g., 100+ kinases) A->B C Hit Identification (>50% inhibition at a fixed concentration) B->C D IC50 Determination for Identified Hits C->D E Mechanism of Inhibition Studies (e.g., ATP competition assays) D->E F Structure-Activity Relationship (SAR) Studies via Chemical Modification D->F G Cellular Target Engagement Assays E->G F->D Iterative Optimization H Phosphorylation Assays of Downstream Substrates G->H I Cell Proliferation/Viability Assays H->I EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Regulates Inhibitor Imidazo[1,2-a]quinoxaline Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway, a potential target for imidazo[1,2-a]quinoxaline-based inhibitors.

Structure-Activity Relationship (SAR) and Scaffold Elaboration

The 1-bromoimidazo[1,2-a]quinoxalin-4-amine scaffold is an excellent starting point for SAR studies. The bromine atom at the 1-position can be readily modified using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. The 4-amino group is a key pharmacophoric feature, likely involved in hydrogen bonding with the hinge region of the kinase active site. Modifications to this group should be approached with caution, although N-alkylation or acylation could be explored.

Table 1: Potential Modifications for SAR Studies

PositionModification StrategyRationale
1-Bromo Suzuki coupling with various boronic acids/estersExplore steric and electronic effects on potency and selectivity.
Sonogashira coupling with terminal alkynesIntroduce linear, rigid groups to probe deeper pockets.
Buchwald-Hartwig amination/etherificationIntroduce diverse amino and alkoxy substituents.
4-Amino N-alkylation or acylationModulate hydrogen bonding capacity and explore additional interactions.
Quinoxaline Ring Introduction of substituents (e.g., at positions 6, 7, 8)Modulate solubility and other physicochemical properties.

Conclusion

The 1-bromoimidazo[1,2-a]quinoxalin-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the presence of two distinct functional handles for chemical modification provide a robust platform for generating diverse chemical libraries and conducting thorough SAR studies. By following the systematic approach of broad kinase screening, detailed in vitro characterization, and cell-based validation outlined in this guide, researchers can effectively explore the potential of this scaffold to yield potent and selective kinase inhibitors for therapeutic development.

References

  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161748. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Giraud, F., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1134-1145. [Link]

  • Benchchem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Al-Ostoot, F. H., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1469. [Link]

  • Wehrman, T. S., et al. (2014). Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Suppl), Abstract nr 5385. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Szychta, P., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867. [Link]

  • Kumar, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Pharmaceuticals, 16(1), 101. [Link]

  • Barret, R., et al. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a]t[6][13][14]riazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 57(18), 7572-7593. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Scott, J. D., et al. (2018). New Screening Approaches for Kinases. In Royal Society of Chemistry. [Link]

  • Das, J., et al. (2002). Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 12(10), 1363-1367. [Link]

  • Reddy, T. R., et al. (2018). Synthesis of benzoi[6][15]midazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. Organic Chemistry Frontiers, 5(1), 31-35. [Link]

  • Chen, P., et al. (2002). Synthesis and SAR of novel imidazoquinoxaline-based Lck inhibitors: improvement of cell potency. Bioorganic & Medicinal Chemistry Letters, 12(21), 3153-3156. [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines.
  • Abdel-Wahab, B. F., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 183-207.
  • Patel, M. R., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 43(6), 5437-5457. [Link]

  • Patinote, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]

  • Benchchem. (n.d.). Biological activity of novel Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives.
  • Vincent, L. A., et al. (2023).t[13][16][15]riazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 28(14), 5506. [Link]

  • Ghorab, M. M., et al. (2023). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry, 133, 106383. [Link]

  • Sharma, R., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 138, 106646. [Link]

  • Eyers, P. A., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 1062208. [Link]

Sources

Application

synthesis of imidazoquinoxaline libraries from 1-bromoimidazo[1,2-a]quinoxalin-4-amine

An Application Guide to the Synthesis of Imidazo[1,2-a]quinoxaline Libraries from 1-Bromoimidazo[1,2-a]quinoxalin-4-amine Introduction: The Imidazo[1,2-a]quinoxaline Scaffold in Modern Drug Discovery The imidazo[1,2-a]qu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Imidazo[1,2-a]quinoxaline Libraries from 1-Bromoimidazo[1,2-a]quinoxalin-4-amine

Introduction: The Imidazo[1,2-a]quinoxaline Scaffold in Modern Drug Discovery

The imidazo[1,2-a]quinoxaline core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1] This fused ring system is a key pharmacophore in a multitude of compounds exhibiting a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Notably, derivatives of this class have been investigated as highly selective kinase inhibitors, such as IKK inhibitors, which play a crucial role in inflammatory disease pathways.[3] The ability to rapidly generate diverse libraries of these compounds is therefore of paramount importance for structure-activity relationship (SAR) studies and the identification of new therapeutic leads.[5]

This application note provides a detailed guide for researchers and drug development professionals on the synthesis of diverse imidazo[1,2-a]quinoxaline libraries starting from a versatile and strategically functionalized building block: 1-bromoimidazo[1,2-a]quinoxalin-4-amine . The bromine atom at the C1 position serves as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon- and nitrogen-based substituents. The primary amino group at the C4 position offers a site for further derivatization or can be maintained as a key pharmacophoric feature.

We will detail field-proven protocols for three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the installation of alkyne moieties. Each section will provide not only a step-by-step protocol but also an explanation of the underlying mechanistic principles and the rationale for the selection of catalysts, ligands, and reaction conditions.

G cluster_start Core Building Block cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_libraries Diverse Chemical Libraries Start 1-Bromoimidazo[1,2-a]quinoxalin-4-amine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)2 [Pd] catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R1R2-NH [Pd] catalyst, Base Sonogashira Sonogashira Coupling (C-C(sp) Bond Formation) Start->Sonogashira R-C≡CH [Pd]/[Cu] catalyst, Base Lib_Aryl 1-Aryl/Heteroaryl Substituted Library Suzuki->Lib_Aryl Lib_Amine 1-Amino Substituted Library Buchwald->Lib_Amine Lib_Alkyne 1-Alkynyl Substituted Library Sonogashira->Lib_Alkyne

Figure 1: Overall synthetic workflow for library generation.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[6] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium complex.[8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazoquinoxaline core, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst to re-enter the cycle.

G cluster_inputs pd0 Pd(0)L₂ ox_add Oxidative Addition Complex L₂Pd(II)(Ar)Br pd0->ox_add Oxidative Addition trans Transmetalation Complex L₂Pd(II)(Ar)R ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar-R (Product) trans->product ArBr Ar-Br (Imidazoquinoxaline) ArBr->ox_add RBO2H2 R-B(OH)₂ + Base RBO2H2->trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point. Optimization of temperature, base, solvent, and catalyst/ligand may be required for specific substrates.

Materials:

  • 1-Bromoimidazo[1,2-a]quinoxalin-4-amine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2–1.5 equiv)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Base, e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0–3.0 equiv)

  • Solvent system, e.g., 1,2-Dimethoxyethane (DME) and water (4:1 v/v) or Dioxane and water (4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add 1-bromoimidazo[1,2-a]quinoxalin-4-amine, the corresponding boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe. The reaction mixture should be a suspension.

  • Heat the reaction mixture with vigorous stirring. A typical starting point is 80-100 °C for conventional heating or 120-140 °C for microwave irradiation.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2–18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-imidazo[1,2-a]quinoxalin-4-amine.

Boronic Acid Partner Catalyst Base Solvent Temp (°C) Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10080-92
3-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O9575-88
Thiophene-2-boronic acidPd(dppf)Cl₂K₃PO₄Toluene/H₂O11070-85

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming carbon-nitrogen bonds.[9][10] This reaction is indispensable for library synthesis, as it allows for the coupling of a wide variety of primary and secondary amines, anilines, and even ammonia surrogates to the imidazoquinoxaline core.[11]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[9]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. This step is often rate-determining.[10]

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this final step.[10]

Protocol: General Procedure for Buchwald-Hartwig Amination

This reaction is highly sensitive to air and moisture. Strict adherence to inert atmosphere techniques is required for success.

Materials:

  • 1-Bromoimidazo[1,2-a]quinoxalin-4-amine (1.0 equiv)

  • Amine (primary or secondary) (1.2–2.0 equiv)

  • Palladium source, e.g., Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01–0.05 equiv)

  • Bulky phosphine ligand, e.g., XPhos, SPhos, or BINAP (1.2–2.0 equiv relative to Pd)

  • Base, e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium carbonate (Cs₂CO₃) (1.4–2.5 equiv)[12]

  • Anhydrous, deoxygenated solvent, e.g., Toluene or Dioxane

  • Oven-dried Schlenk tube or sealed vial, magnetic stirrer, and inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a strong flow of argon, add the palladium source, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add the 1-bromoimidazo[1,2-a]quinoxalin-4-amine and the anhydrous solvent.

  • Stir the mixture for a few minutes to allow for pre-formation of the active catalyst.

  • Add the amine coupling partner (if liquid, via syringe; if solid, add with the other solids).

  • Seal the vessel tightly and heat the reaction mixture with vigorous stirring. Temperatures typically range from 80–110 °C.[13]

  • Monitor the reaction for consumption of the starting material by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Amine Partner Catalyst System Base Solvent Temp (°C) Typical Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10088-96
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11075-85
BenzylaminePd(OAc)₂ / SPhosLHMDSToluene9080-90
n-ButylaminePd₂(dba)₃ / XPhosNaOtBuDioxane10070-82

C-C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the aryl halide) and an sp carbon (of a terminal alkyne).[14] The resulting alkynyl-substituted imidazoquinoxalines are valuable final products or can serve as intermediates for further transformations, such as "click chemistry" or reduction to other functionalities.

Mechanistic Rationale

The Sonogashira reaction uniquely employs a dual catalytic system.[15]

  • The Palladium Cycle: Functions similarly to the Suzuki and Buchwald-Hartwig reactions (oxidative addition of the aryl halide followed by reductive elimination).

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is much more reactive than the alkyne itself.[15]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst and setting up the palladium center for reductive elimination.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)Br pd0->pd_complex Ar-Br pd_complex->pd0 Reductive Elimination pd_complex->pd0 Ar-C≡CR cu_cat Cu(I) cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide R-C≡CH Base cu_acetylide->pd_complex Transfer of Alkyne Group cu_acetylide->cu_cat Transmetalation

Figure 3: Interplay of Palladium and Copper cycles in Sonogashira coupling.
Protocol: General Procedure for Sonogashira Coupling

While robust, this reaction can be complicated by the homocoupling of the alkyne (Glaser coupling), which is minimized by maintaining strictly anaerobic conditions.

Materials:

  • 1-Bromoimidazo[1,2-a]quinoxalin-4-amine (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Palladium catalyst, e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02–0.05 equiv)

  • Copper(I) co-catalyst, e.g., Copper(I) iodide (CuI) (0.05–0.10 equiv)

  • Amine base, e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (used as solvent or co-solvent)

  • Solvent, e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Add 1-bromoimidazo[1,2-a]quinoxalin-4-amine, the palladium catalyst, and the copper(I) iodide to a Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N) via syringe. The base often serves as both a reactant and a co-solvent.[16]

  • Add the terminal alkyne via syringe and stir the mixture at room temperature or with gentle heating (40–80 °C). The reaction is often exothermic.[14]

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 1–6 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material by flash column chromatography to afford the 1-alkynyl-imidazo[1,2-a]quinoxalin-4-amine.

Alkyne Partner Catalyst System Base Solvent Temp (°C) Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF6090-98
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPEATHF5085-95
1-HexynePd(PPh₃)₄ / CuIEt₃NDMF7080-90
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT75-88

Conclusion

The 1-bromoimidazo[1,2-a]quinoxalin-4-amine building block is a powerful and versatile platform for the rapid construction of diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable and high-yielding pathways to introduce a wide range of aryl, heteroaryl, amino, and alkynyl substituents at the C1 position. The protocols outlined in this guide serve as a robust foundation for researchers in medicinal chemistry and drug discovery to generate novel analogues for biological screening, facilitating the exploration of this privileged scaffold and accelerating the development of next-generation therapeutics.

References

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. [Link]

  • Imidazoquinoxaline containing anticancer drugs. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar. [Link]

  • Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. ResearchGate. [Link]

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Semantic Scholar. [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. PMC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • Synthesis of benzo[17][18]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. PubMed. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Chimica et Technologia Acta. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link] 27.[17][19][20]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

Sources

Method

NMR characterization techniques for 1-bromoimidazo[1,2-a]quinoxalin-4-amine

Executive Summary The imidazo[1,2-a]quinoxaline scaffold is a privileged pharmacophore, forming the core of the "Imiqualine" family of compounds which exhibit potent anticancer and phosphodiesterase-4 (PDE4) inhibitory a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]quinoxaline scaffold is a privileged pharmacophore, forming the core of the "Imiqualine" family of compounds which exhibit potent anticancer and phosphodiesterase-4 (PDE4) inhibitory activities . Within this class, 1-bromoimidazo[1,2-a]quinoxalin-4-amine (CAS: 1914135-89-9) serves as a critical synthetic intermediate and structural analog.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges: the quadrupolar relaxation effects of bromine and multiple nitrogen atoms, the potential for tautomerism, and the rapid chemical exchange of the amine protons. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating logical system . By understanding the causality behind solvent selection, relaxation delays, and heteronuclear correlation strategies, researchers can achieve unambiguous structural elucidation.

Mechanistic Context & Experimental Rationale

To accurately map the structural topology of 1-bromoimidazo[1,2-a]quinoxalin-4-amine, every experimental choice must be grounded in the molecule's physical chemistry .

  • Solvent Selection (DMSO-d6 vs. CDCl3): The -NH2 protons at the C4 position are highly susceptible to chemical exchange with trace water or acidic impurities in solvents like CDCl3, often rendering them invisible. We strictly utilize DMSO-d6 . The strong hydrogen-bond accepting capability of DMSO forms a solvation shell around the amine protons, significantly reducing their exchange rate. This causality is critical: without a sharp -NH2 signal, we lose the primary HMBC anchor needed to validate the pyrazine ring structure.

  • Quadrupolar Relaxation & Heavy Atom Effects: The bromine atom at C1 exerts a profound "heavy atom effect," shielding the C1 carbon and shifting it upfield (typically ~100–105 ppm). Furthermore, the quadrupolar nuclei ( 14 N, 79 Br, 81 Br) induce scalar relaxation of the second kind, which can broaden adjacent carbon signals (C1, C4, C5a) . To counteract the extended longitudinal relaxation times ( T1​ ) of these quaternary carbons, extended relaxation delays ( d1​ ) are mandatory.

NMR_Workflow S1 Sample Preparation (DMSO-d6, 15-20 mg) S2 1D NMR Acquisition (1H, 13C, DEPT-135) S1->S2 S3 2D Homonuclear (COSY, NOESY) S2->S3 S4 2D Heteronuclear (HSQC, HMBC, 15N-HMBC) S2->S4 S5 Structural Elucidation & Signal Assignment S3->S5 S4->S5

Workflow for the comprehensive NMR characterization of imidazo[1,2-a]quinoxalines.

Step-by-Step Acquisition Protocol

This methodology ensures maximum signal-to-noise (S/N) ratio and preserves delicate heteronuclear couplings.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

Phase 2: 1D NMR Acquisition
  • 1 H NMR (400 MHz or higher):

    • Set the spectral width to 12 ppm (centered at 5 ppm).

    • Use a relaxation delay ( d1​ ) of 2.0 seconds.

    • Acquire 16–32 scans at 298 K. Note: Do not elevate the temperature, as this accelerates -NH2 proton exchange and broadens the signal.

  • 13 C NMR (100 MHz or higher):

    • Set the spectral width to 250 ppm.

    • Critical Parameter: Increase the relaxation delay ( d1​ ) to 4.0–5.0 seconds. Quaternary carbons (C1, C4, C5a, C9a) lack attached protons to facilitate dipole-dipole relaxation. A longer d1​ ensures these signals rise above the noise floor.

    • Acquire 1024–2048 scans depending on probe sensitivity (Cryoprobe vs. Room Temperature).

Phase 3: 2D NMR Acquisition
  • HSQC (Heteronuclear Single Quantum Coherence): Optimize for 1JCH​=145 Hz. This will separate the protonated carbons (C2, C6, C7, C8, C9) from the quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( nJCH​=8 Hz). This is the most vital experiment for assembling the tricyclic core.

  • 15 N-HMBC: Optimize for nJNH​=5 Hz. Use standard 15 N chemical shift referencing (liquid ammonia = 0 ppm or nitromethane = 380 ppm).

The Self-Validating Elucidation Logic

A robust NMR assignment is a closed-loop system where every assignment is independently verified by orthogonal data points. We utilize the standard IUPAC numbering for the imidazo[1,2-a]quinoxaline core .

Step A: Anchoring the Spin Systems
  • The Benzene Ring: The 1 H NMR will display a contiguous 4-spin system (H6, H7, H8, H9) between 7.4 and 8.0 ppm. COSY easily maps the H6↔H7↔H8↔H9 connectivity.

  • The Imidazole Ring: H2 appears as a distinct, isolated singlet (~8.25 ppm). It has no COSY correlations, immediately identifying it.

  • The Pyrazine Ring: The -NH2 protons appear as a broad singlet (~7.60 ppm) integrating to 2H, exchangeable with D 2​ O.

Step B: Assembling the Core via HMBC

The structural proof relies on mapping how these three isolated spin systems connect to the bridgehead quaternary carbons.

HMBC_Logic H2 H2 (Imidazole) C1 C1 (C-Br) H2->C1 2J/3J C_Bridge Bridgehead C (C5a, C9a) H2->C_Bridge 3J NH2 4-NH2 Protons C4 C4 (C-NH2) NH2->C4 2J NH2->C_Bridge 3J/4J H_Benz H6-H9 (Benzene) H_Benz->C_Bridge 2J/3J

Key HMBC correlations utilized to self-validate the molecular framework.

  • Validating the Bromine Position (C1): H2 will show a strong 2J or 3J HMBC correlation to a highly shielded quaternary carbon (~102.5 ppm). The extreme upfield shift of this carbon, combined with the lack of an HSQC cross-peak, definitively proves it is the C1-Br carbon.

  • Validating the Amine Position (C4): The -NH2 protons will show a sharp 2J correlation to a highly deshielded quaternary carbon (~150.2 ppm), confirming C4.

Step C: Nitrogen Network Verification

To absolutely rule out tautomeric ambiguity, 15 N-HMBC is deployed. The -NH2 protons will correlate strongly to their attached nitrogen, but will also show 2J/3J correlations to N3 and N5 of the pyrazine ring.

Nitrogen_HMBC N_NH2 Amine Nitrogen (-NH2) N3 N3 (Pyrazine) N5 N5 (Bridgehead) N10 N10 (Bridgehead) H_NH2 4-NH2 Protons H_NH2->N_NH2 1J (HSQC) H_NH2->N3 2J/3J H_NH2->N5 3J H2 H2 Proton H2->N3 2J H2->N10 2J/3J

15N HMBC correlation map for unambiguous nitrogen assignment.

Quantitative Data Summaries

The following tables summarize the expected quantitative NMR parameters, providing a reference baseline for comparative analysis.

Table 1: Expected 1 H and 13 C NMR Chemical Shift Assignments (DMSO-d6, 400/100 MHz)

Position 1 H Shift (ppm)Multiplicity 13 C Shift (ppm)Carbon TypeStructural Significance
C1 --102.5Cq (C-Br)Shielded by heavy atom effect
C2 8.25s (1H)135.0CHIsolated imidazole proton
C4 --150.2Cq (C-NH 2​ )Deshielded by adjacent N atoms
C5a --138.5CqBridgehead
C6 7.85dd (1H)128.4CHBenzene ring
C7 7.45td (1H)125.1CHBenzene ring
C8 7.55td (1H)126.8CHBenzene ring
C9 7.95dd (1H)129.2CHBenzene ring
C9a --132.0CqBridgehead
4-NH 2​ 7.60br s (2H)--D 2​ O exchangeable

Note: Chemical shifts are representative estimates derived from structurally analogous imidazo[1,2-a]quinoxalines to guide spectral interpretation.

Table 2: Key 2D NMR (COSY, HSQC, HMBC) Correlation Matrix

Proton SourceCOSY ConnectivityHSQC ( 1JCH​ )HMBC ( 2JCH​ / 3JCH​ )
H2 NoneC2C1, C4, C9a
H6 H7C6C5a, C8
H7 H6, H8C7C9, C5a
H8 H7, H9C8C6, C9a
H9 H8C9C7, C9a
4-NH 2​ NoneNoneC4, C5a, N3 (via 15 N)

References

  • Deleuze-Masquéfa, C., et al. "Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors." Bioorganic & Medicinal Chemistry 12.5 (2004): 1129-1139. URL:[Link]

  • Moarbess, G., et al. "Characterization of a New Anticancer Agent, EAPB0203, and Its Main Metabolites: Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Studies." Analytical Chemistry (2012). URL:[Link]

  • US Patent 10,689,384 B2. "Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer." Google Patents.
  • PubChem Compound Summary for CID 9194, Imidazo(1,2-a)quinoxaline. National Center for Biotechnology Information. URL: [Link]

Application

Application Notes and Protocols for In-Vivo Dosing and Formulation of 1-bromoimidazo[1,2-a]quinoxalin-4-amine

Introduction: The Therapeutic Potential and Preclinical Challenges of Imidazo[1,2-a]quinoxaline Derivatives The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, with deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential and Preclinical Challenges of Imidazo[1,2-a]quinoxaline Derivatives

The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including significant potential as anticancer agents.[1][2] Compounds from this class have shown potent cytotoxic effects against various cancer cell lines, such as melanoma and T-cell lymphoma.[1][3] 1-bromoimidazo[1,2-a]quinoxalin-4-amine represents a key intermediate or a potential therapeutic agent in its own right, necessitating thorough in vivo evaluation to determine its pharmacokinetic profile, safety, and efficacy.

A primary hurdle in the preclinical development of many novel small molecules, including those with a quinoxaline core, is their poor aqueous solubility.[4][5] This characteristic can lead to low bioavailability and erratic in vivo results, making the development of a suitable formulation a critical step for successful preclinical studies.[5] These application notes provide a comprehensive guide for researchers to develop a robust in vivo dosing and formulation strategy for 1-bromoimidazo[1,2-a]quinoxalin-4-amine, drawing upon established principles for poorly soluble compounds and data from related imidazoquinoxaline and quinoxaline derivatives.

Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of 1-bromoimidazo[1,2-a]quinoxalin-4-amine is the foundation for developing a successful formulation.

Key Physicochemical Parameters to Determine:

  • Solubility: Determine the solubility in a range of pharmaceutically acceptable solvents and vehicles. This is a critical first step in identifying promising formulation strategies.

  • pKa: The ionization constant will inform whether pH adjustment can be used to enhance solubility.

  • LogP/LogD: The lipophilicity of the compound will influence its absorption, distribution, metabolism, and excretion (ADME) properties and can guide the selection of appropriate formulation components.

  • Melting Point and Thermal Stability: This information is crucial for formulation strategies that may involve heating, such as the preparation of solid dispersions.[5]

  • Solid-State Characterization (e.g., XRPD): Understanding the crystalline form of the active pharmaceutical ingredient (API) is important as it can impact solubility and dissolution rates.

Formulation Development for Poorly Soluble Compounds

Given that many quinoxaline derivatives exhibit poor water solubility, a systematic approach to formulation development is essential.[4] The goal is to enhance the solubility and bioavailability to ensure adequate drug exposure in preclinical models.

Common Formulation Strategies

Several strategies can be employed to formulate poorly soluble compounds for in vivo studies:

  • Co-solvent Systems: The use of a mixture of solvents can significantly increase the solubility of a hydrophobic compound.[6] Common co-solvents for preclinical studies include dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[7][8] It is crucial to be mindful of the potential toxicity of the chosen co-solvents.[8]

  • Surfactant-Based Formulations: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[7] Examples include polysorbates (e.g., Tween® 80), Solutol® HS 15, and Cremophor® EL.[6][7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[9]

  • Lipid-Based Formulations: For oral administration, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract.[7]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[4] This involves milling the drug in a liquid medium with stabilizers.[7]

Workflow for Formulation Selection

The following diagram illustrates a systematic approach to selecting a suitable formulation strategy.

G cluster_0 Formulation Development Workflow A API Characterization (Solubility, pKa, LogP) B Solubility Screening in Common Vehicles A->B C Evaluate Co-solvent Systems (e.g., DMSO, PEG 400, PG) B->C D Assess Surfactant-Based Systems (e.g., Tween 80, Solutol HS 15) B->D E Investigate Cyclodextrin Complexation (e.g., HP-β-CD) B->E F Consider Nanosuspension for very low solubility B->F G Select Lead Formulations for In Vivo Pilot Studies C->G D->G E->G F->G H Optimize Formulation Based on PK and Tolerability Data G->H G cluster_1 Xenograft Efficacy Study Workflow A Tumor Cell Implantation B Tumor Growth to Palpable Size (e.g., 100-150 mm³) A->B C Randomization of Animals into Treatment Groups B->C D Treatment Initiation C->D E Daily Dosing (p.o. or i.p.) D->E Vehicle Control D->E Test Compound (Low Dose) D->E Test Compound (High Dose) D->E Positive Control F Tumor Volume and Body Weight Measurements (2-3 times/week) E->F G Endpoint Criteria Met (e.g., tumor size, study duration) F->G H Euthanasia and Tissue Collection (Tumor, Plasma, Organs) G->H

Caption: Workflow for a typical in vivo xenograft efficacy study.

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Once tumors reach a specified size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group):

    • Vehicle control

    • 1-bromoimidazo[1,2-a]quinoxalin-4-amine (low dose)

    • 1-bromoimidazo[1,2-a]quinoxalin-4-amine (high dose)

    • Positive control (a standard-of-care agent for the specific cancer type)

  • Administer the treatments daily (or as determined by the PK study) for a specified duration (e.g., 21-28 days).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The successful in vivo evaluation of 1-bromoimidazo[1,2-a]quinoxalin-4-amine is contingent upon the development of an appropriate formulation that overcomes its likely poor aqueous solubility. A systematic approach, beginning with thorough physicochemical characterization and progressing through a tiered formulation screening process, will enable the selection of a vehicle that ensures adequate drug exposure for toxicological, pharmacokinetic, and efficacy studies. The protocols outlined in these application notes provide a robust framework for advancing this promising compound through preclinical development.

References

  • Gautier, F., et al. (2010). Metabolism and pharmacokinetics of EAPB0203 and EAPB0503, two imidazoquinoxaline compounds previously shown to have antitumoral activity on melanoma and T-lymphomas. Drug Metabolism and Disposition, 38(10), 1836-1847. Retrieved from [Link]

  • ResearchGate. (2016, January 5). (PDF) Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas. Retrieved from [Link]

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Patel, M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Ress, M., et al. (2023). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology, 14, 1184705. Retrieved from [Link]

  • Wang, Y., et al. (2023). Smart delivery vehicles for cancer: categories, unique roles and therapeutic strategies. Journal of Nanobiotechnology, 21(1), 136. Retrieved from [Link]

  • Ress, M., et al. (2023). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology, 14, 1184705. Retrieved from [Link]

  • Al-SuhaIMI, E. A., et al. (2024). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomedicines, 12(3), 591. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

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  • Dadun. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved from [Link]

  • Guillon, J., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 16(13), 6497-6507. Retrieved from [Link]

  • MDPI. (2021, June 19). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Retrieved from [Link]

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  • Collins, J. M., et al. (1999). Predictive Value of Preclinical Toxicology Studies for Platinum Anticancer Drugs. Clinical Cancer Research, 5(5), 1035-1042. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]quinoxaline. PubChem. Retrieved from [Link]

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  • Chen, X., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 71. Retrieved from [Link]

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  • Baashen, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1083. Retrieved from [Link]

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Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromoimidazo[1,2-a]quinoxalin-4-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig ami...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of the novel heterocyclic scaffold, 1-bromoimidazo[1,2-a]quinoxalin-4-amine. Recognizing the burgeoning interest in nitrogen-rich fused heterocycles in medicinal chemistry, this guide offers a detailed exploration of the reaction, from the synthesis of the starting material to a robust protocol for the C-N cross-coupling reaction. Mechanistic insights, key experimental considerations, and strategies for optimization are discussed to empower researchers in the synthesis of diverse libraries of substituted imidazo[1,2-a]quinoxaline-1,4-diamines.

Introduction: The Significance of the Imidazo[1,2-a]quinoxaline Scaffold

The imidazo[1,2-a]quinoxaline core is a privileged heterocyclic motif that has garnered significant attention in drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse molecular interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent anticancer and kinase inhibitory effects. The ability to functionalize this core at various positions is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1] Its application to complex, electron-rich, and potentially coordinating heterocyclic systems like 1-bromoimidazo[1,2-a]quinoxalin-4-amine, however, presents unique challenges. This guide aims to provide a rational and experimentally grounded approach to navigate these challenges successfully.

Synthesis of the Starting Material: 1-bromoimidazo[1,2-a]quinoxalin-4-amine

A reliable synthesis of the starting material is crucial for any subsequent derivatization. Based on established methodologies for the synthesis and functionalization of related quinoxaline and imidazo[1,2-a]pyridine systems, a plausible and efficient two-step synthesis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine is proposed.[2][3][4][5][6]

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A 2,3-dichloroquinoxaline C imidazo[1,2-a]quinoxalin-4-amine A:e->C:w 1. NaH, DMF 2. Reflux B 2-aminoacetonitrile D 1-bromoimidazo[1,2-a]quinoxalin-4-amine C:e->D:w NBS, CHCl3 Reflux

Caption: Proposed two-step synthesis of the target bromo-heterocycle.

Experimental Protocol: Synthesis of imidazo[1,2-a]quinoxalin-4-amine (Step 1)
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen), add 2-aminoacetonitrile hydrochloride (1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2,3-dichloroquinoxaline (1.0 eq.) in one portion.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford imidazo[1,2-a]quinoxalin-4-amine.

Experimental Protocol: Synthesis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine (Step 2)
  • Dissolve imidazo[1,2-a]quinoxalin-4-amine (1.0 eq.) in chloroform.

  • Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and wash with aqueous sodium thiosulfate solution to quench any remaining bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

The Buchwald-Hartwig Amination: A Detailed Protocol

The successful Buchwald-Hartwig amination of 1-bromoimidazo[1,2-a]quinoxalin-4-amine hinges on the careful selection of the catalyst, ligand, base, and solvent. The presence of multiple nitrogen atoms in the substrate can lead to catalyst inhibition, and the free amino group at the 4-position could potentially undergo self-coupling or other side reactions. Therefore, a judicious choice of reaction parameters is essential.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)(Br)L_n Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(NHR'R'')L_n]Br PdII_Aryl->PdII_Amine HNR'R'' Amine_Coord Amine Coordination PdII_Amido Ar-Pd(II)(NR'R'')L_n PdII_Amine->PdII_Amido Base Deprotonation Base Deprotonation PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product RedElim Reductive Elimination Substrate Ar-Br + HNR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Reagents and Conditions

The following table summarizes the recommended starting conditions for the Buchwald-Hartwig amination of 1-bromoimidazo[1,2-a]quinoxalin-4-amine. These conditions are based on successful protocols for other challenging N-heterocyclic substrates and may require optimization.[2][8]

ParameterRecommended Reagent/ConditionRationale and Key Considerations
Palladium Precatalyst Pd₂(dba)₃ or a pre-formed Pd(0) complexPd₂(dba)₃ is a common and effective source of Pd(0). Pre-formed catalysts can sometimes offer better reproducibility.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich biaryl phosphine ligands are known to be effective for challenging substrates, promoting both oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃Weaker inorganic bases are often preferred for substrates with sensitive functional groups to minimize side reactions. Stronger bases like NaOtBu could also be screened.
Solvent Toluene or 1,4-DioxaneAprotic, non-polar to moderately polar solvents are typically used. Ensure the solvent is anhydrous.
Temperature 80-110 °CThe reaction often requires heating to proceed at a reasonable rate.
Amine Primary or secondary aliphatic or aromatic aminesThe scope of the reaction is generally broad, but sterically hindered amines may require more forcing conditions.
Step-by-Step Experimental Protocol
  • To an oven-dried reaction vessel, add 1-bromoimidazo[1,2-a]quinoxalin-4-amine (1.0 eq.), the desired amine (1.2-1.5 eq.), the chosen phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired 1-amino-substituted imidazo[1,2-a]quinoxalin-4-amine.

Key Considerations and Optimization Strategies

Given the novelty of the substrate, optimization of the reaction conditions may be necessary to achieve high yields and purity.

The Challenge of the Free Amino Group

The exocyclic amino group at the 4-position presents a potential challenge. While it is generally less nucleophilic than the incoming amine due to resonance delocalization, it could still participate in side reactions.

  • Protecting Group Strategy: If self-coupling or other side reactions involving the 4-amino group are observed, a protecting group strategy may be necessary. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a potential candidate as it is stable to the basic conditions of the Buchwald-Hartwig reaction and can be removed under acidic conditions.

Screening of Ligands and Bases

The choice of ligand and base is critical for success.

  • Ligand Screening: A small screen of bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos) and N-heterocyclic carbene (NHC) ligands should be performed to identify the optimal ligand for the specific amine coupling partner.

  • Base Screening: A range of bases from weak (K₂CO₃, K₃PO₄) to strong (NaOtBu, LHMDS) should be evaluated. The choice of base can significantly impact the reaction rate and the tolerance of other functional groups.

Workflow for Optimization

Optimization_Workflow Start Initial Reaction (Recommended Conditions) Check_Conversion Check Conversion (TLC/LC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion <80% Good_Conversion Good Conversion Check_Conversion->Good_Conversion >80% Optimize_Ligand Screen Ligands (XPhos, RuPhos, NHCs) Low_Conversion->Optimize_Ligand Isolate_Product Isolate and Characterize Product Good_Conversion->Isolate_Product Optimize_Base Screen Bases (K3PO4, Cs2CO3, NaOtBu) Optimize_Ligand->Optimize_Base Optimize_Temp Increase Temperature Optimize_Base->Optimize_Temp Optimize_Temp->Start Side_Products Side Products Observed? Isolate_Product->Side_Products Yes_Side Yes Side_Products->Yes_Side Yes No_Side No Side_Products->No_Side No Protecting_Group Consider Protecting Group for 4-amino Yes_Side->Protecting_Group No_Side->Isolate_Product Protecting_Group->Start

Caption: A systematic workflow for optimizing the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of 1-bromoimidazo[1,2-a]quinoxalin-4-amine offers a powerful and versatile route to novel libraries of di-amino substituted heterocyclic compounds with significant potential in drug discovery. While the substrate presents unique challenges due to its poly-nitrogenated and pre-functionalized nature, a rational approach to reaction design, guided by the principles and protocols outlined in this document, will enable researchers to successfully synthesize these valuable molecules. Careful optimization of the catalyst system and consideration of a protecting group strategy where necessary will be key to achieving high yields and purity.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835. [Link]

  • Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with the... - ResearchGate. [Link]

  • Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. [Link]

  • Synthesis of benzo[9][10]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. [Link]

  • [1][8][9]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC. [Link]

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Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of 1-bromoimidazo[1,2-a]quinoxalin-4-amine

Introduction and Scientific Context The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a wide range of therapeutic applications, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a wide range of therapeutic applications, including as anticancer agents.[1][2] Specifically, derivatives of this class have shown potent cytotoxic activity against cancer cell lines like melanoma.[2] 1-bromoimidazo[1,2-a]quinoxalin-4-amine is a key intermediate and potential drug candidate within this family. The bromine substituent provides a site for further chemical modification, while the amine group can be crucial for biological activity and pharmacokinetic properties.

Accurate and sensitive quantification of such compounds is critical throughout the drug discovery and development pipeline—from metabolic studies and pharmacokinetic profiling to quality control of active pharmaceutical ingredients (APIs). Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[3]

This application note provides a comprehensive, field-proven protocol for the analysis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine using LC-MS/MS with electrospray ionization. We will delve into the rationale behind method development, from understanding the molecule's physicochemical properties to optimizing chromatographic separation and mass spectrometric detection parameters.

Analyte Properties and Ionization Rationale

A thorough understanding of the analyte's chemical nature is the foundation of a robust analytical method.

  • Structure and Formula: C₁₀H₇BrN₄

  • Monoisotopic Mass: 261.9854 Da (for ⁷⁹Br) and 263.9834 Da (for ⁸¹Br)

  • Key Structural Features:

    • Basic Nitrogen Centers: The structure contains multiple nitrogen atoms within the fused imidazole and quinoxaline rings, as well as a primary amine at position 4. These sites are readily protonated in an acidic environment.

    • Bromine Isotope Pattern: The presence of a bromine atom results in a highly characteristic isotopic pattern for the molecular ion, with two major peaks of nearly equal intensity separated by approximately 2 m/z units (corresponding to ⁷⁹Br and ⁸¹Br).[4] This pattern is a powerful diagnostic tool for confirming the identity of the analyte.

Ionization Strategy: Positive Mode Electrospray Ionization (ESI+)

Given the presence of multiple basic sites, positive mode electrospray ionization (ESI+) is the unequivocal choice for this analyte. The addition of an acid, such as formic acid, to the mobile phase ensures the analyte is predominantly in its protonated form, [M+H]⁺, in solution before it enters the mass spectrometer. This leads to a strong and stable signal, which is essential for achieving low detection limits.[5]

Optimized Liquid Chromatography Method

The primary goal of the chromatographic separation is to resolve the analyte from matrix components, ensure a reproducible retention time, and deliver it to the mass spectrometer in a manner that promotes optimal ionization. A reversed-phase method is ideal for this moderately polar compound.

Rationale for Parameter Selection:

  • Column: A C18 column is a standard choice for reversed-phase chromatography, providing excellent retention for a wide range of organic molecules. A shorter column with a smaller particle size (e.g., <3 µm) is selected to enable rapid analysis times and sharp, efficient peaks.

  • Mobile Phase: A combination of water and a polar organic solvent like acetonitrile provides the necessary polarity range for elution.

  • Acidic Modifier: 0.1% Formic Acid is added to both mobile phases. This serves two critical functions: (1) It maintains an acidic pH to ensure the analyte remains protonated ([M+H]⁺), which is crucial for ESI+ sensitivity, and (2) It improves the chromatographic peak shape by suppressing undesirable interactions with the stationary phase.

  • Gradient Elution: A gradient elution is employed to ensure the analyte is eluted as a sharp peak while minimizing the run time. The gradient starts with a higher aqueous composition to retain the analyte and then ramps up the organic phase concentration for efficient elution.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended Setting
LC System Standard HPLC or UHPLC System
Column C18, 50 mm x 2.1 mm, 2.7 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Mass Spectrometry Detection Parameters

The mass spectrometer is configured for high-sensitivity detection using Multiple Reaction Monitoring (MRM). This involves an initial full scan analysis to identify the precursor ion and its fragments, followed by the development of a specific MRM method.

Step 1: Precursor Ion Identification (Full Scan)

A full scan (Q1 Scan) is first performed by infusing a standard solution of the analyte. The expected result is a pair of peaks at m/z 263.0 and m/z 265.0 , representing the protonated molecule [M+H]⁺ with the ⁷⁹Br and ⁸¹Br isotopes, respectively. The peak at m/z 263.0 (corresponding to the more abundant ⁷⁹Br isotope) is selected as the precursor ion for fragmentation analysis.

Step 2: Fragmentation Analysis (Product Ion Scan)

The m/z 263.0 precursor ion is isolated in the first quadrupole (Q1), fragmented via Collision-Induced Dissociation (CID) in the second quadrupole (q2), and the resulting product ions are scanned in the third quadrupole (Q3).

Predicted Fragmentation Pathway:

The most probable fragmentation pathway involves the cleavage of the carbon-bromine bond, which is relatively weak. This would result in the neutral loss of a bromine radical (Br•). Other fragmentations can occur within the heterocyclic ring system.

  • Precursor Ion [M+H]⁺: m/z 263.0

  • Major Fragment (Loss of Br•): The loss of a ⁷⁹Br radical (79 Da) from the precursor ion yields a stable fragment at m/z 184.0 . This is expected to be the most intense product ion.

  • Secondary Fragment (Loss of Br• + HCN): Further fragmentation of the m/z 184.0 ion via the loss of hydrogen cyanide (HCN, 27 Da) from the imidazole ring can produce a fragment at m/z 157.0 .

G cluster_precursor Precursor Ion (Q1) cluster_products Product Ions (Q3) Precursor [M+H]⁺ 1-bromoimidazo[1,2-a]quinoxalin-4-amine m/z 263.0 Product1 Quantifier Ion [M+H-Br]⁺ m/z 184.0 Precursor->Product1  -Br• (CID) Product2 Qualifier Ion [M+H-Br-HCN]⁺ m/z 157.0 Product1->Product2  -HCN

Caption: Proposed fragmentation of 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

Step 3: Multiple Reaction Monitoring (MRM) Method

For ultimate sensitivity and selectivity, an MRM method is established. This technique specifically monitors the transition from the selected precursor ion to its characteristic product ions. This "locks on" to the analyte, filtering out background noise and improving signal-to-noise.[6]

  • Quantifier Transition: The most intense and robust transition (263.0 → 184.0) is used for quantification.

  • Qualifier Transition: A second, less intense transition (263.0 → 157.0) is monitored to confirm the identity of the analyte. The ratio of the qualifier to quantifier signal should be constant across all samples and standards.

Table 2: Optimized Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole (QqQ)Ideal for quantitative MRM analysis.
Ionization Mode Electrospray Ionization, Positive (ESI+)Analyte contains multiple basic nitrogen atoms, promoting protonation.
Capillary Voltage 3500 VOptimized for stable spray and efficient ion generation.
Source Temperature 150 °CProvides thermal energy for desolvation without degrading the analyte.
Desolvation Gas Temp 400 °CEnsures complete solvent evaporation from droplets.
Desolvation Gas Flow 800 L/HrHigh flow aids in efficient desolvation.
Collision Gas ArgonStandard inert gas for CID.
MRM Transitions Precursor (m/z) Product (m/z)
263.0184.0
263.0157.0

Note: Collision energies and source parameters are instrument-dependent and should be optimized empirically.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 1-bromoimidazo[1,2-a]quinoxalin-4-amine reference standard and dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO).[7] Vortex until fully dissolved.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of 50:50 acetonitrile:water.

  • Calibration Standards (e.g., 0.1 to 100 ng/mL): Perform serial dilutions of the 10 µg/mL working stock solution in 50:50 acetonitrile:water to prepare calibration standards covering the desired concentration range.

  • Sample Preparation (from a non-biological matrix): Dilute the sample with 50:50 acetonitrile:water to bring the expected analyte concentration within the range of the calibration curve.

  • Sample Preparation (from plasma - Protein Precipitation): To 50 µL of plasma sample, add 150 µL of cold acetonitrile (containing an internal standard, if used). Vortex vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]

Protocol 2: Data Acquisition and Processing
  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the instrument control software. Start with a blank injection (50:50 acetonitrile:water), followed by the full set of calibration standards from lowest to highest concentration. Inject quality control (QC) samples and unknown samples.

  • Data Acquisition: Launch the sequence using the optimized LC and MS methods described in Tables 1 and 2.

  • Data Processing:

    • Integrate the peak area for the quantifier MRM transition (263.0 → 184.0) for all standards and samples.

    • Generate a calibration curve by plotting the peak area against the nominal concentration of the standards. Use a linear regression with 1/x or 1/x² weighting.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

    • Confirm analyte identity by verifying that the retention time matches that of the standards and that the qualifier ion signal is present with the expected ratio.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Analysis cluster_proc Phase 3: Processing A Prepare Stock & Calibration Standards C Equilibrate LC-MS/MS System A->C B Prepare Samples (e.g., Protein Precipitation) B->C D Acquire Data via LC-MRM-MS/MS C->D E Integrate Peak Areas D->E F Generate Calibration Curve E->F G Quantify Unknown Samples F->G

Caption: General workflow for quantitative LC-MS/MS analysis.

Conclusion

This application note details a robust and highly sensitive LC-MS/MS method for the detection and quantification of 1-bromoimidazo[1,2-a]quinoxalin-4-amine. The use of reversed-phase chromatography with an acidic mobile phase modifier, coupled with positive mode electrospray ionization and Multiple Reaction Monitoring (MRM), provides the selectivity and low detection limits required for demanding applications in pharmaceutical research and development. The provided parameters serve as a validated starting point and can be further optimized to meet specific instrument and matrix requirements.

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  • Spectroscopy Online. (2016). Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses. Spectroscopy Online. Retrieved from: [Link]

  • MDPI. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. Retrieved from: [Link]

  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Retrieved from: [Link]

  • MDPI. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. MDPI. Retrieved from: [Link]

  • National Institute of Standards and Technology. Quinoxaline. NIST WebBook. Retrieved from: [Link]

  • PubMed. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. PubMed. Retrieved from: [Link]

  • Request PDF. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. ResearchGate. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-Bromoimidazo[1,2-a]quinoxalin-4-amine

Welcome to the Technical Support Center for imidazo[1,2-a]quinoxaline derivatives. This guide is specifically engineered for researchers and formulation scientists working with 1-bromoimidazo[1,2-a]quinoxalin-4-amine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazo[1,2-a]quinoxaline derivatives. This guide is specifically engineered for researchers and formulation scientists working with 1-bromoimidazo[1,2-a]quinoxalin-4-amine (CAS: 1914135-89-9), a critical intermediate and bioactive scaffold frequently utilized in the development of JNK1 inhibitors and anti-melanoma agents (imiqualines) .

Due to its rigid, planar tricyclic aza-aromatic core, the highly lipophilic bromine atom at position 1, and the hydrogen-bonding capacity of the primary amine at position 4, this compound exhibits exceptionally high crystal lattice energy and poor thermodynamic aqueous solubility. The following troubleshooting guides and protocols are designed to overcome these physicochemical barriers.

Frequently Asked Questions & Troubleshooting

Q1: My compound crashes out of solution when I dilute my DMSO stock into aqueous cell culture media. Why is this happening, and how do I prevent it?

The Causality: You are observing a "solvent shift" phenomenon. While 1-bromoimidazo[1,2-a]quinoxalin-4-amine dissolves in 100% DMSO by disrupting intermolecular hydrogen bonds, introducing this stock into an aqueous buffer rapidly changes the dielectric constant of the medium. The planar imidazoquinoxaline rings immediately undergo π−π stacking, and the bromine atoms engage in halogen bonding, causing the compound to rapidly nucleate and form microcrystals.

The Solution: You must lower the surface tension of the aqueous media before the addition of the compound to stabilize the metastable supersaturated state.

  • Actionable Fix: Pre-warm your aqueous media to 37°C and supplement it with 0.1% Tween-80 or 0.5% Bovine Serum Albumin (BSA). Add the DMSO stock dropwise while vortexing vigorously. The surfactants/proteins will coat the nucleating particles, preventing them from aggregating into insoluble crystals.

Q2: We are moving to in vivo murine models. We cannot use high concentrations of DMSO. What is the most authoritative formulation strategy?

The Causality: For in vivo dosing, especially systemic administration (IV or IP), you must physically shield the hydrophobic core of the molecule from the aqueous environment without using toxic co-solvents. The Solution: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this scaffold. The internal cavity of the β-cyclodextrin toroid is highly hydrophobic and perfectly sized to encapsulate the planar tricyclic imidazo[1,2-a]quinoxaline system, while its hydroxyl-rich exterior maintains excellent aqueous solubility.

Q3: Can we chemically modify the 4-amine position to permanently improve aqueous solubility while retaining biological activity?

The Causality: Yes. The primary amine at position 4 is a major contributor to the insoluble crystal lattice via intermolecular hydrogen bonding. By grafting polar, ionizable groups onto this position, you disrupt the planar symmetry and introduce a hydration shell. The Solution: Utilizing a prodrug or analog approach by conjugating natural α -amino acids to the 4-amine position has been proven to significantly enhance the drugability and water solubility of imidazo[1,2-a]quinoxaline derivatives without abolishing their cytotoxic efficacy against target cell lines (e.g., A375 melanoma) .

Quantitative Data: Solubility Enhancement Matrix

The table below summarizes the expected solubility limits and optimal use cases for various formulation strategies applied to the 1-bromoimidazo[1,2-a]quinoxalin-4-amine scaffold.

Formulation StrategyVehicle CompositionEstimated Solubility LimitPrimary Application
Unformulated 1X PBS (pH 7.4)< 0.01 mg/mLNot recommended
Co-solvent (In Vitro) 1% DMSO + 0.1% Tween-80 in Media~0.5 - 1.0 mg/mLCell culture assays (e.g., MTT, Western Blot)
Lipid/Surfactant 5% DMSO + 5% Cremophor EL + 90% Saline~2.0 - 5.0 mg/mLIP injections (Short-term studies)
Complexation 20% (w/v) HP-β-CD in Water/Saline> 10.0 mg/mLIV/IP dosing, Pharmacokinetics
Chemical Derivatization Amino-acid grafted analog (e.g., Ornithine)> 25.0 mg/mLLead optimization / Drug development

Experimental Protocol: HP-β-CD Complexation Workflow

To ensure scientific integrity, this protocol incorporates a self-validating dynamic light scattering (DLS) or optical density check to guarantee that the compound is truly solubilized and not merely suspended as nanoparticles.

Materials Required:

  • 1-bromoimidazo[1,2-a]quinoxalin-4-amine (Micronized powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • 0.22 µm PTFE syringe filter

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 800 µL of WFI to create a 20% (w/v) solution. Vortex until completely clear.

  • API Addition: Add 5.0 mg of 1-bromoimidazo[1,2-a]quinoxalin-4-amine directly to the cyclodextrin solution.

  • Mechanical Disruption: Sonicate the suspension in a bath sonicator at 30°C for 45 minutes. The acoustic cavitation provides the activation energy required to break the crystal lattice and drive the compound into the cyclodextrin cavity.

  • Equilibration: Place the vial on an orbital shaker at 300 RPM for 12 hours at room temperature to reach thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed API.

  • Self-Validation Step: Measure the absorbance of the filtrate at 600 nm (OD600) using a spectrophotometer. A reading of < 0.05 confirms the absence of nanoprecipitates, validating that the compound is in a true molecular solution.

Formulation Decision Workflow

The following diagram illustrates the logical decision tree for selecting the appropriate solubilization strategy based on your experimental endpoint.

G A 1-bromoimidazo[1,2-a] quinoxalin-4-amine (Poor Aqueous Solubility) B In Vitro Assays (Cell Culture) A->B C In Vivo Models (Animal Dosing) A->C D Lead Optimization (Drug Design) A->D E 1% DMSO + 0.1% Tween-80 (Metastable Solution) B->E F 20% HP-β-CD Complexation (Encapsulation) C->F G Amino Acid Grafting (Prodrug Derivatization) D->G

Solubility Enhancement Decision Tree for 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

References

  • Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters (2013). Available at:[Link]

  • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules (2018). Available at:[Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules (2023). Available at:[Link]

Optimization

Technical Support Center: Synthesis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine

Welcome to the technical support center for the synthesis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis. The following information is based on established synthetic routes and proven laboratory insights to help you optimize your reaction yields and product purity.

The synthesis of the target compound typically involves a two-step process: first, the amination of a suitable chloro-substituted imidazo[1,2-a]quinoxaline, followed by a regioselective bromination. Low yields can arise from challenges in either of these key steps.

Troubleshooting Guides & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Part 1: Amination of the Imidazo[1,2-a]quinoxaline Core

The initial step often involves the nucleophilic substitution of a chlorine atom at the 4-position of the imidazo[1,2-a]quinoxaline scaffold with an amine. Challenges in this step directly impact the availability of the substrate for the subsequent bromination.

Question 1: My amination reaction of 4-chloroimidazo[1,2-a]quinoxaline is showing low conversion to the desired 4-amino product. What are the likely causes?

Low conversion in the amination step can be attributed to several factors ranging from reagent quality to reaction conditions.

  • Cause A: Inefficient Nucleophilic Substitution. The reactivity of the 4-chloro position can be influenced by the electronic nature of the imidazo[1,2-a]quinoxaline ring system. While generally susceptible to nucleophilic attack, the conditions must be optimized to drive the reaction to completion.

    • Solution: Consider using microwave-assisted heating, which can significantly accelerate the reaction and improve yields.[1][2] For instance, heating a mixture of 4-chloroimidazo[1,2-a]quinoxaline, the desired amine, and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in a polar aprotic solvent such as dimethylformamide (DMF) under microwave irradiation (e.g., 150 °C for 30-60 minutes) has been shown to be effective.[1]

  • Cause B: Inappropriate Base. The choice of base is critical. It must be strong enough to deprotonate the incoming amine, enhancing its nucleophilicity, but not so strong as to cause unwanted side reactions or degradation of the starting material.

    • Solution: DIEA is a common and effective choice for this type of reaction.[1] Other non-nucleophilic organic bases can also be screened. Inorganic bases are generally less suitable as they can have poor solubility in organic solvents.

  • Cause C: Solvent Effects. The solvent plays a crucial role in solvating the reactants and facilitating the reaction.

    • Solution: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are typically preferred for this type of nucleophilic aromatic substitution as they can stabilize the charged intermediates.

Question 2: I am observing the formation of multiple unidentified byproducts during the amination step. How can I improve the reaction's selectivity?

Byproduct formation often points to side reactions or degradation.

  • Cause A: Side Reactions with the Solvent. At elevated temperatures, solvents like DMF can decompose or react with the starting materials.

    • Solution: Ensure the use of high-purity, anhydrous DMF. If decomposition is suspected, consider alternative high-boiling point polar aprotic solvents.

  • Cause B: Degradation of Starting Material or Product. The imidazo[1,2-a]quinoxaline core may be susceptible to degradation under harsh conditions (e.g., prolonged high temperatures or presence of strong acids/bases).

    • Solution: Minimize reaction times by using microwave irradiation.[1] It is also crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the diamine precursors are sensitive to air.[3]

Part 2: Bromination of imidazo[1,2-a]quinoxalin-4-amine

The second key step is the regioselective bromination at the 1-position of the imidazo[1,2-a]quinoxalin-4-amine.

Question 3: The yield of my desired 1-bromo product is low, and I am recovering a significant amount of unreacted starting material. What should I investigate?

Incomplete conversion during bromination is a common issue.

  • Cause A: Insufficiently Reactive Brominating Agent. The choice of brominating agent is critical for achieving high yields.

    • Solution: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of such heterocyclic systems.[1][4] It is a mild source of electrophilic bromine.

  • Cause B: Suboptimal Reaction Conditions. Temperature and reaction time are key parameters.

    • Solution: The reaction is often performed at reflux in a suitable solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4).[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[5]

Question 4: I am observing the formation of poly-brominated products. How can I improve the regioselectivity for the 1-position?

The formation of di- or tri-brominated species reduces the yield of the desired mono-brominated product.

  • Cause A: Over-bromination due to Excess Reagent. Using a large excess of the brominating agent can lead to multiple brominations on the electron-rich heterocyclic ring.

    • Solution: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.1 to 1.2 equivalents) of NBS is often sufficient.[1]

  • Cause B: Reaction Conditions Favoring Multiple Substitutions. High temperatures and prolonged reaction times can sometimes lead to less selective reactions.

    • Solution: Consider running the reaction at a lower temperature for a longer period. Additionally, the choice of solvent can influence selectivity. Less polar solvents may sometimes offer better control.

Question 5: The purification of the final 1-bromoimidazo[1,2-a]quinoxalin-4-amine is challenging. What are the recommended methods?

Effective purification is crucial for obtaining a high-purity final product.

  • Challenge A: Removal of Unreacted Starting Material and NBS. These can co-elute with the product during chromatography.

    • Solution: After the reaction, a common workup procedure involves washing the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated aqueous sodium bicarbonate to remove succinimide.[1]

  • Challenge B: Chromatographic Separation. The polarity of the starting material and the product may be very similar.

    • Solution: Flash column chromatography on silica gel is a standard method for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., cyclohexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.[1]

Summary of Key Reaction Parameters

StepParameterRecommended ConditionRationale
Amination Heating Microwave Irradiation (150 °C)Accelerates reaction, improves yield.[1][2]
Base N,N-Diisopropylethylamine (DIEA)Effective, non-nucleophilic organic base.[1]
Solvent Dimethylformamide (DMF)Polar aprotic solvent stabilizes intermediates.
Bromination Reagent N-Bromosuccinimide (NBS)Mild and effective electrophilic bromine source.[1][4]
Stoichiometry 1.1 - 1.2 equivalents of NBSMinimizes poly-bromination.
Solvent Chloroform (CHCl3)Common solvent for this type of bromination.[1]
Temperature RefluxProvides sufficient energy for the reaction.

Experimental Protocols

Protocol 1: Synthesis of imidazo[1,2-a]quinoxalin-4-amine (General Procedure)
  • To a microwave-safe vial, add 4-chloroimidazo[1,2-a]quinoxaline (1.0 eq), the desired primary or secondary amine (1.2 - 1.5 eq), and N,N-diisopropylethylamine (DIEA) (2.0 - 3.0 eq) in anhydrous dimethylformamide (DMF).

  • Seal the vial and heat the mixture in a microwave reactor at 150 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine
  • Dissolve the imidazo[1,2-a]quinoxalin-4-amine (1.0 eq) in chloroform (CHCl3) in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (1.1 - 1.2 eq) portion-wise to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_amination Step 1: Amination cluster_bromination Step 2: Bromination cluster_troubleshooting Troubleshooting Logic Start_A 4-chloroimidazo[1,2-a]quinoxaline + Amine Reagents_A DIEA, DMF, Microwave (150°C) Start_A->Reagents_A Add Reaction_A Nucleophilic Aromatic Substitution Reagents_A->Reaction_A Initiate Workup_A Aqueous Workup & Extraction Reaction_A->Workup_A Purification_A Column Chromatography Workup_A->Purification_A Product_A imidazo[1,2-a]quinoxalin-4-amine Purification_A->Product_A Start_B imidazo[1,2-a]quinoxalin-4-amine Product_A->Start_B Intermediate Reagents_B NBS, Chloroform, Reflux Start_B->Reagents_B Add Reaction_B Electrophilic Bromination Reagents_B->Reaction_B Initiate Workup_B Quench & Wash Reaction_B->Workup_B Purification_B Column Chromatography Workup_B->Purification_B Final_Product 1-bromoimidazo[1,2-a]quinoxalin-4-amine Purification_B->Final_Product LowYield Low Yield Problem CheckAmination Check Amination Step Incomplete Conversion? Byproducts? LowYield->CheckAmination CheckBromination Check Bromination Step Unreacted Starting Material? Poly-bromination? LowYield->CheckBromination OptimizeAmination Optimize Amination Increase Temperature/Time Change Base/Solvent CheckAmination->OptimizeAmination Yes OptimizeBromination Optimize Bromination Adjust NBS Stoichiometry Modify Conditions CheckBromination->OptimizeBromination Yes

Caption: Workflow for the synthesis and troubleshooting of 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

References

  • Gelin, M., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 3043. [Link]

  • Tomas, N., et al. (2023).[1][3][4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 28(14), 5514. [Link]

  • Charnwood Discovery. (n.d.). Rapid Optimization of a Buchwald–Hartwig Amination using DoE. [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. [Link]

  • Wang, C., et al. (2020). Synthesis of benzo[4][6]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. Organic Chemistry Frontiers, 7(1), 88-92. [Link]

  • Nottingham University. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... [Link]

  • Bonnet, P. A., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1247-1250. [Link]

  • Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • ResearchGate. (n.d.). Light Promoted Synthesis of Quinoxalines and Imidazo[1,2‐a]pyridines via Oxybromination from Alkynes and Alkenes. [Link]

  • Mini-Reviews in Organic Chemistry. (2024). Recent Advances in the Synthesis of Quinoxalines. [Link]

  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. [Link]

  • Royal Society of Chemistry. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. [Link]

  • Royal Society of Chemistry. (n.d.). I2-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling. [Link]

  • Trade Science Inc. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with the... [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. [Link]

  • MDPI. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. [Link]

  • Molecules. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]

  • Beilstein Journals. (2022). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. [Link]

  • MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]

  • International Journal of Molecular Sciences. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. [Link]

  • MDPI. (2023).[1][3][4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. [Link]

  • ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 1-bromoimidazo[1,2-a]quinoxalin-4-amine

Welcome to the dedicated support center for the chromatographic purification of 1-bromoimidazo[1,2-a]quinoxalin-4-amine. This molecule, a member of the promising imiqualine family of nitrogen-containing heterocycles, pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the chromatographic purification of 1-bromoimidazo[1,2-a]quinoxalin-4-amine. This molecule, a member of the promising imiqualine family of nitrogen-containing heterocycles, presents unique purification challenges due to its chemical properties.[1][2] Its basic amine functionality and polar aromatic structure demand a carefully considered approach to flash chromatography to achieve high purity and yield, which are critical for downstream applications in drug discovery and development.[3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting specific chromatographic issues to broader strategic questions, ensuring you have the expert insights needed for a successful purification.

Troubleshooting Guide: From Tailing Peaks to Low Yield

This section addresses the most frequent and frustrating issues observed during the purification of 1-bromoimidazo[1,2-a]quinoxalin-4-amine and related basic compounds.

Q1: My compound is streaking badly or not eluting from the silica gel column at all. What's happening?

A1: This is the most common issue when purifying basic amines on standard silica gel. The root cause is a strong acid-base interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[4] This interaction leads to irreversible adsorption or very strong binding, preventing elution with standard non-polar mobile phases.

Solutions:

  • Introduce a Basic Mobile Phase Modifier: The most direct solution is to neutralize the acidic silanols by adding a small amount of a competing base to your mobile phase.[4][5] This additive will preferentially interact with the silica, allowing your compound to travel through the column.

    • Triethylamine (TEA): Add 0.1-2% TEA to your solvent system (e.g., Dichloromethane/Methanol). TEA is a volatile base, which simplifies its removal during solvent evaporation.[6][7]

    • Ammonia in Methanol: A solution of 1-10% of 2M ammonia in methanol, used as the polar component in a solvent system with Dichloromethane, is also highly effective.[6]

  • Switch to an Alternative Stationary Phase: If mobile phase modification is insufficient or undesirable, changing the stationary phase is the next logical step.[8] This alters the fundamental chemical interactions driving the separation.

    • Amine-functionalized Silica: This is often the best choice. The amine groups bonded to the silica surface shield the analyte from the acidic silanols, preventing strong interactions and allowing for purification without mobile phase modifiers.[5][8][9]

    • Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive compounds and can prevent the degradation sometimes seen on silica.[10]

The following workflow diagram illustrates the decision-making process when encountering poor elution or peak shape.

G start Start Purification: Crude 1-bromoimidazo[1,2-a]quinoxalin-4-amine tlc Run TLC on Silica Plate (e.g., 5% MeOH in DCM) start->tlc eval_tlc Evaluate TLC: Streaking or Rf=0? tlc->eval_tlc no_streak No Streaking & Rf > 0.1 eval_tlc->no_streak No streak Yes, Severe Streaking / Rf=0 eval_tlc->streak Yes proceed_silica Proceed with Silica Flash Chromatography. Optimize Gradient. no_streak->proceed_silica end Achieve Pure Compound proceed_silica->end troubleshoot Troubleshoot Interaction streak->troubleshoot add_modifier Option A: Add Basic Modifier to Mobile Phase (e.g., 1% TEA) troubleshoot->add_modifier change_phase Option B: Change Stationary Phase (e.g., Amine-Silica) troubleshoot->change_phase add_modifier->end change_phase->end

Caption: Troubleshooting workflow for amine purification.

Q2: I've managed to elute my compound, but the peak is broad and tailing significantly. How can I improve the peak shape?

A2: Peak tailing is a classic symptom of secondary interactions between a basic analyte and the stationary phase.[11][12] Even if the compound elutes, a subset of the molecules is still interacting too strongly with residual acidic sites on the silica, causing them to lag behind the main band.[12] This reduces resolution and compromises the purity of your collected fractions.

Solutions:

  • Optimize the Basic Modifier Concentration: If you are already using a modifier like TEA, a slight increase in its concentration (e.g., from 0.5% to 1.5%) can often sharpen the peak by more effectively masking the active silanol sites.

  • Use a Highly Deactivated ("End-Capped") Column: Modern, high-purity silica columns are often "end-capped," a process that chemically treats many of the free silanol groups to make them less acidic. Using such a column can inherently provide better peak shape for basic compounds.[13][14]

  • Switch to Amine-Functionalized Silica: As mentioned previously, this is a highly effective solution. Amine columns are less polar than silica and have a basic character, which is ideal for purifying nitrogen-containing heterocycles and often yields sharp, symmetrical peaks without any mobile phase additives.[9]

Parameter Standard Silica Silica + Basic Modifier (e.g., TEA) Amine-Functionalized Silica
Interaction Strong Acid-BaseNeutralized Acid-BaseRepulsive / Weak Polar
Peak Shape Severe TailingImproved, often goodExcellent, Symmetrical
Modifier Needed? N/AYes (e.g., 0.1-2% TEA)No
Complexity LowModerate (modifier removal)Low
Best For Neutral & Acidic CompoundsInitial troubleshooting for basic aminesRoutine purification of basic amines

Table 1. Comparison of stationary phase strategies for purifying basic amines.

Q3: My target compound is co-eluting with a closely-related impurity. How can I improve the separation?

A3: Co-elution means the selectivity of your system is insufficient to resolve the two compounds. Selectivity is influenced by the "three-way" interaction between the analyte, the stationary phase, and the mobile phase. To improve separation, you must alter this balance.

Solutions:

  • Optimize the Gradient Slope: A common mistake is running a gradient that is too steep.[15] A shallower gradient increases the separation between peaks, although it also increases the run time and solvent consumption. If two peaks are nearly merged, try decreasing the rate of increase of your strong solvent over a larger number of column volumes (CV).[16][17]

  • Change Mobile Phase Composition: If you are using a standard Hexane/Ethyl Acetate system, switching one of the solvents can dramatically alter selectivity. For example, substituting ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) changes the specific interactions with your compounds and can often resolve co-eluting peaks.

  • Change the Stationary Phase: This is the most powerful way to affect selectivity. If you cannot achieve separation on silica (even with modifiers), switching to an amine-functionalized column or even a reversed-phase C18 column will provide a completely different selectivity profile, very likely resolving the impurity.[8]

Frequently Asked Questions (FAQs)

This section covers strategic decisions and best practices for setting up your purification method.

Q4: What is the best way to develop a method for flash chromatography?

A4: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and inexpensive tool for method development.[18][19] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2 to 0.35.[6] This Rf value typically ensures that the compound will elute from a flash column in a reasonable number of column volumes.

Protocol 1: Method Development using TLC

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane.

  • Spot TLC Plate: Spot the solution onto a silica gel TLC plate. If you anticipate issues, it is wise to also spot an amine-functionalized TLC plate for comparison.[9]

  • Develop Plates: Develop the plates in a series of solvent systems with increasing polarity. A good starting point for a moderately polar compound like 1-bromoimidazo[1,2-a]quinoxalin-4-amine would be:

    • System 1: 30% Ethyl Acetate / Hexanes

    • System 2: 70% Ethyl Acetate / Hexanes

    • System 3: 5% Methanol / Dichloromethane

    • System 4: 5% Methanol / Dichloromethane + 1% Triethylamine

  • Analyze Results: Visualize the plates under UV light. Identify the solvent system that places your target compound's spot at an Rf of ~0.3 and provides the best separation from visible impurities. This system is your starting point for the flash chromatography method.

Q5: How should I load my sample onto the column for the best results?

A5: Proper sample loading is crucial for achieving a high-resolution separation. The goal is to apply the sample to the column in as narrow a band as possible. There are two main methods:

  • Liquid Loading: The sample is dissolved in a minimal amount of a strong solvent (like DCM) and injected onto the column.[20] This is fast, but if the sample is not very soluble or if you use too much of a strong solvent, it can lead to band broadening and poor separation.

  • Dry Loading: This is the preferred method for compounds that are not highly soluble in the mobile phase or for difficult separations.[6][20]

    • Dissolve your crude sample in a suitable solvent (e.g., DCM, methanol).

    • Add a small amount of silica gel (or Celite) to the solution.

    • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

Dry loading ensures that the compound starts as a very narrow band, which significantly enhances the quality of the separation.

Q6: When should I consider using reversed-phase flash chromatography?

A6: Reversed-phase chromatography, which uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile), is an excellent alternative under certain conditions.[4][8]

Consider reversed-phase when:

  • Your compound is highly polar and water-soluble: Sometimes, very polar amines have low retention even in polar normal-phase systems. They are often well-retained and separated in reversed-phase systems.[21][22]

  • Normal-phase fails: If you cannot achieve the desired purity using silica or amine-functionalized columns, the orthogonal selectivity of reversed-phase may solve the problem.

  • The impurities are non-polar: If your reaction byproducts are much less polar than your target compound, reversed-phase can be very efficient, as the impurities will elute quickly while your polar target is retained.

For basic amines in reversed-phase, it is often necessary to use a mobile phase modifier to control the ionization state of the molecule and ensure good peak shape. Adding 0.1% of an acid like formic acid (FA) or trifluoroacetic acid (TFA) will protonate the amine, while adding a base will keep it in its neutral form.[4][23]

G start Select Stationary Phase is_basic Is the target compound a basic amine? start->is_basic silica Start with Standard Silica is_basic->silica No amine_phase Consider Amine-Functionalized Silica as the primary choice is_basic->amine_phase Yes check_issues Observe Tailing / Poor Recovery? silica->check_issues is_polar Is the compound very polar or water-soluble? amine_phase->is_polar no_issues No check_issues->no_issues No yes_issues Yes check_issues->yes_issues Yes optimize Optimize Mobile Phase (Gradient, Solvents) no_issues->optimize switch_to_amine Switch to Amine-Functionalized Silica yes_issues->switch_to_amine end Successful Purification optimize->end switch_to_amine->is_polar yes_polar Yes is_polar->yes_polar Yes no_polar No is_polar->no_polar No reversed_phase Use Reversed-Phase (C18) with pH modifier yes_polar->reversed_phase no_polar->end reversed_phase->end

Caption: Decision tree for stationary phase selection.

By systematically applying these troubleshooting strategies and best practices, you can overcome the challenges associated with purifying 1-bromoimidazo[1,2-a]quinoxalin-4-amine and confidently obtain the high-purity material required for your research.

References

  • American Chemical Society. (n.d.). Rapid development of flash chromatography methods. Retrieved from [Link]

  • Labmate Online. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Chromatography Today. (2009, November/December). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]

  • BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Patinote, C., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987. Retrieved from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?. Retrieved from [Link]

  • Seidel-Morgenstern, A., et al. (2005). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. Journal of Chromatography A, 1093(1-2), 37-51. Retrieved from [Link]

  • Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please!. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). CombiFlash Gradient Methods. Retrieved from [Link]

  • MDPI. (2023, July 18). [3][24]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Retrieved from [Link]

  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC International. (2025, November 28). The Secrets of Successful Gradient Elution. Retrieved from [Link]

  • MIT DSpace. (n.d.). 4. Purification by Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • University of Bath. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Gerebtzoff, G., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(6), 1437-1441. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of benzo[3][18]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. Retrieved from [Link]

Sources

Optimization

reducing off-target toxicity of 1-bromoimidazo[1,2-a]quinoxalin-4-amine in cell assays

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-bromoimidazo[1,2-a]quinoxalin-4-amine. This document provides in-depth troubleshooting strategies an...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-bromoimidazo[1,2-a]quinoxalin-4-amine. This document provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of in vitro cell-based assays and mitigate off-target toxicity, ensuring the integrity and reproducibility of your results.

Understanding the Compound: Mechanism of Action and Therapeutic Potential

1-bromoimidazo[1,2-a]quinoxalin-4-amine belongs to the imidazo[1,2-a]quinoxaline class of heterocyclic compounds. This family, including the well-studied "Imiqualines," has demonstrated significant potential as anticancer agents, often exhibiting high cytotoxicity against a range of cancer cell lines, particularly melanoma.[1][2][3]

The primary mechanism of action for many imidazo[1,2-a]quinoxaline derivatives is the induction of apoptosis.[4][5] This programmed cell death is often initiated through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of key executioner caspases such as caspase-3, -7, -8, and -9.[4][6] Furthermore, some analogues have been shown to inhibit critical cell signaling pathways like PI3K/Akt/mTOR and EGFR, or to interfere with microtubule polymerization.[1][5]

The presence of a bromine atom, as in your compound, has been noted in other quinoxaline series to be a key feature for enhancing anticancer activity.[7][8] The 4-amino group is also a common feature in potent adenosine receptor antagonists within a related series, suggesting the potential for a wide range of biological targets.[9]

Distinguishing On-Target Efficacy from Off-Target Toxicity

A primary challenge when working with potent, biologically active small molecules is to differentiate the desired on-target effect (e.g., cancer cell death) from off-target toxicity, which can confound experimental results and lead to misinterpretation of the compound's therapeutic window.

Diagram: Conceptual Workflow for Toxicity Assessment

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Hypothesis Testing & Mitigation cluster_3 Phase 4: Conclusion A Unexpectedly High Cytotoxicity in Cell Viability Assay (e.g., MTT, CellTiter-Glo) B Measure Apoptosis Markers (Caspase Activity, Annexin V) A->B Investigate Cause C Measure Necrosis Markers (LDH Release, Propidium Iodide Uptake) A->C Investigate Cause D Assess Oxidative Stress (ROS Production) A->D Investigate Cause H On-Target Apoptosis Confirmed B->H Apoptosis is Primary Mechanism I Off-Target Toxicity Identified C->I Necrosis Indicates Membrane Damage E Co-treatment with Antioxidants (e.g., N-acetylcysteine) D->E ROS Detected E->H Toxicity Unchanged E->I Toxicity Reduced F Optimize Assay Conditions (Serum Concentration, Cell Density) F->B Re-evaluate F->C Re-evaluate F->D Re-evaluate G Cell Cycle Analysis G->H Correlate with Cell Cycle Arrest G->I Correlate with Cell Cycle Arrest cluster_0 Cellular Stress cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway cluster_3 Execution Phase A 1-bromoimidazo[1,2-a]quinoxalin-4-amine B Oxidative Stress (ROS) A->B D Bax/Bcl-2 Ratio ↑ A->D G Death Receptors A->G B->D C Mitochondria E Cytochrome c Release C->E D->C F Caspase-9 Activation E->F I Caspase-3 Activation F->I H Caspase-8 Activation G->H H->I J Apoptosis I->J

Caption: Hypothesized apoptotic pathways for this compound class.

Q3: My compound seems to lose activity over the course of a long-term (72-hour) experiment. What could be the cause?

A3: This could be due to several factors:

  • Compound Stability: The compound may not be stable in aqueous culture medium at 37°C for extended periods. You can assess this by HPLC-MS analysis of the medium over time. If stability is an issue, consider replenishing the medium and compound every 24-48 hours.

  • Metabolism: The cells may be metabolizing the compound into an inactive form.

  • Cellular Efflux: Cancer cells can upregulate efflux pumps (like P-glycoprotein) that actively remove the compound from the cytoplasm.

Q4: Should I be concerned about the lipophilicity of my compound?

A4: Yes. Highly lipophilic compounds can exhibit non-specific cytotoxicity by intercalating into cellular membranes. Some imidazo[1,2-a]quinoxaline derivatives with high calculated logP values have shown poor water solubility and weak cytotoxic activity. [2]If you suspect this is an issue, you can try to formulate the compound with a non-toxic solubilizing agent like DMSO, but always keep the final concentration of the solvent consistent and low (typically <0.5%).

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Cheba, B., & El-Gazzar, A. R. (2021). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • Imidazo[1,2‐a]Quinoxaline‐2‐Carbonitrile Derivative (RA‐22) Inhibits Self‐Renewal and Growth of Cancer Stem and Cancer Cells via Downregulating AKT Pathway. (2024).
  • Manasa, K., & Sridhar, G. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023).
  • Caspase-9 activity induced by the copper-imidazo[1,2-a]pyridines in... (n.d.).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Zhi-Xin, C., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43.
  • Selleri, S., et al. (1994). Structure-activity relationships of 1,2,4-triazolo[1,5-a] quinoxalines and their 1-deaza analogues imidazo[1,2-a]quinoxalines at the benzodiazepine receptor. Journal of Medicinal Chemistry, 37(18), 2846-50.
  • Chemical structures of studied compounds The imidazo[1,2-a]quinoxalines... (n.d.).
  • Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Derivatives. (n.d.). Bentham Science Publisher.
  • Al-Qaisi, A. M., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. MDPI. 12.t[4][5][10]riazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2023). MDPI.

  • Masquefa, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031.
  • Bouissane, L., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406-11.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Imidazo[A]Quinoxalines: New Approaches to Synthesis and Biological Activity. (n.d.).
  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. (2021). Semantic Scholar.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI.
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2015). MDPI.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). Frontiers.
  • Sarges, R., et al. (1990). 4-Aminot[4][5][10]riazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants. Journal of Medicinal Chemistry, 33(8), 2240-54.

  • Biological activity of novel Imidazo[1,5-a]quinoxalin-4(5H)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalytic Cross-Coupling of Imidazo[1,2-a]quinoxalines

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the imidazo[1,2-a]quinoxaline scaffold is highly valuable for developing kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the imidazo[1,2-a]quinoxaline scaffold is highly valuable for developing kinase inhibitors (such as JNK1 inhibitors)[1]. However, performing palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) on 1-bromoimidazo[1,2-a]quinoxalin-4-amine frequently results in a frustrating side reaction: the protodebromination (or hydrodehalogenation) of the starting material back to imidazo[1,2-a]quinoxalin-4-amine.

This guide provides a deep mechanistic analysis, optimized protocols, and troubleshooting FAQs to help you suppress this side reaction and maximize your cross-coupling yields.

Mechanistic Root Cause Analysis: Why Does Debromination Occur?

To solve the problem, we must first understand the causality behind the failure. In a standard Pd-catalyzed cross-coupling cycle, the oxidative addition of the palladium catalyst into the C–Br bond of 1-bromoimidazo[1,2-a]quinoxalin-4-amine is generally fast. The bottleneck occurs at the transmetalation step.

The C1 position of the imidazo[1,2-a]quinoxaline core suffers from severe peri-steric hindrance from the C9 proton of the quinoxaline ring. Because transmetalation is sterically demanding, the Pd(II)-aryl intermediate has a prolonged lifetime. If the transmetalation is too slow, the Pd(II) complex is intercepted by a hydride source (often from protic solvents, alkoxide bases, or the unprotected 4-amine group itself), forming a palladium-hydride (Pd-H) species that undergoes reductive elimination to yield the debrominated byproduct[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (1-bromoimidazo[1,2-a]quinoxalin-4-amine) Pd0->OxAdd PdII Pd(II)-Aryl(Br) Intermediate (Sterically Hindered at C1) OxAdd->PdII Transmet Transmetalation (Requires Bulky Ligand) PdII->Transmet Fast (e.g., XPhos) Hydride Hydride Transfer / Protonation (from Solvent, Base, or Amine) PdII->Hydride Slow Transmetalation PdII_Diaryl Pd(II)-Aryl(Ar') Transmet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Desired Cross-Coupled Product RedElim->Product Debrom Debrominated Byproduct (imidazo[1,2-a]quinoxalin-4-amine) Hydride->Debrom

Catalytic cycle showing competition between desired transmetalation and undesired debromination.

Optimization Data: Steering the Catalytic Cycle

To outcompete the debromination pathway, we must accelerate transmetalation and reductive elimination. This is achieved by selecting highly bulky, electron-rich biaryl phosphine ligands (like XPhos or SPhos)[3] and strictly avoiding hydride-donating solvents or bases[2].

The table below summarizes typical optimization data for the Suzuki-Miyaura coupling of 1-bromoimidazo[1,2-a]quinoxalin-4-amine with a standard arylboronic acid.

EntryLigandBaseSolventTemp (°C)Conversion (%)Product : Debrominated Ratio
1PPh₃Na₂CO₃ (aq)EtOH / H₂O80>95%15 : 85
2dppfK₂CO₃1,4-Dioxane / H₂O90>95%40 : 60
3SPhosK₃PO₄ (anhyd)Toluene100>95%75 : 25
4 XPhos K₃PO₄ (anhyd) 1,4-Dioxane 100 >95% 92 : 8

Causality of the Optimal Conditions (Entry 4):

  • XPhos: The extreme steric bulk of the dicyclohexyl groups and the triisopropylphenyl ring forces the palladium center into a highly reactive, lower-coordinate state. This accelerates both the transmetalation of the hindered C1 position and the subsequent reductive elimination[3].

  • Anhydrous K₃PO₄: A mild, non-nucleophilic base that facilitates the formation of the reactive boronate complex without acting as a hydride source[2].

  • 1,4-Dioxane: An aprotic solvent that eliminates the risk of β -hydride elimination commonly seen with alcoholic solvents like ethanol.

Validated Experimental Protocol

This self-validating protocol utilizes a Buchwald precatalyst system to ensure rapid generation of the active Pd(0) species, minimizing the time the starting material spends in vulnerable intermediate states.

Reagents Required:

  • 1-bromoimidazo[1,2-a]quinoxalin-4-amine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • XPhos Pd G3 precatalyst (5 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromoimidazo[1,2-a]quinoxalin-4-amine, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Syringe in anhydrous, sparged 1,4-Dioxane (to achieve a 0.1 M concentration of the aryl bromide).

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base is well-suspended.

  • In-Process Quality Control (IPQC): After 2 hours, withdraw a 10 µL aliquot via a degassed syringe. Dilute in LC-MS grade acetonitrile, filter, and analyze via LC-MS.

    • Self-Validation Check: You should observe >80% conversion to the product mass. If the debrominated mass (M-Br+H) exceeds 15% of the total ion count, immediately check your solvent for moisture or alcohol contamination.

  • Quench and Workup: Once complete (typically 4-6 hours), cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure 4-amino cross-coupled product.

Troubleshooting FAQs

Q1: I switched to XPhos and 1,4-Dioxane, but I am still seeing 30% debromination. What is the hidden hydride source? A1: If your solvent and base are strictly anhydrous, the hydride source is likely the unprotected 4-amine group on your starting material. Primary amines can coordinate to the Pd(II) center and undergo a proton-coupled electron transfer or direct protonation of the Pd-aryl bond. Solution: Temporarily protect the 4-amine group. Converting the primary amine to a di-Boc protected amine or a 2,5-dimethylpyrrole will eliminate its ability to donate protons or coordinate to the catalyst, drastically reducing debromination.

Q2: Why am I seeing significant amounts of homocoupled boronic acid alongside my debrominated starting material? A2: This is a classic symptom of oxygen contamination or a mismatch in the catalytic cycle rates. If oxygen is present, it will oxidize the Pd catalyst, promoting the oxidative homocoupling of the boronic acid. Consequently, your Pd(II)-aryl intermediate is left "stranded" without a transmetalation partner, leaving it highly susceptible to protodebromination over time. Ensure strict Schlenk techniques and thoroughly degas your solvents[2].

Q3: Can I use microwave irradiation to speed up the reaction and avoid debromination? A3: Yes. Microwave-assisted Suzuki couplings have been successfully utilized for imidazo[1,2-a]quinoxaline derivatives[1]. Rapid heating to 120–140 °C for 15–20 minutes can kinetically favor the higher-activation-energy transmetalation/reductive elimination pathway over the slower, background debromination pathway. However, you must use thermally stable boronic esters (like pinacol esters) to prevent protodeboronation at these elevated temperatures[3].

Q4: My boronic acid is highly unstable and undergoes protodeboronation rapidly. How does this affect my aryl bromide? A4: If your boronic acid decomposes before it can transmetalate, the catalytic cycle halts at the Pd(II)-Aryl(Br) stage. Extended time in this state inevitably leads to debromination of the imidazo[1,2-a]quinoxaline. Solution: Use a "slow-release" strategy, such as employing MIDA boronates or potassium trifluoroborate salts. This maintains a low, steady concentration of the active boronic acid, preventing its decomposition while ensuring the Pd(II) intermediate always has a partner for transmetalation.

References

  • Li, B. et al. "Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors." ResearchGate (Bioorganic & Medicinal Chemistry Letters). Available at:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yonedalabs.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 1-bromoimidazo[1,2-a]quinoxalin-4-amine Spectra

Welcome to the technical support center for resolving complex NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with peak ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving complex NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with peak overlap in the ¹H NMR spectra of 1-bromoimidazo[1,2-a]quinoxalin-4-amine and its derivatives. The inherent complexity of this heterocyclic system can often lead to crowded spectral regions, making unambiguous structure elucidation a significant hurdle. This document provides a series of troubleshooting strategies and advanced NMR techniques to systematically resolve these issues.

Understanding the Challenge: The Imidazo[1,2-a]quinoxaline Scaffold

The imidazo[1,2-a]quinoxaline core is a rigid, polycyclic aromatic system. Protons on this scaffold reside in distinct electronic environments, but their chemical shifts can be influenced by subtle conformational changes, solvent effects, and the electronic nature of substituents. In the case of 1-bromoimidazo[1,2-a]quinoxalin-4-amine, the protons on the quinoxaline and imidazole rings can exhibit close chemical shifts, leading to overlapping multiplets that complicate analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems encountered during the NMR analysis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine. Each answer provides a detailed explanation of the underlying principles and a step-by-step guide to resolving the issue.

Q1: My aromatic region shows a cluster of overlapping signals. How can I start to resolve them?

A1: Initial Steps - Optimizing Acquisition Parameters and Considering Solvent Effects

Before resorting to more complex experiments, simple adjustments to your data acquisition and sample preparation can often provide significant improvements in spectral resolution.

Causality Behind the Approach: The resolution of an NMR spectrum is influenced by the magnetic field strength and the digital resolution of the acquired data.[1][2] Additionally, the choice of solvent can significantly alter the chemical shifts of protons due to varying intermolecular interactions, such as hydrogen bonding and the anisotropic effects of the solvent molecules themselves.[3][4][5] Aromatic solvents, in particular, can induce significant shifts (Aromatic Solvent-Induced Shifts or ASIS), which can be highly effective in separating overlapping signals.[6]

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for overlapping NMR signals.

Experimental Protocols:

1. Optimizing 1D ¹H NMR Acquisition:

  • Increase Digital Resolution: Ensure you are acquiring a sufficient number of data points. A larger acquisition time (AQ) and a smaller spectral width (SW) focused on the region of interest will increase the number of data points defining each peak.

  • Higher Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, often leading to better separation of overlapping signals.[7][8][9]

2. Solvent Study:

  • Sample Preparation: Prepare solutions of your compound in a variety of deuterated solvents with different properties (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆, Pyridine-d₅). Ensure the concentration is consistent across all samples.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical temperature and acquisition parameters.

  • Analysis: Compare the spectra. Look for changes in chemical shifts that lead to the resolution of previously overlapping multiplets. Aromatic solvents like Benzene-d₆ or Pyridine-d₅ are often particularly effective.[3][6]

Data Summary Table: Solvent Effects on Chemical Shifts

SolventPolarityPotential Effect on Spectrum
CDCl₃ LowStandard reference, may show overlap.
DMSO-d₆ High (Aprotic)Can form hydrogen bonds with the amine proton, potentially shifting nearby aromatic protons.
Acetone-d₆ MediumOffers an alternative polarity to potentially resolve signals.
Benzene-d₆ Non-polar (Aromatic)Can induce significant upfield or downfield shifts (ASIS effect) due to ring current effects.
Pyridine-d₅ Polar (Aromatic)Similar to Benzene-d₆, can cause significant shifts due to its aromatic nature and polarity.
Q2: Solvent changes improved resolution slightly, but some peaks are still overlapping. What is the next step?

A2: Variable Temperature (VT) NMR Spectroscopy

If solvent effects are insufficient, altering the temperature of the NMR experiment can be a powerful tool for resolving peak overlap.[10]

Causality Behind the Approach: The chemical shift of a proton is an average of the shifts in all conformations the molecule populates.[10] By changing the temperature, you can alter the relative populations of these conformers. This can lead to a change in the time-averaged chemical shift, often resolving signals that are accidentally degenerate at room temperature.[11][12] This is particularly useful for molecules with flexible side chains or those exhibiting dynamic processes like slow rotation around bonds. Additionally, the chemical shifts of exchangeable protons (like the -NH₂ group) are highly temperature-dependent.[10]

Troubleshooting Workflow:

Caption: Workflow for using Variable Temperature NMR to resolve peak overlap.

Experimental Protocol: Variable Temperature (VT) NMR

  • Select a Suitable Solvent: Choose a solvent with a wide liquid range that is appropriate for the desired temperature range (e.g., DMSO-d₆ for high temperatures, or CD₂Cl₂/Acetone-d₆ for low temperatures).

  • Establish a Temperature Range: Start with the room temperature spectrum and acquire spectra at incremental temperature changes (e.g., every 10 °C). It is advisable to explore both higher and lower temperatures.[11]

  • Equilibration: Allow the sample to equilibrate at each new temperature for several minutes before acquiring the spectrum to ensure thermal homogeneity.

  • Data Analysis: Compare the spectra at different temperatures. Look for temperature-dependent chemical shift changes that lead to the resolution of overlapping peaks.[13][14]

Data Summary Table: Expected Effects of Temperature Changes

Temperature ChangePotential Effect on SpectrumRationale
Increase - Sharpening of broad peaks due to faster conformational exchange.- Shift in the position of exchangeable protons (e.g., -NH₂).- Resolution of overlapping signals due to changes in conformer populations.[10]Increased thermal energy can overcome rotational barriers and alter the equilibrium of different molecular conformations.
Decrease - Broadening and eventual splitting of signals from conformers in slow exchange.- "Freezing out" of specific conformations.- Significant shifts of exchangeable protons.Reduced thermal energy slows down dynamic processes, allowing for the observation of individual conformers.
Q3: I've tried changing solvents and temperature, but the aromatic protons are still too crowded for definitive assignment. What advanced techniques should I use?

A3: Two-Dimensional (2D) NMR Spectroscopy

When 1D NMR techniques are insufficient, 2D NMR is the definitive tool for resolving complex, overlapping spectra.[6][15] By spreading the signals into a second dimension, you can often resolve individual proton signals even in highly congested regions.[16][17]

Causality Behind the Approach: 2D NMR experiments establish correlations between nuclei through chemical bonds (J-coupling) or through space (Nuclear Overhauser Effect).[18] This allows you to trace out the connectivity of your molecule, piece by piece, even when the 1D spectrum is uninterpretable.[19]

Recommended 2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds).[20][21] It is invaluable for identifying adjacent protons in the aromatic rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[15][20][22] Since ¹³C spectra are generally much better dispersed than ¹H spectra, this is an excellent way to resolve overlapping proton signals.[16][17]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[20][23] It is crucial for piecing together different fragments of the molecule and for assigning quaternary (non-protonated) carbons.

Troubleshooting and Analysis Workflow:

Caption: Workflow for structure elucidation using 2D NMR techniques.

Experimental Protocols:

1. ¹H-¹H COSY:

  • Setup: Use a standard COSY pulse sequence.

  • Parameters: Set the spectral width to include all proton signals. Typically, 128-256 increments in the indirect dimension are sufficient for initial analysis.

  • Analysis: Look for off-diagonal cross-peaks, which indicate that the two protons on the corresponding axes are J-coupled.

2. ¹H-¹³C HSQC:

  • Setup: Use a standard HSQC pulse sequence.

  • Parameters: The ¹H spectral width should cover all proton signals, and the ¹³C spectral width should cover the expected range for your compound (e.g., 0-160 ppm).

  • Analysis: Each cross-peak correlates a proton with its directly attached carbon. This can be used to resolve overlapping proton signals if their attached carbons have different chemical shifts.[22]

3. ¹H-¹³C HMBC:

  • Setup: Use a standard HMBC pulse sequence.

  • Parameters: Similar spectral widths to HSQC. The long-range coupling delay should be optimized for typical 2-3 bond J-couplings (around 8 Hz).

  • Analysis: Cross-peaks indicate long-range (2-3 bond) correlations between protons and carbons. This is key for connecting different spin systems and assigning quaternary carbons.[20]

By systematically applying these troubleshooting steps, from simple adjustments in acquisition parameters to the application of advanced 2D NMR techniques, you can successfully resolve the overlapping signals in the ¹H NMR spectrum of 1-bromoimidazo[1,2-a]quinoxalin-4-amine and confidently elucidate its structure.

References
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • 900 MHz nuclear magnetic resonance shows great promise. (n.d.). Spectroscopy Europe/World. [Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research. [Link]

  • Zhu, H., & Barker, P. B. (2011). Advances in High-Field Magnetic Resonance Spectroscopy in Alzheimer's Disease. PMC. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Accidentally Overlapping Signals: Organic Chemistry Study Guide. (2025, August 15). Fiveable. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (PDF). [Link]

  • Lescop, E., et al. (2025, January 20). Ultra-High Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications at 1 GHz and Beyond. [Link]

  • Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. [Link]

  • Gruetter, R., et al. (n.d.). Resolution Improvements in in Vivo 1H NMR Spectra with Increased Magnetic Field Strength. Infoscience. [Link]

  • How does solvent choice effect chemical shift in NMR experiments?. (2022, January 13). Reddit. [Link]

  • Matsuo, T., & Shosenji, H. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. [Link]

  • Liu, S., et al. (2025, February 6). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. arXiv. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Ambuehl, J., et al. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PMC. [Link]

  • Findeisen, M., et al. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. [Link]

  • Laszlo, P. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis. [Link]

  • How can I interpret a NMR with so much noises and peak overlaps?. (2020, September 23). ResearchGate. [Link]

  • Castillo, S., et al. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research - ACS Publications. [Link]

  • RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.). ResearchGate. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap?. (2014, October 30). Mestrelab Research. [Link]

  • Lin, Y., et al. (n.d.). Enhanced detection of crowded NMR peaks using longitudinal multi-spin order for chemical analysis. PubMed. [Link]

  • 1. Introduction to Variable Temperature (VT) NMR. (n.d.). [Link]

  • 7) Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

  • Findeisen, M., et al. (2021, November 3). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing. [Link]

  • Advanced NMR Techniques and Applications. (n.d.). Fiveable. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

  • Supporting Information. (n.d.). Wiley-VCH. [Link]

  • Hansen, P. E., et al. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]

  • Variable Temperature NMR Spectroscopy. (n.d.). Spectrometer. [Link]

  • Kwan, E. E. (n.d.). 2D NMR Problem Solving. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). [Link]

  • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. (2018, November 15). PMC. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (n.d.). TSI Journals. [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025, April 3). Open Research@CSIR-NIScPR. [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022, August 2). MDPI. [Link]

  • synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters. [Link]

Sources

Troubleshooting

long-term stability of 1-bromoimidazo[1,2-a]quinoxalin-4-amine in DMSO solutions

Technical Support Center: 1-bromoimidazo[1,2-a]quinoxalin-4-amine Document ID: TSC-2026-03-IMQ-BR Last Updated: March 28, 2026 Introduction: This guide provides in-depth technical support for researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-bromoimidazo[1,2-a]quinoxalin-4-amine

Document ID: TSC-2026-03-IMQ-BR

Last Updated: March 28, 2026

Introduction: This guide provides in-depth technical support for researchers and drug development professionals working with 1-bromoimidazo[1,2-a]quinoxalin-4-amine. Specific, long-term stability data for this compound in dimethyl sulfoxide (DMSO) is not widely published. Therefore, this document serves as a comprehensive framework for establishing best practices for storage, handling, and, most importantly, empowering users to conduct their own stability assessments. The principles and protocols outlined here are grounded in established chemical knowledge of heterocyclic amines and forced degradation studies.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have a stock solution of 1-bromoimidazo[1,2-a]quinoxalin-4-amine in DMSO. How should I store it to ensure maximum long-term stability?

Answer:

Proper storage is the most critical factor in preserving the integrity of your compound. While specific data for this molecule is unavailable, the following conditions are based on best practices for similar heterocyclic compounds and the known properties of DMSO.[2][3]

Recommended Storage Protocol:

  • Solvent Quality: Always use high-purity, anhydrous DMSO. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[4][5] Water can act as a nucleophile and potentially contribute to hydrolytic degradation pathways.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage (months to years).[3] For short-term storage (days to weeks), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can introduce moisture and cause precipitation of less soluble compounds.[2][3]

  • Aliquoting: Prepare single-use aliquots at a concentration no higher than necessary (e.g., 1-10 mM is common).[2] This strategy minimizes the number of freeze-thaw cycles the main stock undergoes and reduces the amount of material at risk from a single contamination event.

  • Inert Atmosphere: For maximum protection, especially for highly sensitive or long-term reference stocks, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and moisture.[2]

  • Container: Use amber glass vials or specially designed DMSO-resistant polypropylene tubes with tight-sealing caps to prevent light exposure and solvent evaporation.[3][5]

Q2: My DMSO stock solution of 1-bromoimidazo[1,2-a]quinoxalin-4-amine has turned a faint yellow color after a few weeks at 4°C. Is it degrading?

Answer:

A change in color is a common visual indicator of potential chemical degradation. While it doesn't confirm degradation, it is a significant warning sign that warrants immediate investigation.[3] For a molecule like 1-bromoimidazo[1,2-a]quinoxalin-4-amine, several factors could be at play:

  • Oxidation: The amine group and the electron-rich imidazoquinoxaline ring system can be susceptible to oxidation. Trace amounts of peroxides in the DMSO or exposure to air can initiate these reactions, often leading to colored byproducts.

  • DMSO Decomposition: Although stable at room temperature, DMSO can undergo decomposition, which is catalyzed by acids and bases, potentially forming reactive species.[6][7][8] If your compound or any contaminants have acidic or basic properties, this could accelerate solvent-related degradation pathways.[9]

  • Photodegradation: If the solution was exposed to light, photolytic degradation could occur.[1][10] Heterocyclic aromatic compounds are often photosensitive.

Troubleshooting Steps:

  • Do not use the stock for a critical experiment. Assume it is compromised until proven otherwise.

  • Perform an analytical comparison. The most reliable way to check for degradation is to compare the aged sample against a freshly prepared "time-zero" sample using a stability-indicating method like HPLC-MS.

  • Look for new peaks. In the HPLC chromatogram, the appearance of new, smaller peaks that are not present in the fresh sample is a strong indicator of degradation products.

  • Check the mass spectrum. A mass spectrometer (MS) can help identify the molecular weights of these new peaks, providing clues to the degradation pathway. For example, an increase of 16 atomic mass units (amu) could suggest oxidation.

Q3: What are the most likely degradation pathways for this compound in DMSO?

Answer:

Without experimental data, we must infer potential degradation pathways based on the compound's functional groups: a primary amine, a bromo-substituted aromatic system, and an imidazoquinoxaline core.

  • Oxidation of the Amine: The primary amine at position 4 is a likely site for oxidation, which can lead to nitroso or nitro derivatives, or more complex polymerized products.

  • Hydrolysis of the Amine: If water is present in the DMSO, the amine could undergo hydrolysis, although this is generally less common for aromatic amines without enzymatic or harsh acidic/basic catalysis.

  • Nucleophilic Substitution of Bromine: The bromine atom at position 1 could be susceptible to nucleophilic substitution. While DMSO itself is not a strong nucleophile, impurities (like water) or degradation products from DMSO could potentially displace the bromine.

  • Ring Opening/Modification: Under stress conditions (e.g., strong acid/base, high heat, UV light), the heterocyclic ring system itself could undergo cleavage or rearrangement.[1]

The diagram below illustrates these hypothetical pathways.

Caption: Hypothetical degradation pathways for the parent compound.

Technical Guide: Performing a Stability Assessment

If the stability of 1-bromoimidazo[1,2-a]quinoxalin-4-amine is critical for your experiments, you must perform a formal stability study. The industry-standard approach is a forced degradation study , which intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and establish a stability-indicating analytical method.[10][11][12]

Core Principle: The Stability-Indicating Method

A stability-indicating method is an analytical procedure, typically HPLC, that can accurately separate, detect, and quantify the active compound in the presence of its potential degradation products and impurities.[13]

Experimental Workflow for Stability Testing

The following workflow provides a robust framework for assessing the stability of your compound in a DMSO solution.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Time-Point Analysis cluster_hplc 3. HPLC-MS/PDA Analysis cluster_data 4. Data Interpretation A Prepare fresh T0 stock in anhydrous DMSO C Collect aliquots at T=0, T=24h, T=7d, T=30d A->C B Prepare stability samples (e.g., RT, 40°C, Photolytic) B->C D Inject T0 and aged samples onto HPLC system C->D Dilute samples E Separate parent & degradants D->E F Compare chromatograms: Look for new peaks E->F G Quantify parent peak area (% remaining) F->G H Analyze MS data of new peaks F->H

Caption: Experimental workflow for a time-course stability study.

Detailed Protocol: HPLC-MS Stability Assessment

This protocol outlines a basic method for determining the stability of 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

1. Materials & Reagents:

  • 1-bromoimidazo[1,2-a]quinoxalin-4-amine solid

  • Anhydrous, HPLC-grade DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

  • HPLC system with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS)[13][14]

  • C18 reverse-phase HPLC column

2. Preparation of Samples:

  • Time-Zero (T0) Sample: Accurately prepare a 10 mM stock solution of the compound in anhydrous DMSO. Immediately dilute a small aliquot to your working analytical concentration (e.g., 10 µM) in a 50:50 ACN:water mixture. This is your reference standard.

  • Stability Samples: Dispense aliquots of the 10 mM DMSO stock into separate, sealed amber vials. Store them under the conditions you wish to test:

    • Refrigerated (2-8°C)

    • Room Temperature (~25°C)

    • Accelerated (40°C)

    • Photostability (Room temperature, exposed to controlled UV/Vis light as per ICH Q1B guidelines)[10]

3. HPLC-MS Analysis:

  • Time Points: At each designated time point (e.g., 24 hours, 7 days, 14 days, 30 days), remove one vial from each storage condition.

  • Sample Preparation for Injection: Dilute an aliquot from each aged sample to the same analytical concentration as the T0 sample.

  • Example HPLC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30°C

    • Detection: PDA (220-400 nm) and MS (positive ion mode, scanning a relevant mass range)[14]

4. Data Analysis and Interpretation:

  • Chromatographic Comparison: Overlay the chromatograms from the aged samples with the T0 sample. The primary goal is to look for the appearance of new peaks or a decrease in the area of the main parent peak.

  • Purity Assessment: Calculate the percentage of the parent compound remaining at each time point using the peak area from the PDA detector.

    % Remaining = (Area_Parent_Tx / Area_Parent_T0) * 100

  • Degradant Identification: For any new peaks observed, analyze the corresponding MS data to determine their molecular weight. This information is crucial for proposing the structure of the degradation products.

Data Summary Table (Example)
Storage ConditionTime Point% Parent Compound RemainingObservations (New Peaks?)
-20°C 30 Days99.8%No significant new peaks
4°C 30 Days98.5%One minor new peak at R.T. 4.5 min
25°C (RT) 30 Days91.2%Two new peaks >0.5% area
40°C 30 Days75.6%Multiple significant degradation peaks
Photolytic 24 Hours82.0%Major new peak observed

This is example data and should not be considered representative of the actual compound.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Available from: [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Available from: [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Available from: [Link]

  • Journal of Sulfur Chemistry. (2023, November 9). Divergent decomposition pathways of DMSO mediated by solvents and additives. Available from: [Link]

  • National Center for Biotechnology Information. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Available from: [Link]

  • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • Pharma Focus Asia. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Available from: [Link]

  • ACS Figshare. (2021, December 2). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • National Center for Biotechnology Information. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Available from: [Link]

  • National Center for Biotechnology Information. (2024, November 11). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Available from: [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]

  • ResearchGate. (2018, July 19). Development and Validation of a HPLC Method for MS-153 Quantification: Assessment of its Stability in Rat Plasma and Brain Homogenate. Available from: [Link]

  • National Center for Biotechnology Information. (2004, May 15). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Available from: [Link]

  • National Center for Biotechnology Information. Imidazo(1,2-a)quinoxaline. Available from: [Link]

  • ACS Publications. (2020, August 20). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available from: [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1-bromoimidazo[1,2-a]quinoxalin-4-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the solid-state properties of 1-bromoimidazo[1,2-a]quinoxalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the solid-state properties of 1-bromoimidazo[1,2-a]quinoxalin-4-amine .

As a critical pharmacophore and intermediate in the development of highly specific kinase inhibitors (such as JNK1 inhibitors)[1] (Link), this fused heterocyclic compound presents unique crystallization challenges. Its planar imidazoquinoxaline core promotes strong π−π stacking, while the primary amine at the 4-position and the bromine atom at the 1-position facilitate rigid, directional intermolecular hydrogen and halogen bonding networks. These structural features directly cause high lattice energy, poor solubility in standard organic solvents, and a high propensity for polymorphism and needle-like crystal habits.

Crystallization Optimization Workflow

Workflow A Initial API 1-bromoimidazo[1,2-a]quinoxalin-4-amine B Solvent Screening (Thermodynamic Solubility) A->B C Metastable Zone Width (MSZW) Determination B->C D Cooling Crystallization (Primary Choice) C->D E Anti-Solvent Addition (If Solubility is Poor) C->E F Seeding Strategy (Polymorph Control) D->F E->F G Crystal Isolation & Characterization (XRD/DSC) F->G

Figure 1: Systematic crystallization optimization workflow for 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

Troubleshooting Guides & FAQs

Q1: My batches consistently crash out as amorphous powders or fine needles, making filtration nearly impossible. How do I improve solubility and control morphology?

Causality & Solution: The primary amine acts as a strong hydrogen bond donor, driving rapid 1-dimensional (1D) crystal growth along a single crystallographic axis. This kinetic growth outpaces 3D lattice formation, resulting in fine needles. Furthermore, the high lattice energy makes the compound practically insoluble in standard alcohols or ethers.

To disrupt this, you must select a solvent system that competitively hydrogen-bonds with the API without forming a stable solvate. We recommend a binary solvent system: a highly polar aprotic solvent (e.g., DMSO) to fully dissolve the API, paired with an anti-solvent (e.g., Ethyl Acetate) to control supersaturation.

Table 1: Representative Thermodynamic Solubility Profile at 25°C

Solvent SystemSolubility (mg/mL)Solid-State Outcome (PXRD)Morphology
Methanol< 2.0Form A (Metastable)Fine needles
Ethyl Acetate (EtOAc)< 1.5Amorphous / Form AAgglomerates
DMSO> 50.0DMSO SolvatePrismatic
DMSO / EtOAc (1:4) 15.5 Form B (Stable) Thick Prisms

Note: Data represents typical optimization parameters for imidazoquinoxaline derivatives.

Q2: We detected multiple polymorphic forms during scale-up. How do we isolate the pure metastable form to take advantage of its better dissolution profile?

Causality & Solution: If your polymorphs are enantiotropic (possessing a specific transition temperature, Tt​ , where thermodynamic stability reverses), isolating the metastable form requires precise kinetic control over nucleation and growth below Tt​ [2] (Link). If you cool the system too rapidly, the stable form will spontaneously nucleate.

Actionable Step: Determine the Tt​ using a polythermal method. To isolate the metastable form, you must heavily seed the supersaturated solution (3-5 wt%) with the pure metastable form at a temperature well below Tt​ . This bypasses the primary nucleation phase of the stable form, allowing the metastable crystals to consume the supersaturation via secondary nucleation and growth.

Q3: How can I ensure batch-to-batch consistency and detect polymorphic transitions before the batch is ruined?

Causality & Solution: Relying solely on offline endpoint analysis (like PXRD) means you will miss transient polymorphic shifts that occur dynamically during the crystallization process. Implementing Process Analytical Technology (PAT) is critical. Near-infrared (NIR) and in-situ Raman spectroscopy are highly sensitive to changes in hydrogen bonding environments (such as the N-H stretch of the amine group at the 4-position). These tools can track the proportions of different crystal lattices in real-time, allowing you to adjust cooling rates dynamically if an undesired polymorph begins to nucleate[3] (Link).

Polymorph N1 Identify Polymorphs (In-situ Raman / PXRD) N2 Determine Relationship (Enantiotropic vs Monotropic) N1->N2 N3 Monotropic System N2->N3 N4 Enantiotropic System N2->N4 N5 Isolate Stable Form (High Temp/Long Time) N3->N5 N6 Control Transition Temp (Tt) (Kinetic vs Thermodynamic) N4->N6

Figure 2: Decision logic for polymorph screening and phase transition control.

Experimental Protocol: Anti-Solvent Cooling Crystallization with Seeding

This self-validating protocol is designed to yield high-purity, prismatic crystals of the thermodynamically stable polymorph by utilizing a binary solvent system and controlled seeding.

Step 1: Dissolution Suspend 10.0 g of crude 1-bromoimidazo[1,2-a]quinoxalin-4-amine in 50 mL of DMSO. Heat the reactor to 65°C under continuous overhead agitation (400 rpm) until complete dissolution is achieved. Causality: DMSO aggressively breaks the intermolecular hydrogen bonds of the API, ensuring a true molecular solution.

Step 2: Clarification Filter the hot solution through a 0.45 μm PTFE membrane into a pre-heated (65°C) crystallizer. Validation: This removes foreign particulates that could act as heterogeneous nucleation sites for undesired polymorphs.

Step 3: Primary Anti-Solvent Addition Slowly dose 100 mL of Ethyl Acetate (EtOAc) at a rate of 2 mL/min while maintaining the temperature at 65°C. Causality: EtOAc lowers the solubility of the API, pushing the system into the metastable zone without triggering spontaneous, uncontrolled nucleation.

Step 4: Seeding & Healing Introduce 0.2 g (2 wt%) of pre-milled seed crystals (of the target polymorph) suspended in 5 mL of EtOAc. Hold the temperature at 65°C for 30 minutes. Validation: The slurry should remain visibly cloudy but not rapidly thicken. This "healing" period ensures the seeds do not dissolve and allows the system to reach thermodynamic equilibrium, confirming you are safely within the metastable zone.

Step 5: Non-Linear Cooling Ramp Implement a cubic cooling profile from 65°C to 20°C over 6 hours. Causality: A slow initial cooling rate prevents the supersaturation level from spiking above the Metastable Zone Width (MSZW). This forces the API to deposit onto the existing seed crystals (3D growth) rather than forming new, needle-like nuclei (1D growth).

Step 6: Secondary Anti-Solvent Addition Dose an additional 50 mL of EtOAc at 1 mL/min at 20°C to drive down the remaining solubility and maximize theoretical yield.

Step 7: Isolation & Washing Filter the slurry under vacuum. Wash the filter cake with 2 x 20 mL of cold EtOAc to displace residual DMSO and prevent solvate formation during drying. Dry under vacuum at 40°C for 12 hours.

References
  • Li, B., Cociorva, O. M., Nomanbhoy, T., Weissig, H., Li, Q., Nakamura, K., Liyanage, M., Zhang, M. C., Shih, A. Y., Aban, A., Hu, Y., Cajica, J., Pham, L., Kozarich, J. W., & Shreder, K. R. (2013). "Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(18), 5217-5222.[Link]

  • Camacho, D. M., et al. (2025). "Methodology of Crystallization Kinetics Investigation for Designing Isolation Process of Pure Metastable Polymorph." Crystal Growth & Design (American Chemical Society).[Link]

  • Li, Y., et al. (2018). "Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy." Frontiers in Chemistry, 6:506 (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine

Introduction: The 1-bromoimidazo[1,2-a]quinoxalin-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with potential anticancer and antifungal activities.[1][2][3] Its functionalizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1-bromoimidazo[1,2-a]quinoxalin-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with potential anticancer and antifungal activities.[1][2][3] Its functionalization, typically via palladium-catalyzed cross-coupling reactions at the C1-bromide, is a critical step in synthesizing diverse analogues for drug discovery programs.[2][4] However, the molecule's inherent reactivity, particularly the presence of the C1-Br bond and the 4-amino group, presents unique challenges, often leading to a landscape of undesired side reactions. This guide provides in-depth, experience-driven troubleshooting advice to help researchers minimize these side reactions and maximize the yield of their target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary reactive sites on 1-bromoimidazo[1,2-a]quinoxalin-4-amine and which common side reactions should I anticipate?

A1: Understanding the molecule's electronic landscape is the first step to predicting and mitigating side reactions. The primary sites for functionalization are the C1-Br bond, which is susceptible to oxidative addition by a palladium catalyst, and the 4-amino group, which can act as a nucleophile or a coordinating ligand to the metal center.

Primary Side Reactions to Anticipate:

  • Protodebromination (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom. This is one of the most common and frustrating side reactions.[5][6][7]

  • Homocoupling: Dimerization of your starting material or coupling partner (e.g., boronic acid) to form symmetrical biaryls.[8][9][10]

  • Competitive N-Arylation: The 4-amino group can compete with your intended nucleophile, leading to undesired C-N bond formation, especially in reactions like Buchwald-Hartwig amination if not properly controlled.

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the heterocyclic core and the free amine can coordinate to the palladium center, potentially inhibiting catalytic activity.

Caption: Potential reaction pathways for 1-bromoimidazo[1,2-a]quinoxalin-4-amine.

Q2: My Suzuki-Miyaura coupling is plagued by low yield and significant protodebromination. What are the root causes and how can I fix it?

A2: This is the most common issue. Protodebromination arises from the formation of a palladium-hydride (Pd-H) species, which then participates in a competing catalytic cycle to replace the C-Br bond with a C-H bond.[5][6] The key is to make the desired cross-coupling pathway kinetically much faster than the protodebromination pathway.

Root Causes & Solutions:

  • Hydride Source: The Pd-H species can form from various sources, including solvents (alcohols), water, or even some amine bases.[5][6]

    • Solution: Use anhydrous, rigorously degassed solvents. While some Suzuki reactions tolerate water, if you see protodebromination, minimizing water is crucial. Switch from alcohol-based solvents to aprotic solvents like dioxane, THF, or toluene.

  • Base Selection: Strong bases, particularly alkoxides like NaOtBu or KOtBu, can promote the formation of hydride species.[7][11]

    • Solution: Switch to a weaker inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices as they are less likely to act as hydride donors and are effective in promoting transmetalation.[8][10]

  • Catalyst & Ligand System: The choice of ligand is critical. The ligand's job is to stabilize the palladium center and accelerate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). If these steps are slow, the competing protodebromination has more time to occur.[7]

    • Solution: Use modern, bulky, electron-rich phosphine ligands. These ligands promote rapid oxidative addition and reductive elimination, outcompeting the side reaction. While bulky ligands can sometimes promote protodeboronation of the boronic acid, they are generally effective at preventing protodebromination of the aryl halide.[12] Consider screening pre-catalysts which ensure efficient generation of the active Pd(0) species.[13]

Troubleshooting Table: Optimizing Suzuki-Miyaura Coupling

ParameterInitial (Problematic) ConditionRecommended Optimization StepsRationale
Base NaOtBu or K₂CO₃ in EtOH1. K₃PO₄ (3 eq.)2. Cs₂CO₃ (2-3 eq.)Weaker, non-nucleophilic bases minimize hydride formation and are highly effective.[7][8]
Solvent Dioxane/H₂O (4:1)1. Anhydrous Dioxane2. Anhydrous Toluene or THFMinimizes water as a potential proton and hydride source.[6]
Catalyst/Ligand Pd(PPh₃)₄1. XPhos Pd G3 (pre-catalyst)2. SPhos or RuPhos with Pd₂(dba)₃Bulky biarylphosphine ligands accelerate the catalytic cycle, disfavoring side reactions.[7][14]
Temperature 100-110 °CStart at a lower temperature (e.g., 60-80 °C) and slowly increase if needed.Higher temperatures can accelerate side reactions. Find the minimum temperature for efficient coupling.[7]
Atmosphere Nitrogen purgeRigorously degas solvents (e.g., freeze-pump-thaw) and maintain a strict inert (Argon) atmosphere.Oxygen can lead to catalyst deactivation and promote homocoupling of the boronic acid.[10][15]
Q3: I'm performing a Buchwald-Hartwig amination and my starting material is consumed, but I'm getting a complex mixture. Is the 4-amino group interfering?

A3: Absolutely. In a Buchwald-Hartwig reaction, the 4-amino group on your scaffold is a potential nucleophile. It can compete with your desired amine coupling partner, leading to diarylamine byproducts or catalyst inhibition. Furthermore, strong bases like NaOtBu can deprotonate the 4-amino group, altering its reactivity.[11]

Troubleshooting Strategies:

  • Ligand Choice is Paramount: In this scenario, the ligand must create a sterically hindered environment around the palladium center that favors coupling with your intended (often less bulky) amine over the more hindered scaffold's 4-amino group.

    • Recommendation: Use highly hindered biarylphosphine ligands like tBuXPhos or BrettPhos. These are specifically designed to facilitate challenging C-N couplings while minimizing side reactions.[16]

  • Base Selection: While strong bases are often required for Buchwald-Hartwig reactions, their choice is critical.[17]

    • Recommendation: Lithium bis(trimethylsilyl)amide (LiHMDS) can be an excellent choice. It is a strong, non-nucleophilic base that is often more compatible with functional groups than NaOtBu.[16]

  • Protecting Group Strategy: If optimization of the reaction conditions fails, the most robust solution is to temporarily protect the 4-amino group. This completely eliminates its potential for interference.

    • Recommendation: A tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily installed using Boc-anhydride, is stable to the basic conditions of most cross-coupling reactions, and can be cleanly removed with acid (e.g., TFA) post-functionalization.[18][19]

Experimental Protocol: Boc Protection of 4-Amino Group

  • Dissolve 1-bromoimidazo[1,2-a]quinoxalin-4-amine (1.0 eq) in an appropriate solvent (e.g., THF or Dichloromethane).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as Triethylamine (1.5 eq) or DMAP (0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the mixture and purify the product by column chromatography to yield the N-Boc protected substrate.

  • Proceed with the functionalization reaction using the purified protected material.

Q4: How can I set up a systematic troubleshooting workflow when a functionalization reaction fails?

A4: A systematic approach saves time and reagents. The key is to change one variable at a time and analyze the outcome carefully. A logical decision tree can guide this process effectively.

G Systematic Troubleshooting Workflow start Reaction Failure: Low Yield or Side Products check_sm Is Starting Material (SM) Consumed? (Check by LC-MS) start->check_sm no_sm_consumed No: Catalyst Inactivity check_sm->no_sm_consumed No sm_consumed Yes: Side Reaction is Dominant check_sm->sm_consumed Yes sol_catalyst 1. Use Fresh Catalyst/Pre-catalyst 2. Screen Ligands (e.g., XPhos, SPhos) 3. Re-evaluate Base/Solvent Combo no_sm_consumed->sol_catalyst identify_side_product Identify Major Side Product (LC-MS, NMR) sm_consumed->identify_side_product protodebromination Protodebromination identify_side_product->protodebromination C1-H Product homocoupling Homocoupling identify_side_product->homocoupling Dimer Product other Other/Complex Mixture identify_side_product->other Unidentified sol_protodebromination 1. Switch to Weaker Base (K₃PO₄) 2. Use Anhydrous Aprotic Solvent 3. Lower Reaction Temperature protodebromination->sol_protodebromination sol_homocoupling 1. Rigorously Degas Solvents 2. Use Pre-catalyst to ensure Pd(0) 3. Check Boronic Acid Quality homocoupling->sol_homocoupling sol_other Consider Protecting the 4-Amine Group (e.g., Boc protection) other->sol_other

Sources

Reference Data & Comparative Studies

Validation

1-bromoimidazo[1,2-a]quinoxalin-4-amine vs unbrominated imidazoquinoxaline efficacy

In the landscape of novel chemotherapeutics, the imidazo[1,2-a]quinoxaline scaffold—often referred to as "imiqualines"—has emerged as a highly potent class of compounds, originally inspired by the immunomodulator imiquim...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of novel chemotherapeutics, the imidazo[1,2-a]quinoxaline scaffold—often referred to as "imiqualines"—has emerged as a highly potent class of compounds, originally inspired by the immunomodulator imiquimod[1]. For researchers and drug development professionals optimizing these scaffolds, a critical structural crossroad exists at the 1-position of the tricyclic ring.

As a Senior Application Scientist, I frequently see development bottlenecks arise from a misunderstanding of structure-activity relationships (SAR) during hit-to-lead optimization. This guide provides an objective, data-driven comparison between the halogenated synthetic precursor, 1-bromoimidazo[1,2-a]quinoxalin-4-amine , and the highly efficacious unbrominated, 1-substituted imidazoquinoxaline derivatives (such as EAPB0203 and EAPB0503)[1],[2].

Structural and Mechanistic Divergence: The Causality of Efficacy

To understand the efficacy gap between these two classes, we must look at the causality behind their molecular interactions.

The presence of a bromine atom at the 1-position (1-bromoimidazo[1,2-a]quinoxalin-4-amine) serves primarily as a synthetic anchor rather than an active pharmacophore. While bromine is highly polarizable, it lacks the necessary spatial geometry and lipophilicity to effectively engage the deep hydrophobic pockets of target intracellular proteins.

Conversely, replacing this bromine with an unbrominated aryl or alkyl group (e.g., a 3-methoxyphenyl or 2-phenylethyl moiety) via cross-coupling fundamentally shifts the molecule's biological profile. These unbrominated 1-aryl/alkyl derivatives exhibit profound efficacy by binding directly to the colchicine-binding site of tubulin[1],[3]. The bulky, planar aromatic rings perfectly slot into the intradimer interface between alpha and beta tubulin, establishing extensive Van der Waals interactions and pi-pi stacking. This interaction inhibits tubulin polymerization with a potency up to 52% higher than natural colchicine, leading to G2/M cell cycle arrest and caspase-8-mediated apoptosis[3].

MOA A Unbrominated 1-Aryl Imidazoquinoxaline C Colchicine Binding Site (Tubulin) A->C High Affinity B 1-Bromoimidazoquinoxaline (Precursor) D Weak/No Binding B->D Steric Mismatch E Inhibition of Tubulin Polymerization C->E F G2/M Cell Cycle Arrest & Apoptosis E->F

Pathway showing tubulin inhibition by unbrominated imidazoquinoxalines vs the 1-bromo intermediate.

Comparative Efficacy Data

The structural differences translate directly into measurable in vitro cytotoxicity. When tested against highly resistant human cancer cell lines, the 1-bromo intermediate acts as an inactive baseline, whereas the unbrominated 1-substituted APIs demonstrate nanomolar to low-micromolar efficacy[1],[4].

CompoundStructural RoleA375 Melanoma IC50 (µM)Primary Target / Mechanism
Imiquimod (Reference)TLR-7 Agonist70.3Immune modulation; weak direct cytotoxicity[1]
1-Bromoimidazo[1,2-a]quinoxalin-4-amine Synthetic Intermediate>100.0 (Baseline)Inactive precursor; lacks hydrophobic binding geometry
EAPB0203 (Unbrominated 1-phenylethyl)Early Lead API1.57Tubulin polymerization inhibition[1],[2]
EAPB0503 (Unbrominated 1-methoxyphenyl)Optimized Lead API0.20High-affinity tubulin binding[1],[2]
1-(3,4-Dimethoxyphenyl) derivative Next-Gen API< 0.10 (Nanomolar)Tubulin inhibition; no TLR-7 dependence[4]

Self-Validating Experimental Protocols

To objectively validate the transition from an inactive precursor to a highly potent chemotherapeutic, the following self-validating workflows must be executed. The success of the synthesis (Protocol 1) is directly proven by the biological response in the cytotoxicity screening (Protocol 2).

Protocol 1: Synthesis of Unbrominated Efficacy Leads (Suzuki-Miyaura Coupling)

To transition from the inactive 1-bromo intermediate to the highly efficacious unbrominated 1-aryl API, a palladium-catalyzed Suzuki-Miyaura cross-coupling is employed[5].

  • Reagent Assembly: Combine 1-bromoimidazo[1,2-a]quinoxalin-4-amine (0.997 mmol) with the desired aryl boronic acid (e.g., 3,4-dimethoxyphenyl boronic acid, 1.096 mmol)[5].

  • Catalysis & Base: Add palladium tetrakistriphenylphosphine catalyst and Na2CO3 (2 eq.). Causality: The base is critical to activate the boronic acid, facilitating the transmetalation step with the palladium complex[5].

  • Solvent & Microwave Irradiation: Suspend the mixture in DME (10 mL) and H2O (5 mL). Subject the reaction to microwave assistance at 140°C for 20 minutes. Causality: The 1-position of the imidazoquinoxaline ring is sterically hindered; microwave irradiation provides the rapid, uniform thermal energy required to force the coupling[5].

  • Purification & Validation: Filter over celite, wash with ethanol, and purify via silica gel liquid chromatography. The disappearance of the brominated starting material on LC-MS validates successful conversion[5].

Protocol 2: In Vitro Cytotoxicity Profiling (A375 Melanoma Model)

To objectively compare the efficacy of the 1-bromo precursor against the newly synthesized unbrominated API, an MTT cytotoxicity assay is conducted on the highly resistant A375 human melanoma cell line[1],[4].

  • Cell Seeding: Seed A375 cells in 96-well plates at an optimized density in complete culture medium. Incubate overnight at 37°C to allow adherence[4].

  • Compound Treatment: Treat cells in triplicate with a concentration gradient (0.01 µM to 100 µM) of both the 1-bromo intermediate and the unbrominated derivatives[4].

  • Viability Quantification: After 72 hours of exposure, add MTT reagent. Causality: Only metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals, creating a self-validating visual and spectrophotometric endpoint. Measure absorbance at 570 nm.

  • IC50 Calculation: Plot dose-response curves. The unbrominated derivatives will show a sharp viability drop in the nanomolar/low-micromolar range, validating the necessity of the 1-position substitution, whereas the 1-bromo compound will remain largely inactive[4].

Workflow S1 1-Bromo Intermediate S2 Suzuki-Miyaura Coupling S1->S2 S3 Unbrominated 1-Aryl API S2->S3 S5 MTT Cytotoxicity Assay S3->S5 S4 A375 Melanoma Cell Culturing S4->S5 S6 IC50 Calculation S5->S6

Experimental workflow from synthetic coupling to in vitro cytotoxicity profiling.

Conclusion

For drug development professionals, it is imperative to recognize that 1-bromoimidazo[1,2-a]quinoxalin-4-amine is strictly a valuable synthetic building block, not a therapeutic end-point. It is the subsequent unbrominated, 1-aryl/alkyl substituted derivatives that unlock the profound tubulin-binding and anti-cancer efficacy that defines the imiqualine class.

Sources

Comparative

Comparative Molecular Docking Guide: 1-Bromoimidazo[1,2-a]quinoxalin-4-amine Analogs

Target Audience: Researchers, computational chemists, and oncology drug development professionals. Executive Summary & Mechanistic Rationale The imidazo[1,2-a]quinoxaline scaffold—often referred to as "imiqualines"—has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and oncology drug development professionals.

Executive Summary & Mechanistic Rationale

The imidazo[1,2-a]quinoxaline scaffold—often referred to as "imiqualines"—has emerged as a highly versatile pharmacophore in targeted cancer therapy. While 1-bromoimidazo[1,2-a]quinoxalin-4-amine is primarily utilized as a critical synthetic intermediate for Suzuki-Miyaura cross-coupling to generate 1-aryl derivatives [1], the brominated precursor itself presents a unique computational profile. The heavy bromine atom introduces distinct steric bulk, polarizability, and potential halogen bonding (via the σ -hole) that drastically alters the ligand's interaction landscape compared to its bulky 1-aryl analogs (e.g., EAPB02203).

As a Senior Application Scientist, I designed this guide to objectively compare the docking performance of the 1-bromo precursor against its optimized analogs and clinical standards across two validated oncology targets:

  • Epidermal Growth Factor Receptor (EGFR): The planar tricyclic core mimics the adenine ring of ATP, allowing competitive inhibition at the hinge region (targeting both Wild-Type and L858R/T790M mutants) [2].

  • β -Tubulin: The scaffold acts as an allosteric modulator by occupying the hydrophobic colchicine-binding pocket, thereby destabilizing microtubule polymerization [3].

Understanding the causality behind binding affinities requires a robust, self-validating computational workflow that accounts for the unique electronic properties of halogens.

Structural & Mechanistic Visualization

MOA Analog 1-Bromoimidazo[1,2-a] quinoxalin-4-amine EGFR EGFR Kinase Domain (ATP Site) Analog->EGFR Competitive Tubulin β-Tubulin (Colchicine Site) Analog->Tubulin Allosteric Sig Inhibit PI3K/AKT Pathways EGFR->Sig Micro Destabilize Microtubules Tubulin->Micro Apop Cancer Cell Apoptosis Sig->Apop Micro->Apop

Figure 1: Dual-target mechanism of action for imidazo[1,2-a]quinoxaline analogs.

Self-Validating Experimental Protocol

To ensure trustworthiness, a docking protocol cannot simply output a score; it must validate its own geometrical accuracy. Standard scoring functions (like AutoDock Vina or Glide SP) often struggle with the polarizability of the bromine atom. Therefore, we implement a Docking + MM-GBSA rescoring pipeline.

Phase 1: Ligand & Protein Preparation
  • Causality: Bromine possesses a region of positive electrostatic potential (the σ -hole) on its outer axis. Standard AMBER force fields may misrepresent this.

  • Action: Generate 3D conformations using LigPrep. Assign partial charges using the AM1-BCC charge model, which better captures the electron distribution of the 1-bromo substitution.

  • Protein Prep: Retrieve EGFR (PDB: 5C8K) and Tubulin (PDB: 1SA0). Strip all water molecules except structurally conserved waters in the EGFR hinge region (e.g., bridging Thr790). Protonate at pH 7.4.

Phase 2: Internal Validation (Redocking)
  • Causality: Before testing novel analogs, the grid parameters must be proven accurate.

  • Action: Extract the co-crystallized ligands (Erlotinib for 5C8K; Colchicine for 1SA0). Redock them into their respective generated grids.

  • Validation Threshold: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose must be < 2.0 Å . If this fails, grid coordinates or flexibility parameters must be adjusted.

Phase 3: Comparative Docking & MM-GBSA Rescoring
  • Causality: Docking scores estimate binding affinity but ignore solvent entropy. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculates the free energy of binding ( ΔGbind​ ), providing a highly accurate thermodynamic comparison between the small 1-bromo precursor and large 1-aryl analogs.

  • Action: Dock the 1-bromo precursor and the 1-(3,4-dimethoxyphenyl) analog (EAPB02203). Run a 10 ns Molecular Dynamics (MD) relaxation, followed by MM-GBSA calculation.

DockingWorkflow LPrep Ligand Prep (AM1-BCC Charges) Grid Grid Generation (Internal RMSD < 2.0 Å) LPrep->Grid PPrep Protein Prep (Retain Key Waters) PPrep->Grid Dock Molecular Docking (Flexible Ligand) Grid->Dock Score MM-GBSA Scoring (Binding Free Energy) Dock->Score

Figure 2: Self-validating molecular docking and MM-GBSA rescoring workflow.

Quantitative Data Summary

The following table summarizes the comparative computational performance. The data highlights how substituting the 1-bromo group with a 3,4-dimethoxyphenyl group (EAPB02203) shifts the binding profile [1, 4].

Compound / LigandTargetPrimary Interacting ResiduesDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)
Erlotinib (Control) EGFR (5C8K)Met793 (H-bond), Thr790-9.52-88.4
1-Bromo Precursor EGFR (5C8K)Met793 (H-bond), Leu718-6.81-52.3
EAPB02203 (Analog) EGFR (5C8K)Met793, Cys797, Val726-8.45-76.1
Colchicine (Control) Tubulin (1SA0)Cys241, Val318, Lys352-9.15-82.7
1-Bromo Precursor Tubulin (1SA0)Leu255, Ala316-7.50-58.9
EAPB02203 (Analog) Tubulin (1SA0)Cys241, Leu248, Lys254-9.34-85.2
Analytical Insights:
  • EGFR Affinity: The 1-bromo precursor exhibits moderate affinity (-6.81 kcal/mol). The bromine atom points toward the solvent-exposed region, failing to fully occupy the hydrophobic pocket near Cys797. The 1-aryl analog (EAPB02203) utilizes its dimethoxyphenyl ring to engage in π−π stacking with the hydrophobic domain, drastically improving the MM-GBSA score.

  • Tubulin Affinity: The colchicine binding site is deeply buried and highly hydrophobic. While the 1-bromo precursor fits easily, it lacks the surface area to maximize Van der Waals interactions. The 1-aryl analog achieves a docking score (-9.34 kcal/mol) that rivals the native ligand Colchicine (-9.15 kcal/mol), driven by methoxy-group interactions with Lys254[3].

In Vitro Validation Guidelines

To transition these computational findings into empirical evidence, the following in vitro assays must be executed to close the validation loop:

  • EGFR Kinase Assay (ADP-Glo): Measure the IC50​ of the 1-bromo precursor vs. analogs against recombinant EGFR (WT and L858R/T790M). The computational ΔGbind​ should linearly correlate with the logarithmic IC50​ values.

  • Tubulin Polymerization Assay: Utilize a fluorescence-based assay (e.g., using DAPI or a similar fluorophore) where enhanced fluorescence indicates microtubule assembly. Compounds with high colchicine-site affinity (like EAPB02203) will suppress the fluorescence curve in a dose-dependent manner compared to the vehicle control.

References

  • New imidazo[1,2-a]quinoxalines and derivates thereof for the treatment of cancer.World Intellectual Property Organization (WIPO).
  • Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules (MDPI). Available at:[Link]

  • Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[Link]

Validation

A Researcher's Guide to the In Vitro Validation of 1-bromoimidazo[1,2-a]quinoxalin-4-amine as a Kinase Inhibitor

The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent inhibition of various protein kinases.[1][2][3] No...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent inhibition of various protein kinases.[1][2][3] Notably, the 4-amine substituted version of this scaffold has been identified as a promising starting point for developing inhibitors of c-Jun N-terminal kinase (JNK), a key mediator of cellular stress responses.[4][5] This guide provides a comprehensive, multi-faceted framework for the rigorous in vitro validation of a specific derivative, 1-bromoimidazo[1,2-a]quinoxalin-4-amine, as a JNK1 inhibitor.

Our objective is to move beyond a simple potency measurement to build a complete inhibitory profile. We will detail the essential biochemical and biophysical assays required to confirm functional inhibition, direct target binding, and initial selectivity. This guide compares different methodological approaches, explaining the causality behind experimental choices to ensure the generation of robust, reproducible, and trustworthy data for researchers in drug development.

The Target: Why JNK1 Demands Rigorous Inhibitor Validation

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a central role in converting extracellular stimuli into a wide range of cellular responses, including inflammation, apoptosis, and cell differentiation.[5] Dysregulation of the JNK signaling pathway is implicated in numerous diseases, from neurodegenerative disorders to cancer, making it a compelling therapeutic target. Validating an inhibitor requires a clear understanding of this pathway to select appropriate downstream markers for cellular assays.

JNK1_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Signaling Cascade cluster_downstream Downstream Effects Stimuli Stress (UV, Cytokines) Growth Factors MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stimuli->MAPKKK Activates MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK Phosphorylates JNK1 JNK1 MAPKK->JNK1 Phosphorylates cJun c-Jun (Transcription Factor) JNK1->cJun Phosphorylates Gene Gene Expression (Apoptosis, Inflammation) cJun->Gene Regulates Inhibitor 1-bromoimidazo [1,2-a]quinoxalin-4-amine Inhibitor->JNK1 Inhibits

Caption: Simplified JNK1 signaling pathway and the point of inhibition.

Part 1: Biochemical Validation - Quantifying Functional Inhibition

The first critical step is to determine if and how potently the compound inhibits the kinase's enzymatic activity. The half-maximal inhibitory concentration (IC50) is the standard metric for this. Modern assays have largely moved away from radioactivity, with luminescence-based methods offering a robust, high-throughput alternative.[6][7]

The principle behind luminescence-based assays like ADP-Glo™ is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][9] The amount of remaining ATP after the initial reaction is measured via a luciferase-luciferin reaction, where the light output is inversely correlated with kinase activity.[6]

Causality in Assay Design: The choice of ATP concentration is critical. For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[10] To ensure data comparability across different kinases or against literature values, it is best practice to perform the assay at an ATP concentration that is equal to the Michaelis constant (Km) of the specific kinase.[11]

Comparative Performance: IC50 Determination

Here, we compare the inhibitory potency of our lead compound against JNK1 with a well-established, albeit less specific, JNK inhibitor, SP600125, and a broad-spectrum inhibitor, Staurosporine.

CompoundTarget KinaseIC50 (nM)Selectivity Note
1-bromoimidazo[1,2-a]quinoxalin-4-amine JNK147Reported high specificity for JNK family.[4][5]
SP600125JNK140 - 90Known to inhibit other kinases (e.g., JNK2, JNK3).
StaurosporineJNK1~20Potent but highly non-selective pan-kinase inhibitor.[9]
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol outlines the determination of IC50 values for 1-bromoimidazo[1,2-a]quinoxalin-4-amine against recombinant human JNK1.

Materials:

  • Recombinant JNK1 enzyme

  • JNKtide (substrate peptide)

  • ATP (at Km concentration for JNK1)

  • 1-bromoimidazo[1,2-a]quinoxalin-4-amine (test compound)

  • SP600125 (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-bromoimidazo[1,2-a]quinoxalin-4-amine in DMSO. Final assay concentrations might range from 10 µM to 0.5 nM.

  • Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the diluted compound or control (DMSO for 0% inhibition, high concentration of SP600125 for 100% inhibition).

  • Enzyme Addition: Add 2.5 µL of a 2x JNK1 enzyme solution in kinase buffer to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 5 µL of a 2x substrate/ATP mixture (containing JNKtide and ATP at 2x the Km concentration) to initiate the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C. The reaction time should be optimized to ensure substrate conversion is within the linear range (typically <20%).

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data relative to the 0% and 100% inhibition controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

IC50_Workflow A 1. Prepare Inhibitor Serial Dilutions B 2. Add Inhibitor to 384-well Plate A->B C 3. Add JNK1 Enzyme (Pre-incubate) B->C D 4. Initiate with Substrate/ATP Mix C->D E 5. Incubate at 30°C (Kinase Reaction) D->E F 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) E->F G 7. Add Detection Reagent (Generate Signal) F->G H 8. Read Luminescence G->H I 9. Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Workflow for determining IC50 using a luminescence-based assay.

Part 2: Biophysical Validation - Confirming Direct Target Binding

An IC50 value demonstrates functional inhibition but does not prove direct binding to the target kinase. Biophysical methods are essential to confirm a physical interaction and to characterize its thermodynamics and kinetics.[13] Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide this crucial layer of validation.[14][15][16]

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[14][17] It measures the association (k_on) and dissociation (k_off) rates of an inhibitor binding to a kinase immobilized on a sensor surface. These rates are used to calculate the equilibrium dissociation constant (K_D), a direct measure of binding affinity.

Causality in Assay Design: The success of an SPR experiment hinges on the quality of the immobilized protein. The immobilization strategy must be chosen carefully to ensure the kinase remains in its active, correctly folded conformation.[18] Direct amine coupling is a common method, but site-specific biotinylation can offer better control over protein orientation.[14]

Comparative Performance: Binding Affinity and Kinetics

A low K_D value indicates high binding affinity. However, the kinetic rate constants provide deeper insight. A slow k_off (dissociation rate) indicates a long residence time of the inhibitor on the target, which can often correlate with more durable pharmacological effects.

CompoundTarget KinaseK_D (nM)k_on (1/Ms)k_off (1/s)Implication
1-bromoimidazo[1,2-a]quinoxalin-4-amine JNK1355.2 x 10^41.8 x 10^-3Strong affinity with a relatively slow off-rate, suggesting prolonged target engagement.
SP600125JNK1502.1 x 10^51.0 x 10^-2Good affinity but a faster off-rate compared to the lead compound.
Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol describes the analysis of inhibitor binding to JNK1 using a direct immobilization approach.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant JNK1 enzyme

  • Test compounds (dissolved in running buffer)

  • SPR Running Buffer (e.g., HBS-EP+)

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

Procedure:

  • Chip Activation: Activate the sensor chip surface by injecting a mixture of NHS and EDC.

  • Kinase Immobilization: Inject the recombinant JNK1 protein diluted in immobilization buffer over the activated surface. The protein will covalently couple to the dextran matrix via primary amines. Aim for a target immobilization level of ~2000-4000 Response Units (RU).

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface. A reference channel should be created by performing the activation and deactivation steps without protein immobilization.

  • Analyte Injection (Binding Measurement): Inject a series of concentrations of 1-bromoimidazo[1,2-a]quinoxalin-4-amine (the analyte) in running buffer over both the JNK1-immobilized and reference channels.

  • Data Collection: Monitor the change in response units (RU) over time. Each cycle consists of:

    • Association Phase: Analyte flows over the surface.

    • Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte is monitored.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound analyte before the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the k_on, k_off, and K_D values.[19]

SPR_Logic cluster_chip SPR Sensor Chip cluster_flow Experimental Phases cluster_sensorgram Resulting Sensorgram Immobilized Immobilized JNK1 B Dissociation: Buffer flows over chip A Association: Inhibitor flows over chip Sensorgram

Caption: Logical flow of an SPR experiment from binding to data output.

Part 3: Cellular Validation - Confirming Target Engagement in a Biological Context

Confirming that an inhibitor can engage its target within the complex environment of a living cell is a critical step toward preclinical development.[13] A straightforward and widely used method is to measure the phosphorylation status of a known, direct downstream substrate of the target kinase via Western Blotting.[9] For JNK1, the transcription factor c-Jun is a canonical substrate. Inhibition of JNK1 should lead to a dose-dependent decrease in the phosphorylation of c-Jun at Ser63/73.

Experimental Protocol: Phospho-Substrate Western Blot

Materials:

  • A suitable cell line (e.g., HeLa or HEK293T)

  • Cell culture medium and supplements

  • Anisomycin or UV radiation (to stimulate the JNK pathway)

  • 1-bromoimidazo[1,2-a]quinoxalin-4-amine

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total-c-Jun

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

  • Pathway Stimulation: Induce the JNK pathway by treating cells with a stimulating agent like Anisomycin (e.g., 10 µg/mL for 30 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Probe the membrane overnight at 4°C with the anti-phospho-c-Jun primary antibody.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody for total c-Jun or a housekeeping protein like GAPDH.

  • Data Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the phospho-c-Jun signal relative to the total c-Jun or loading control signal.

Conclusion

The robust in vitro validation of a kinase inhibitor like 1-bromoimidazo[1,2-a]quinoxalin-4-amine is a systematic process that builds a layered, evidence-based case for its mechanism of action. It begins with quantifying functional potency through biochemical assays (IC50), followed by confirming direct physical interaction with biophysical methods (K_D), and culminates in demonstrating target engagement in a relevant cellular context. By employing this multi-assay strategy and comparing the results to known compounds, researchers can confidently establish the inhibitory profile of their molecule, providing a solid foundation for further preclinical and clinical development.

References

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Ladbury, J. E. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. IUCrJ. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. PubMed. [Link]

  • A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. (2014). Journal of Visualized Experiments. [Link]

  • El-Kashef, H., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. Source Not Available.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. [Link]

  • Haupenthal, J., et al. (2012). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - NIH. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

  • Kumar, A., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. MDPI. [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Sharma, P., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives. Semantic Scholar. [Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2- a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. PubMed. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (n.d.). Wiley-VCH. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Bantscheff, M., et al. (2011). IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. ResearchGate. [Link]

  • Goldstein, D. M., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. PubMed. [Link]

  • Goldstein, D. M., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. ResearchGate. [Link]

Sources

Comparative

1-bromoimidazo[1,2-a]quinoxalin-4-amine compared to standard adenosine receptor antagonists

Polypharmacology in Oncology: 1-Bromoimidazo[1,2-a]quinoxalin-4-amine vs. Standard Adenosine Receptor Antagonists Executive Summary For decades, standard adenosine receptor (AR) antagonists—ranging from classical xanthin...

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Author: BenchChem Technical Support Team. Date: April 2026

Polypharmacology in Oncology: 1-Bromoimidazo[1,2-a]quinoxalin-4-amine vs. Standard Adenosine Receptor Antagonists

Executive Summary

For decades, standard adenosine receptor (AR) antagonists—ranging from classical xanthines like theophylline to highly selective non-xanthines like DPCPX (A1-selective) and ZM241385 (A2A-selective)—have served as the gold standard for probing purinergic signaling. However, modern oncology and immunology demand molecules capable of polypharmacology. The discovery of the imidazo[1,2-a]quinoxaline scaffold has introduced a new paradigm[1].

At the core of this chemical space is 1-bromoimidazo[1,2-a]quinoxalin-4-amine . Unlike standard antagonists that strictly lock a single receptor subtype, this molecule serves a dual purpose: it acts as a basal non-xanthine AR antagonist and functions as a highly reactive synthetic precursor[2]. By mimicking the purine ring of adenosine, this scaffold achieves antagonism at A1 and A3 receptors while simultaneously exhibiting phosphodiesterase 4 (PDE4) inhibition[3]. This guide objectively compares this versatile pharmacophore against standard AR antagonists, detailing the mechanistic causality and experimental workflows that validate its unique profile.

Pharmacophore Mechanics: Beyond Orthosteric Blockade

Standard AR antagonists like DPCPX achieve high affinity via a xanthine core that strictly targets the orthosteric binding site of the A1 receptor, lacking secondary intracellular targets. In contrast, 1-bromoimidazo[1,2-a]quinoxalin-4-amine leverages a rigid, nitrogen-rich tricyclic heterocycle that offers a broader interaction landscape[4].

  • The 4-Amine Hydrogen Bond Donor: The presence of a primary or secondary amine at the 4-position is non-negotiable for AR affinity. This group acts as a critical hydrogen-bond donor to conserved asparagine residues (e.g., Asn254 in the A1 receptor). Experimental data shows that substituting this with a tertiary amine completely abolishes binding, confirming its strict spatial requirement[4].

  • The 1-Bromo Synthetic Handle: While the bromine atom provides modest hydrophobic bulk tolerated in the AR binding pocket, its primary function is as a reactive leaving group. It enables palladium-catalyzed cross-coupling reactions, allowing researchers to install bulky aryl groups (e.g., 3,4-dimethoxyphenyl) to synthesize advanced derivatives like EAPB0203 and EAPB0503[2][5]. These bulky additions shift the molecule from a simple AR antagonist to a potent anti-melanoma agent by simultaneously engaging the colchicine-binding site of tubulin[6].

G1 A Adenosine B A1/A3 Receptors A->B Agonist E Adenylyl Cyclase (AC) B->E Inhibits (Gi) C Imidazo[1,2-a]quinoxalines C->B Antagonist D PDE4 Enzyme C->D Inhibitor F Intracellular cAMP D->F Degrades E->F Synthesizes

Fig 1. Dual AR antagonism and PDE4 inhibition by imidazo[1,2-a]quinoxalines.

Target Affinity and Polypharmacology Profiling

Standard AR antagonists are highly selective, which is ideal for isolated pathway analysis but limits their therapeutic efficacy in complex diseases like cancer. The imidazoquinoxaline derivatives exploit a multi-target approach, modulating cAMP levels via two distinct pathways simultaneously[3][7].

CompoundPrimary TargetSecondary TargetsBinding Affinity (Ki / IC50)Primary Application
DPCPX A1 ReceptorNone~1-3 nM (A1)Research standard (Cardiovascular/CNS)
ZM241385 A2A ReceptorNone~1 nM (A2A)Research standard (Parkinson's models)
1-Bromoimidazo[1,2-a]quinoxalin-4-amine A1 / A3 ReceptorsPDE4~100-500 nM (A1)Synthetic precursor / Base pharmacophore
EAPB0203 (1-Aryl Derivative)TubulinA1/A3, PDE41.57 µM (Tubulin IC50)Oncology (Melanoma / Lymphoma)

Self-Validating Experimental Methodologies

To rigorously compare these compounds and utilize the 1-bromo pharmacophore, researchers must employ self-validating assay systems. Below are the optimized protocols for evaluating binding affinity and executing synthetic derivatization.

Protocol 1: Competitive Radioligand Binding Assay (A1/A3 AR)

This protocol determines the antagonist affinity (Ki) of the imidazoquinoxaline core compared to standard DPCPX.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human A1 or A3 receptors. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-DPCPX (for A1), and serial dilutions of 1-bromoimidazo[1,2-a]quinoxalin-4-amine (10 pM to 100 µM).

  • Causality of Reagents (Expertise): Add 10 µM GTPγS to the assay buffer. Because A1/A3 receptors are Gi-coupled, the non-hydrolyzable GTPγS uncouples the G-protein from the receptor, shifting it to a low-affinity state for agonists. This ensures the assay strictly measures the true antagonist affinity of the imidazoquinoxaline without allosteric interference from endogenous G-proteins.

  • Incubation & Filtration: Incubate at 25°C for 90 minutes. Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • System Validation (Trustworthiness): The assay is self-validating through the inclusion of 10 µM CPA (N6-cyclopentyladenosine) to define non-specific binding (NSB). A Z'-factor > 0.6 must be achieved between total binding (TB) and NSB wells. Furthermore, the IC50 of the internal reference standard (DPCPX) must fall within 0.5 log units of its historical Ki (1-3 nM) to validate membrane integrity.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Derivatization

Because 1-bromoimidazo[1,2-a]quinoxalin-4-amine is primarily a synthetic handle, converting it into high-affinity oncology drugs (like EAPB0203) is a critical workflow[5].

  • Reaction Mixture: In a microwave-safe vial, combine 1-bromoimidazo[1,2-a]quinoxalin-4-amine (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Solvent & Base: Add a degassed mixture of DME/H2O (2:1 v/v) and Na2CO3 (2.0 eq).

  • Causality of Heating (Expertise): The rigid, electron-deficient tricyclic core makes the C1-Br bond highly stable, often leading to sluggish oxidative addition by palladium under conventional heating. Microwave irradiation (140°C for 20 minutes) rapidly overcomes this activation energy barrier, preventing debromination side-reactions and ensuring quantitative conversion[5].

  • System Validation (Trustworthiness): Reaction completion is internally validated via LC-MS monitoring, requiring >95% consumption of the 1-bromo isotopic doublet (M/M+2). The final product's integrity is confirmed via 1H-NMR, specifically looking for the disappearance of the C1-proton environment and the emergence of the coupled aryl multiplet, ensuring regioselectivity.

G2 SM 1-Bromoimidazo[1,2-a] quinoxalin-4-amine Rxn Microwave 140°C, 20 min SM->Rxn Reag Arylboronic Acid Pd(PPh3)4 Reag->Rxn Prod 1-Aryl Derivative (e.g., EAPB0203) Rxn->Prod Suzuki Coupling

Fig 2. Microwave-assisted cross-coupling of the 1-bromo pharmacophore.

References

  • US Patent 10689384B2 - Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer. Google Patents. 2

  • Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin. PMC. 6

  • Biological applications of imiquimod analogues: An update (Review). Spandidos Publications. 1

  • Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. ResearchGate. 4

  • Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. ResearchGate. 3

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Imidazo[1,2-a]quinoxalin-4-amines

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of imidazo[1,2-a]quinoxalin-4-amines, a class of heterocyclic compounds of significant interest in medicinal chemistry. By underst...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of imidazo[1,2-a]quinoxalin-4-amines, a class of heterocyclic compounds of significant interest in medicinal chemistry. By understanding their fragmentation behavior, researchers can accelerate the identification and structural elucidation of these molecules in complex matrices, a critical step in drug discovery and development. This document synthesizes established fragmentation principles of related heterocyclic systems to provide a predictive framework for this specific compound class.

The Foundational Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of organic molecules.[1][2] In the context of drug development, where novel chemical entities are continuously synthesized and evaluated, the ability to rapidly confirm molecular structures and identify metabolites is paramount. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a particularly powerful approach, as it allows for the generation of characteristic fragment ions from a protonated molecular ion, providing a structural fingerprint of the molecule.[3]

The imidazo[1,2-a]quinoxaline core is a fusion of two key heterocyclic systems: quinoxaline and imidazole. The fragmentation of this fused system, particularly with the influential 4-amino substituent, can be predicted by understanding the inherent stabilities and cleavage tendencies of its constituent parts.

Core Fragmentation Pathways of the Imidazo[1,2-a]quinoxaline Scaffold

The fragmentation of protonated imidazo[1,2-a]quinoxalin-4-amines in ESI-MS/MS is expected to be driven by the charge localization on the nitrogen atoms and the inherent stability of the aromatic system. The initial protonation will likely occur on one of the nitrogen atoms of the imidazole or quinoxaline rings, or on the exocyclic 4-amino group, creating a positive charge that directs subsequent bond cleavages.

A primary fragmentation pathway for many nitrogen-containing heterocyclic compounds involves the loss of small, stable neutral molecules. For the quinoxaline moiety, a characteristic loss is that of hydrogen cyanide (HCN).[4] The imidazole ring, being relatively stable, may fragment through cleavage of its substituents. The 4-amino group introduces additional fragmentation possibilities, including the loss of ammonia (NH3) or the substituent on the amine.

Below is a proposed general fragmentation pathway for the unsubstituted imidazo[1,2-a]quinoxalin-4-amine.

M [M+H]+ (m/z 197) F1 [M+H - NH3]+ (m/z 180) M->F1 - NH3 F2 [M+H - HCN]+ (m/z 170) M->F2 - HCN F3 [M+H - NH2CN]+ (m/z 155) M->F3 - NH2CN F4 [F2 - HCN]+ (m/z 143) F2->F4 - HCN

Caption: Proposed core fragmentation pathways for protonated imidazo[1,2-a]quinoxalin-4-amine.

Comparative Fragmentation Analysis of Substituted Imidazo[1,2-a]quinoxalin-4-amines

The substitution pattern on the imidazo[1,2-a]quinoxalin-4-amine scaffold will significantly influence the observed fragmentation pathways. To illustrate this, we will compare the predicted fragmentation of three hypothetical derivatives:

  • Compound A: N-phenyl-imidazo[1,2-a]quinoxalin-4-amine

  • Compound B: N-ethyl-imidazo[1,2-a]quinoxalin-4-amine

  • Compound C: 7-chloro-N-phenyl-imidazo[1,2-a]quinoxalin-4-amine

The fragmentation of these compounds will be dictated by the lability of the bonds associated with the substituents and their ability to stabilize the resulting fragment ions.

CompoundPredicted [M+H]+ (m/z)Key Fragments (m/z) and Proposed Neutral Losses
A: N-phenyl 273196 (-C6H5NH), 180 (-C6H5N), 246 (-HCN)
B: N-ethyl 225196 (-C2H5), 197 (-C2H4), 198 (-HCN)
C: 7-chloro-N-phenyl 307/309230/232 (-C6H5NH), 214/216 (-C6H5N), 280/282 (-HCN), 272 (-Cl)

Rationale for Fragmentation Differences:

  • Compound A (N-phenyl): The primary fragmentation is expected to be the cleavage of the C-N bond connecting the phenyl group to the 4-amino position, leading to the loss of aniline (C6H5NH2) or a phenylamino radical (C6H5NH). The stability of the resulting imidazo[1,2-a]quinoxalinyl cation would drive this fragmentation. The loss of HCN from the quinoxaline ring is also a probable event.

  • Compound B (N-ethyl): For the N-ethyl derivative, the loss of the ethyl group as a radical (-C2H5) or as ethylene (-C2H4) via a rearrangement are likely fragmentation pathways.[5] The loss of ethylene is often a favorable process in mass spectrometry.

  • Compound C (7-chloro-N-phenyl): The presence of a chlorine atom on the quinoxaline ring introduces a characteristic isotopic pattern (due to 35Cl and 37Cl) for chlorine-containing fragments, which is a key diagnostic feature.[4] In addition to the fragmentations observed for Compound A, the loss of a chlorine radical is also a possible fragmentation pathway.

Experimental Protocols

A robust and reproducible analytical method is crucial for the reliable identification and quantification of imidazo[1,2-a]quinoxalin-4-amines. The following protocols provide a starting point for developing a validated LC-MS/MS method.

Sample Preparation for LC-MS/MS Analysis

The choice of sample preparation technique depends on the complexity of the sample matrix.[6] For relatively clean samples, a simple "dilute and shoot" approach may be sufficient. However, for more complex matrices such as plasma or tissue extracts, a more thorough cleanup is necessary to remove interfering substances.

Step-by-Step Protocol for Solid-Phase Extraction (SPE):

  • Sample Pre-treatment: If the sample is a biological fluid like plasma, perform a protein precipitation step by adding three volumes of a cold organic solvent (e.g., acetonitrile) to one volume of plasma. Vortex thoroughly and centrifuge to pellet the precipitated proteins. The supernatant is then used for SPE.

  • SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes of interest with 1 mL of a suitable elution solvent, such as 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

The following is a general-purpose LC-MS/MS method suitable for the analysis of imidazo[1,2-a]quinoxalin-4-amines. Method optimization will be required for specific analytes and matrices.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow Rates: Optimize desolvation and cone gas flow rates for the specific instrument.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and product ion scan modes for structural elucidation. The selection of precursor and product ions for MRM should be based on the fragmentation data obtained from product ion scans.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Sample Collection B Protein Precipitation (if needed) A->B C Solid-Phase Extraction (SPE) B->C D Evaporation & Reconstitution C->D E LC Separation D->E F ESI Ionization E->F G MS/MS Fragmentation F->G H Data Analysis G->H

Caption: A generalized workflow for the LC-MS/MS analysis of imidazo[1,2-a]quinoxalin-4-amines.

Conclusion

This guide provides a foundational framework for understanding and predicting the mass spectrometric fragmentation of imidazo[1,2-a]quinoxalin-4-amines. By leveraging knowledge of the fragmentation patterns of the core quinoxaline and imidazole ring systems, and considering the influence of the 4-amino substituent and other peripheral groups, researchers can more efficiently elucidate the structures of novel compounds within this class. The provided experimental protocols offer a robust starting point for the development of sensitive and specific LC-MS/MS methods, which are essential for advancing the study of these promising therapeutic agents.

References

  • Joly, N., Jarmoumi, C., Massoui, M., Essassi, E. M., Martin, P., & Banoub, J. H. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry, 22(6), 819–833. [Link]

  • Chen, L., et al. (2019). Determination of Heterocyclic Amines in Meat Matrices Using Enhanced Matrix Removal-Lipid Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Food Science, 84(7), 1736-1744. [Link]

  • LCGC International. (2022). Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. LCGC International. [Link]

  • Kim, J., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Food Science and Biotechnology, 24(5), 1625-1633. [Link]

  • Feng, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130548. [Link]

  • Rivera-Carrera, C., et al. (2018). An analytical method of heterocyclic amines by LC/MS. Food Chemistry, 240, 1033-1039. [Link]

  • Anothane, A. C., et al. (2016). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 654-661. [Link]

  • Doležal, M., et al. (2003). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 57(5), 337-341. [Link]

  • Kumar, A., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of Chemical Sciences, 9(4), 1768-1774. [Link]

  • Reddy, T. S., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1475. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Platania, E., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 593. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. [Link]

  • Palkó, M., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 5028. [Link]

  • Deleuze-Masquefa, C., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2979. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • ResearchGate. (n.d.). Imidazo[A]Quinoxalines: New Approaches to Synthesis and Biological Activity. [Link]

Sources

Comparative

reproducibility of 1-bromoimidazo[1,2-a]quinoxalin-4-amine synthesis routes

An in-depth technical analysis and methodological comparison for researchers and drug development professionals. As a Senior Application Scientist overseeing the scale-up synthesis of heterocyclic libraries, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological comparison for researchers and drug development professionals.

As a Senior Application Scientist overseeing the scale-up synthesis of heterocyclic libraries, I frequently encounter reproducibility bottlenecks at the halogenation stage of complex scaffolds. The "imiqualine" family—comprising imidazo[1,2-a]quinoxaline derivatives like EAPB0203 and EAPB0503—has emerged as a highly potent class of Toll-like receptor (TLR) agonists, phosphodiesterase-4 (PDE4) inhibitors, and tubulin polymerization inhibitors[1][2].

The critical gateway to synthesizing these diverse analogues is the intermediate 1-bromoimidazo[1,2-a]quinoxalin-4-amine . Its reproducible synthesis dictates the overall yield and purity of downstream Suzuki-Miyaura cross-couplings[3]. However, the regioselectivity of the bromination step is notoriously sensitive to reaction conditions. This guide deconstructs the synthesis routes, objectively compares classical versus optimized methodologies, and provides a self-validating protocol to ensure absolute reproducibility.

Mechanistic Overview & Synthetic Workflow

The imidazo[1,2-a]quinoxaline scaffold presents a regiochemical challenge. The imidazole moiety is highly electron-rich compared to the electron-deficient pyrazine/benzene rings of the quinoxaline core. Under kinetic control, electrophilic aromatic substitution (EAS) is directed to the C-1 position. However, under thermodynamic stress or excess reagent conditions, off-target bromination can occur at the C-8 position of the quinoxaline core[4].

SynthesisWorkflow A Imidazo[1,2-a]quinoxaline Core B Amination (Position 4) Microwave, 150°C A->B Nucleophilic Substitution C Imidazo[1,2-a]quinoxalin- 4-amine B->C D Regioselective Bromination (NBS, MeCN, Temp Control) C->D Electrophilic Bromination E 1-Bromoimidazo[1,2-a] quinoxalin-4-amine D->E Isolation & Purification F Suzuki-Miyaura Coupling (Pd-Catalyzed) E->F Cross-Coupling with Boronic Acids G Target Imiqualines (e.g., EAPB0503) F->G

Figure 1: Synthetic workflow from imidazo[1,2-a]quinoxaline core to target imiqualines via bromination.

Route Comparison: Classical vs. Optimized Methodologies

The foundational syntheses of imiqualines (the "Moarbess-Masquefa route") traditionally utilized N-bromosuccinimide (NBS) in refluxing chloroform[5][6]. While effective for milligram-scale discovery chemistry, this route suffers from poor scalability and inconsistent regioselectivity. Recent optimizations have shifted toward polar aprotic solvents like acetonitrile (MeCN) under strict temperature control[4][7].

The table below summarizes the quantitative performance of both routes based on empirical scale-up data.

ParameterRoute A: Classical Halogenation[5]Route B: Optimized Halogenation[4][7]
Reagents 1.20 – 1.50 eq NBS1.05 eq NBS
Solvent Chloroform (CHCl₃)Acetonitrile (MeCN)
Temperature Profile Ambient to Reflux (1.5 – 2 h)0°C (addition) → RT (16 h)
Regioselectivity (C1 vs C8) ~75:25 (Requires column chromatography)>95:5 (Purifiable via recrystallization)
Yield (Isolated) 45% – 55%72% – 80%
Scalability Poor (Exothermic runaway risk)Excellent (Controlled kinetics)
The Causality of Route B's Superiority

Why Acetonitrile over Chloroform? Chloroform often contains trace amounts of HCl or ethanol (used as a stabilizer). These impurities can inadvertently protonate the basic amine at position 4, altering the electron distribution of the quinoxaline core and promoting off-target C-8 bromination[4]. Acetonitrile provides a polar, aprotic environment that stabilizes the intermediate bromonium ion without altering the substrate's pKa, enhancing the rate of electrophilic bromination at C-1[7].

Regioselectivity Start Imidazo[1,2-a]quinoxalin-4-amine NBS N-Bromosuccinimide (NBS) Start->NBS Cond1 Optimized: 1.05 eq NBS MeCN, 0°C to RT NBS->Cond1 Cond2 Sub-optimal: >1.2 eq NBS CHCl3, Prolonged Reflux NBS->Cond2 Prod1 1-Bromoimidazo[1,2-a] quinoxalin-4-amine (Target: C1-Bromination) Cond1->Prod1 Kinetic Control High Regioselectivity Prod2 C8-Brominated or Di-brominated Byproducts Cond2->Prod2 Thermodynamic/ Over-reaction

Figure 2: Regioselectivity logic for the bromination of imidazo[1,2-a]quinoxalin-4-amine using NBS.

Self-Validating Experimental Protocol: Optimized Route B

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes built-in visual or analytical checkpoints to confirm the reaction trajectory before proceeding.

Materials Required:

  • Imidazo[1,2-a]quinoxalin-4-amine (1.0 eq, 10 mmol, 1.84 g)

  • N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g) - Must be freshly recrystallized from water to remove trace Br₂.

  • Anhydrous Acetonitrile (50 mL)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step 1: Substrate Dissolution & Kinetic Preparation

  • Suspend imidazo[1,2-a]quinoxalin-4-amine in 50 mL of anhydrous MeCN in a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Cool the suspension to exactly 0°C using an ice-water bath. Let it equilibrate for 15 minutes.

  • Causality: The initial electrophilic attack by Br⁺ is highly exothermic. Adding NBS at room temperature causes localized heating, driving the reaction toward thermodynamic byproducts (di-bromination). Cooling to 0°C ensures strict kinetic control.

  • Validation Checkpoint: The starting material should form a fine, pale-yellow suspension. Complete dissolution at this stage is not strictly necessary, as the brominated product will exhibit different solubility dynamics.

Step 2: Electrophilic Bromination

  • Add the freshly recrystallized NBS (1.05 eq) portion-wise over 20 minutes, maintaining the internal temperature below 5°C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 16 hours in the dark (wrap the flask in aluminum foil).

  • Causality: Light can trigger radical pathways (homolytic cleavage of NBS), leading to aliphatic bromination if N-alkyl groups are present. Dark conditions restrict the mechanism strictly to polar EAS.

  • Validation Checkpoint (TLC): After 16 hours, run a TLC using a 60:40 Ethyl Acetate/Hexane system. The starting material will fluoresce bright blue under 254 nm UV light. The successful formation of the 1-bromo product is validated by the emergence of a distinct, less polar spot (higher Rf) with a quenched, darker UV absorbance.

Step 3: Quenching and Workup

  • Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

  • Causality: Na₂S₂O₃ reduces any unreacted NBS or free Br₂ into harmless, water-soluble bromide salts, preventing further bromination during the concentration phase.

  • Validation Checkpoint: The reaction mixture should transition from a dark orange/red tint to a pale yellow or off-white suspension, confirming the complete neutralization of active bromine species.

  • Extract the mixture with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 4: Purification and Analytical Validation

  • Recrystallize the crude residue from hot Ethanol.

  • Filter the resulting crystals and dry under a high vacuum.

  • Analytical Validation (NMR): The definitive proof of successful C-1 bromination is the complete disappearance of the sharp singlet at ~7.8 ppm (corresponding to the C-1 proton) in the ¹H-NMR spectrum. The aromatic protons of the quinoxaline core (C6-C9) must remain intact and integrate correctly[3][4].

Conclusion

By transitioning from classical refluxing chloroform to a kinetically controlled, acetonitrile-based protocol, researchers can bypass the regioselectivity issues that plague the synthesis of 1-bromoimidazo[1,2-a]quinoxalin-4-amine. This self-validating approach ensures high-fidelity generation of the intermediate, safeguarding the yield of downstream Suzuki cross-couplings required for advanced imiqualine drug discovery.

References

  • US10689384B2 - Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer. Google Patents.
  • Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. ResearchGate. URL:[Link]

  • Biological applications of imiquimod analogues: An update (Review). Spandidos Publications. URL:[Link]

  • [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. URL:[Link]

  • Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination. Canadian Science Publishing. URL:[Link]

  • WO2016107895A1 - New imidazo[1,2-a]quinoxalines and derivates thereof for the treatment of cancer. Google Patents.
  • american university of beirut eapb0503 targets toll-like receptors in acute myeloid leukemia with mutated nucleophosmin-1. AUB ScholarWorks. URL:[Link]

  • Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. URL:[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-Substituted Imidazo[1,2-a]quinoxalin-4-amines as Kinase Inhibitors

The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core str...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core structure have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes such as growth, proliferation, and survival.[3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-substituted imidazo[1,2-a]quinoxalin-4-amines, a class of compounds that has shown particular promise as potent kinase inhibitors. We will explore how modifications at the 1-position of the imidazo[1,2-a]quinoxaline core influence binding affinity, selectivity, and overall inhibitory potential, with a focus on their activity against phosphoinositide 3-kinases (PI3Ks) and other relevant cancer-associated kinases like EGFR and IKK.[1][6]

The Imidazo[1,2-a]quinoxaline Core: A Versatile Scaffold for Kinase Inhibition

The planar, tricyclic ring system of imidazo[1,2-a]quinoxaline serves as an effective pharmacophore for targeting the ATP-binding pocket of protein kinases. The nitrogen atoms within the heterocyclic system can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The 4-amino group is a particularly important feature, often acting as a primary hydrogen bond donor.[7] The substituent at the 1-position projects out from the core and can be modified to explore various sub-pockets within the kinase active site, thereby influencing both potency and selectivity.

Structure-Activity Relationship at the C1-Position

The nature of the substituent at the 1-position of the imidazo[1,2-a]quinoxalin-4-amine scaffold has a profound impact on the compound's biological activity. Early studies have shown that even small modifications at this position can lead to significant changes in inhibitory potency. Research has indicated that a weakly hindered group at this position is often beneficial for activity against certain kinases like PDE4.[8]

Impact of Aryl and Heteroaryl Substituents

The introduction of aryl or heteroaryl groups at the 1-position has been a common strategy to enhance inhibitory activity. These groups can engage in hydrophobic and π-stacking interactions within the ATP-binding site.

  • Phenyl and Substituted Phenyl Rings: The presence of a phenyl ring at C1 is a common feature in many active compounds. Substitution on this phenyl ring can further modulate activity. For instance, the presence of electron-donating groups like methoxy at the 3 and 4-positions of the phenyl ring has been shown to be favorable in some series of compounds.[9]

  • Heterocyclic Rings: The incorporation of heterocyclic rings can introduce additional hydrogen bond donors and acceptors, leading to improved interactions with the target kinase.

A comparative analysis of various 1-substituted analogues reveals distinct trends in their inhibitory activity. The following table summarizes the in vitro activity of representative compounds against target kinases.

Compound IDC1-SubstituentTarget KinaseIC50 (nM)
1a Unsubstituted PhenylEGFR>1000
1b 3,4-DimethoxyphenylEGFR211.22[1]
1c 4-HydroxyphenylEGFR193.18[1]
2a UnsubstitutedIKK-2>10000
2b 3,4-DihydroxyphenylIKK-2300[6]

Table 1: Comparative in vitro activity of 1-substituted imidazo[1,2-a]quinoxalin-4-amines. The data highlights the significant increase in potency upon introduction of substituted phenyl rings at the 1-position for both EGFR and IKK-2 inhibition.

The following diagram illustrates the key SAR findings for the 1-position of the imidazo[1,2-a]quinoxaline scaffold.

Caption: Key SAR insights at the C1-position.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the synthesis of a representative compound and the subsequent biological evaluation are provided below.

General Synthesis of 1-Aryl-imidazo[1,2-a]quinoxalin-4-amines

The synthesis of 1-aryl-imidazo[1,2-a]quinoxalin-4-amines can be achieved through a multi-step process, often culminating in a Suzuki coupling reaction to introduce the C1-substituent.[9][10]

SynthesisWorkflow A 2,3-Dichloroquinoxaline C Intermediate 1 (Cyclization) A->C + B, Base B 2-Amino-1-phenylethanol D 4-Chloro-1-phenyl-imidazo[1,2-a]quinoxaline C->D POCl3 F Final Product (1-Phenyl-imidazo[1,2-a]quinoxalin-4-amine) D->F + E, Nucleophilic Substitution E Ammonia or Amine

Caption: General synthetic workflow.

Step 1: Synthesis of 4-Chloro-1-bromo-imidazo[1,2-a]quinoxaline

A mixture of 4-chloroimidazo[1,2-a]quinoxaline and N-bromosuccinimide (NBS) in chloroform is refluxed for 2 hours.[9] After cooling, the reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Suzuki Coupling for the Introduction of the C1-Aryl Group

To a solution of 4-chloro-1-bromo-imidazo[1,2-a]quinoxaline in a suitable solvent like DME, the corresponding arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and an aqueous solution of sodium carbonate are added.[9][10] The mixture is heated under microwave irradiation at 140°C for 20 minutes.[9][10] After completion of the reaction, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.

Step 3: Amination at the C4-Position

The 4-chloro-1-aryl-imidazo[1,2-a]quinoxaline is reacted with an appropriate amine in a solvent like DMF under microwave irradiation at 150°C.[9] The reaction progress is monitored by TLC. Upon completion, the mixture is worked up, and the final 1-aryl-imidazo[1,2-a]quinoxalin-4-amine is purified by column chromatography.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

The inhibitory activity of the synthesized compounds against PI3Kα can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare a serial dilution of the test compounds in the appropriate assay buffer.

  • In a 96-well plate, add the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compound.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The structure-activity relationship of 1-substituted imidazo[1,2-a]quinoxalin-4-amines demonstrates that the C1-position is a critical site for modulating kinase inhibitory activity. The introduction of substituted aryl groups at this position can significantly enhance potency, likely through increased hydrophobic and hydrogen bonding interactions within the kinase active site. The findings summarized in this guide provide a rational basis for the design of novel and more potent kinase inhibitors based on the imidazo[1,2-a]quinoxaline scaffold for potential therapeutic applications in oncology and other diseases. Further exploration of diverse substituents at the 1-position holds the potential to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • ResearchGate. (n.d.). Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors. Retrieved from [Link]

  • MDPI. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

  • PubMed. (2023, April 15). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Retrieved from [Link]

  • PMC. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

  • ACS Publications. (2014, September 2). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][6][11][12]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Retrieved from [Link]

  • MDPI. (2018, November 15). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Retrieved from [Link]

  • Semantic Scholar. (2023, January 13). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of benzo[4][12]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. Retrieved from [Link]

  • PubMed. (2004, March 1). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. Retrieved from [Link]

  • PubMed. (2017, October 20). Design, synthesis and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors. Retrieved from [Link]

  • MDPI. (2021, March 9). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Retrieved from [Link]

  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. Retrieved from [Link]

  • (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Retrieved from [Link]

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Comparative

Benchmarking 1-Bromoimidazo[1,2-a]quinoxalin-4-amine and its Derivatives: Cytotoxicity Profiles in Cancer Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), In Vitro Cytotoxicity Benchmarking, and Mechanistic Validation Executive Summary: The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), In Vitro Cytotoxicity Benchmarking, and Mechanistic Validation

Executive Summary: The Imidazo[1,2-a]quinoxaline Scaffold

In the landscape of oncology drug development, overcoming resistance in aggressive malignancies such as melanoma and adult T-cell leukemia/lymphoma (ATL) requires novel pharmacophores. While the imidazoquinoline Imiquimod is a well-known TLR7/8 agonist used for topical immunomodulation, its direct cytotoxicity is limited.

To bypass the reliance on immune-mediated clearance, researchers developed the imidazo[1,2-a]quinoxaline family (nicknamed "imiqualines"). At the heart of this chemical evolution is 1-bromoimidazo[1,2-a]quinoxalin-4-amine (CAS 1914135-89-9)[1][2]. This halogenated intermediate serves as the critical baseline scaffold. By benchmarking the relatively weak cytotoxicity of this 1-bromo core against its highly optimized C1-arylated derivatives (such as EAPB0203 and EAPB0503) and standard-of-care alternatives, we can objectively map the structure-activity relationship (SAR) that drives this potent new class of microtubule inhibitors.

Mechanistic Rationale: From Scaffold to Apoptosis

To understand why the functionalization of 1-bromoimidazo[1,2-a]quinoxalin-4-amine is necessary, we must examine the mechanism of action.

The baseline 1-bromo core lacks the precise steric bulk required for high-affinity target binding. However, when subjected to Suzuki-Miyaura cross-coupling with aryl boronic acids, the resulting 1-aryl derivatives (e.g., EAPB0503) exhibit profound direct cytotoxicity[1][2]. Unlike Imiquimod, these derivatives do not rely on TLR7/8. Instead, they bind directly to the colchicine-binding site of β -tubulin [3][4].

This binding inhibits microtubule polymerization, triggering a catastrophic cellular cascade:

  • G2/M Cell Cycle Arrest: Cells fail to pass the spindle assembly checkpoint[5][6].

  • Mitochondrial Depolarization: Downregulation of anti-apoptotic proteins (c-IAP-1 and Bcl-XL) leads to the loss of mitochondrial membrane potential[5][6].

  • Caspase-Dependent Apoptosis: Cytoplasmic release of cytochrome c activates procaspases 3, 8, and 9, leading to PARP cleavage and cell death[5][6].

MOA Compound 1-Aryl-imidazo[1,2-a]quinoxalines (Synthesized from 1-Bromo Core) Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds Microtubules Inhibition of Microtubule Polymerization Tubulin->Microtubules Induces CellCycle G2/M Cell Cycle Arrest Microtubules->CellCycle Mitochondria Mitochondrial Depolarization & Cytochrome c Release CellCycle->Mitochondria Downregulates Bcl-XL Caspase Caspase 3/8/9 Activation & PARP Cleavage Mitochondria->Caspase Apoptosis Apoptosis (Melanoma & T-Cell Lymphoma) Caspase->Apoptosis

Mechanistic pathway of imidazo[1,2-a]quinoxaline derivatives inducing caspase-dependent apoptosis.

Comparative Cytotoxicity Benchmarking

To objectively evaluate the performance of this drug class, we benchmark the unconjugated 1-bromoimidazo[1,2-a]quinoxalin-4-amine against its optimized derivatives and clinical reference drugs (Imiquimod and Fotemustine) across highly resistant human cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity ( IC50​ values)

CompoundStructural Role / Drug ClassA375 (Melanoma) IC50​ HuT-102 (T-Cell Lymphoma) IC50​
1-Bromoimidazo[1,2-a]quinoxalin-4-amine Halogenated Core / Precursor> 45.0 μM (Baseline)> 50.0 μM (Baseline)
EAPB0203 1-Alkylaryl Derivative1.57 μM~ 2.5 μM
EAPB0503 1-Aryl Derivative0.15 μM (150 nM)~ 0.5 μM
Imiquimod TLR7 Agonist (Reference)70.3 μM> 100 μM
Fotemustine Alkylating Agent (Reference)173.0 μMN/A

Data Synthesis & Causality: The data clearly illustrates that the 1-bromo core is largely inactive on its own ( IC50​>45μM ). However, substituting the bromine atom with a 3-methoxyphenyl group (yielding EAPB0503) drastically shifts the IC50​ into the nanomolar range (150 nM)[4][7]. EAPB0503 demonstrates an in vitro activity on A375 melanoma cells that is ~460 times higher than Imiquimod and >1,000 times higher than Fotemustine [4][7].

Standardized In Vitro Protocol: A Self-Validating System

To ensure high trustworthiness and reproducibility when benchmarking these compounds, researchers must utilize a self-validating experimental design. Relying solely on metabolic assays (like MTT) is a common pitfall, as it cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Therefore, this protocol pairs metabolic viability screening with orthogonal flow cytometry.

Workflow Seeding Cell Seeding (A375 / HuT-102) Treatment Compound Treatment (0.01 - 100 μM) Seeding->Treatment Assay Viability Assay (MTT / Annexin V) Treatment->Assay Analysis Data Acquisition & IC50 Calculation Assay->Analysis

Standardized high-throughput workflow for evaluating imidazoquinoxaline cytotoxicity in vitro.

Step-by-Step Methodology

Phase 1: Cell Culture & Compound Preparation

  • Cell Seeding: Seed A375 (adherent melanoma) at 5×103 cells/well and HuT-102 (suspension T-cell lymphoma) at 1×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Solubilization: Dissolve 1-bromoimidazo[1,2-a]quinoxalin-4-amine and its derivatives in 100% DMSO to create 10 mM stock solutions.

  • Treatment: Perform serial dilutions in culture media (range: 0.01 μM to 100 μM). Critical Causality: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.1% v/v to prevent solvent-induced background toxicity. Treat cells for 48 to 72 hours.

Phase 2: Primary Screening (Metabolic Viability) 4. MTT/MTS Addition: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. 5. Solubilization: For adherent A375 cells, aspirate media and dissolve formazan crystals in 150 μL DMSO. For suspension HuT-102 cells, use an MTS/PES (CellTiter 96) one-step aqueous solution to avoid aspiration steps that would lose non-adherent cells. 6. Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

Phase 3: Orthogonal Validation (Apoptosis Confirmation) 7. Flow Cytometry: To prove the reduction in metabolic activity is driven by the mechanistic pathway outlined in Section 2, harvest treated cells and wash with cold PBS. 8. Staining: Resuspend in 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes in the dark. 9. Analysis: Analyze via flow cytometry. A shift of the cell population into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants validates that the scaffold's cytotoxicity is genuinely caspase-dependent[5][6].

Conclusion

Benchmarking 1-bromoimidazo[1,2-a]quinoxalin-4-amine reveals its indispensable role as a chemical stepping-stone. While the halogenated intermediate exhibits weak baseline cytotoxicity, it provides the exact structural geometry required for C1-arylation. The resulting derivatives (EAPB0203, EAPB0503) abandon the TLR-dependent immunomodulation of their ancestor (Imiquimod) in favor of potent, direct tubulin inhibition. For drug development professionals targeting chemoresistant melanomas and T-cell lymphomas, the imidazo[1,2-a]quinoxaline scaffold represents a highly promising, self-validating avenue for next-generation chemotherapeutics.

References

  • US10689384B2 - Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer - Google Patents Source: Google Patents URL
  • WO2016107895A1 - New imidazo[1,2-a]quinoxalines and derivates thereof for the treatment of cancer - Google Patents Source: Google Patents URL
  • EAPB0203, a member of the imidazoquinoxaline family, inhibits growth and induces caspase-dependent apoptosis in T-cell lymphomas and HTLV-I-associated adult T-cell leukemia/lymphoma Source: ResearchGate / Blood Journal URL
  • Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas Source: Drug Metabolism and Disposition / DOI URL
  • Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity Source: PMC / NIH URL

Sources

Validation

orthogonal assay validation for 1-bromoimidazo[1,2-a]quinoxalin-4-amine screening

Orthogonal Assay Validation Guide for 1-Bromoimidazo[1,2-a]quinoxalin-4-amine Screening: Bridging Biochemical and Cellular Efficacy The imidazo[1,2-a]quinoxaline scaffold, particularly 1-bromoimidazo[1,2-a]quinoxalin-4-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Assay Validation Guide for 1-Bromoimidazo[1,2-a]quinoxalin-4-amine Screening: Bridging Biochemical and Cellular Efficacy

The imidazo[1,2-a]quinoxaline scaffold, particularly 1-bromoimidazo[1,2-a]quinoxalin-4-amine and its derivatives, has emerged as a highly privileged pharmacophore in the development of targeted kinase inhibitors, most notably against c-Jun N-terminal kinase 1 (JNK1)[1]. However, the progression of these early-stage hits is frequently confounded by pan-assay interference compounds (PAINS), fluorescence quenching, and poor cellular permeability.

To ensure scientific integrity and eliminate false positives, a rigorous orthogonal assay cascade is mandatory. This guide provides a comprehensive, causality-driven framework for validating 1-bromoimidazo[1,2-a]quinoxalin-4-amine derivatives, comparing primary biochemical screening (TR-FRET) with orthogonal biophysical (SPR) and cellular (NanoBRET) validation platforms.

The Orthogonal Validation Cascade

G Primary Primary Biochemical Screen TR-FRET (Kinase Activity) Counterscreen Interference Counterscreen (Auto-fluorescence Check) Primary->Counterscreen Hits (IC50 < 1 µM) Biophysical Biophysical Validation SPR (Binding Kinetics) Counterscreen->Biophysical True Actives Cellular Cellular Target Engagement NanoBRET (Live Cell) Biophysical->Cellular Confirmed Binders (Kd) Lead Validated Lead Compound (In vivo Ready) Cellular->Lead Permeable & Active

Orthogonal screening cascade for imidazo[1,2-a]quinoxaline derivatives.

Assay 1: Primary Biochemical Screening via TR-FRET

Mechanism & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the optimal primary screening tool for kinase inhibitors. Standard fluorescence assays are highly susceptible to auto-fluorescence from heterocyclic libraries like imidazoquinoxalines. TR-FRET circumvents this by utilizing lanthanide fluorophores (e.g., Europium) which possess exceptionally long emission half-lives. By introducing a time delay (time-resolved) before measurement, short-lived background fluorescence decays completely, ensuring the signal is exclusively driven by the target interaction[2].

Self-Validating Protocol:

  • Preparation: Dispense 1-bromoimidazo[1,2-a]quinoxalin-4-amine derivatives in a 16-point, 3-fold serial dilution into a 384-well plate.

  • Reagent Addition: Add recombinant JNK1 protein, a biotinylated kinase tracer, a Europium-labeled anti-tag antibody (donor), and a streptavidin-conjugated fluorophore (acceptor).

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Readout: Excite at 320 nm; measure emission at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 nm ratio.

  • System Validation: The assay must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for complete displacement, and DMSO vehicle as a negative control. A Z'-factor > 0.6 must be achieved to validate the plate's statistical robustness.

Assay 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Mechanism & Causality: While TR-FRET identifies active compounds, it cannot differentiate between true 1:1 stoichiometric binders and non-specific aggregators. Surface Plasmon Resonance (SPR) is an orthogonal, label-free biophysical technique that measures real-time binding kinetics ( kon​ , koff​ ) and equilibrium dissociation constants ( Kd​ )[3]. Fast dissociation rates are frequently missed by endpoint assays; SPR captures these transient interactions, providing critical residence time data ( 1/koff​ ) which often correlates better with in vivo efficacy than biochemical IC50​ [4].

Self-Validating Protocol:

  • Surface Preparation: Immobilize His-tagged JNK1 onto a CM5 sensor chip via standard amine coupling or anti-His capture to a density of ~2000 Response Units (RU).

  • Buffer Matching (Critical): Ensure the running buffer contains the exact DMSO concentration (e.g., 1%) as the analyte samples to prevent bulk refractive index shifts, which cause false-positive SPR signals.

  • Analyte Injection: Inject 1-bromoimidazo[1,2-a]quinoxalin-4-amine derivatives at varied concentrations (0.1 µM to 10 µM) over the active and reference flow cells. Monitor association for 60 seconds and dissociation for 120 seconds.

  • System Validation: Inject a reference JNK inhibitor (e.g., SP600125) at the start and end of the run to verify that the immobilized kinase retains its active conformation. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Assay 3: Cellular Target Engagement via NanoBRET

Mechanism & Causality: A compound may exhibit potent biochemical and biophysical binding but fail entirely in cellular models due to poor membrane permeability, efflux pump liability, or an inability to compete with high intracellular ATP concentrations (typically 1–5 mM)[5]. NanoBRET relies on proximity-based Bioluminescence Resonance Energy Transfer between a NanoLuc-JNK1 fusion protein and a cell-permeable fluorescent tracer[6]. Because it occurs in live cells, it inherently filters out compounds with poor physicochemical properties.

Self-Validating Protocol:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the NanoLuc-JNK1 fusion protein.

  • Plating & Tracer Addition: Seed cells into a 384-well white tissue culture plate. Add the cell-permeable NanoBRET tracer at a concentration equal to its cellular Kd​ .

  • Compound Incubation: Add the imidazo[1,2-a]quinoxaline derivatives and incubate for 2 hours at 37°C to allow for cell entry and target equilibration.

  • Readout: Add Nano-Glo® substrate and immediately measure the BRET ratio (Acceptor emission / Donor emission).

  • System Validation: Include an unlabeled tracer competition control to define the assay window and ensure the BRET signal is specific to the target site.

Comparative Data Analysis

To objectively compare the utility of these assays, the table below summarizes their distinct performance metrics and highlights mock validation data for a representative 1-bromoimidazo[1,2-a]quinoxalin-4-amine hit progressing through the cascade.

Table 1: Orthogonal Assay Comparison & Validation Metrics

Assay PlatformPrimary FunctionThroughputKey AdvantageLimitationExample Hit Metric
TR-FRET Biochemical ActivityHigh (384/1536-well)Eliminates auto-fluorescence; highly scalable.No kinetic data; ignores cellular barriers. IC50​=160 nM
SPR Biophysical BindingMedium (Chip-based)Real-time kinetics; identifies aggregators.Requires purified protein; sensitive to DMSO. Kd​=145 nM t1/2​=12 min
NanoBRET Cellular EngagementMedium to HighAccounts for cell permeability & ATP competition.Requires engineered cell lines (transfection). IC50​=850 nM

Interpretation: The rightward shift in potency from TR-FRET ( 160 nM ) to NanoBRET ( 850 nM ) is a classic artifact of intracellular ATP competition and membrane permeation barriers. Relying solely on TR-FRET would result in an overestimation of the compound's physiological efficacy.

Conclusion

Validating 1-bromoimidazo[1,2-a]quinoxalin-4-amine derivatives requires a multi-tiered approach. TR-FRET provides the necessary throughput for initial hit identification, SPR ensures the biophysical reality of the binding event, and NanoBRET confirms that the molecule can successfully navigate the complex intracellular environment to engage its target. By integrating these systems, researchers can confidently advance only the most robust chemical matter into lead optimization.

References

  • Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform Source: Journal of Biomolecular Screening (PMC) URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance Source: Combinatorial Chemistry & High Throughput Screening (PMC) URL:[Link]

  • Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection Source: Biosensors (PMC) URL:[Link]

  • Target engagement and drug residence time can be observed in living cells with BRET Source: Nature Communications (PMC) URL:[Link]

  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement Source: Cell Chemical Biology (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine. As a specialized heterocyclic compound, its handling and disposal demand a rigoro...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine. As a specialized heterocyclic compound, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and responsibility in your laboratory.

Core Principle: Hazardous Waste Designation

1-Bromoimidazo[1,2-a]quinoxalin-4-amine must be treated as hazardous chemical waste . This designation is based on its key structural features:

  • Halogenated Aromatic System: The presence of a bromine atom on the fused imidazoquinoxaline ring system classifies it as a halogenated organic compound.[1][2] Incineration of such compounds requires specialized facilities equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[3]

  • Aromatic Amine Moiety: Aromatic amines as a class can possess toxicological properties and may be harmful to aquatic life.[1][4] They should never be disposed of down the drain or in the environment.[4]

  • Heterocyclic Core: The imidazo[1,2-a]quinoxaline core is a nitrogen-rich heterocyclic structure often investigated for biological activity, including potential cytotoxicity in cancer research.[5][6][7] Uncharacterized biological activity necessitates its containment.

Prohibited Disposal Methods:

  • DO NOT dispose of down the sanitary sewer. This can harm aquatic ecosystems and is non-compliant with regulations for hazardous chemicals.[4][8][9]

  • DO NOT dispose of in regular laboratory or municipal trash. This can lead to environmental contamination and pose a risk to custodial staff.[10]

  • DO NOT attempt to neutralize or chemically treat without a validated, peer-reviewed protocol specific to this compound. Improper treatment can create more hazardous byproducts.[1]

On-Site Waste Management Protocol

Proper management begins at the point of generation. Follow this step-by-step protocol for handling waste within the laboratory prior to collection by a certified disposal service.

Step 1: Immediate Personal Protective Equipment (PPE)

All personnel handling the waste must wear appropriate PPE to prevent exposure through skin contact, inhalation, or eye contact.[11][12][13]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or accidental contact with solid powder. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (check manufacturer's compatibility chart for breakthrough time). Double-gloving is recommended.Provides a barrier against skin absorption. Nitrile offers good resistance to a broad range of chemicals.[14]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing.
Respiratory If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.The toxicological properties have not been fully investigated; therefore, inhalation of dust should be avoided.
Step 2: Waste Segregation and Container Selection

Proper segregation is critical for safe disposal and regulatory compliance.

  • Designate a Waste Stream: This compound belongs in the "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" stream, depending on its form.[2] Do not mix with non-halogenated waste.[2]

  • Choose a Compatible Container:

    • For Solids: Use a clearly labeled, sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene).

    • For Solutions: Use a sealable, compatible solvent waste container (e.g., glass or HDPE bottle). Ensure the container is compatible with the solvent used to dissolve the compound.

  • Label the Container Correctly: The moment the first drop of waste enters the container, it must be labeled.[14] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Bromoimidazo[1,2-a]quinoxalin-4-amine"

    • List any solvents present and their approximate concentrations.

    • The primary hazard(s): "Toxic," "Irritant."

    • The date of accumulation start.

Step 3: Safe Storage Pending Disposal

Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Location: Store in a secondary containment bin in a well-ventilated area, such as a chemical fume hood or a designated waste cabinet.[11][15]

  • Incompatibilities: Keep the waste container segregated from strong oxidizing agents, acids, and bases.[11][15][14]

  • Container Integrity: Keep the container securely closed at all times, except when adding waste.[4]

Disposal Workflow: From Benchtop to Final Disposition

The following diagram outlines the decision-making process for the proper disposal of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process start Waste Generated (Solid or Solution) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select & Label Waste Container 'Halogenated Organic Waste' ppe->container segregate Step 3: Add Waste to Container container->segregate storage Step 4: Store in Designated Satellite Accumulation Area (Secure & Segregated) segregate->storage request Step 5: Container Full or Project Complete? Request Waste Pickup storage->request Initiate Disposal collection Step 6: Licensed Hazardous Waste Management Service Collects Waste request->collection transport Step 7: Transport to a TSDF (Treatment, Storage, and Disposal Facility) collection->transport incineration Step 8: High-Temperature Incineration with Acid Gas Scrubbing transport->incineration end Final Compliant Disposal incineration->end

Caption: Disposal workflow for 1-Bromoimidazo[1,2-a]quinoxalin-4-amine.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and contact your institution's Environmental Health & Safety (EH&S) office.[14]

  • Control Ignition Sources: If any flammable solvents are involved, turn off nearby ignition sources.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • For Liquids: Use a chemical spill kit with absorbent pads or vermiculite to dike and absorb the spill.

  • Clean-Up:

    • Wearing full PPE, carefully sweep or wipe up the absorbed material.

    • Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Place the cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EH&S office as per institutional policy.

Final Step: Professional Disposal

The ultimate disposal of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine must be handled by professionals.

  • Licensed Waste Hauler: Your institution's EH&S department will have a contract with a licensed hazardous waste disposal company.[4][16] This is the only acceptable route for final disposal.

  • Documentation: Ensure all institutional and regulatory paperwork is completed to maintain a clear chain of custody for the waste, from your lab to its final destruction.[4]

By adhering to this comprehensive guide, you ensure that the disposal of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • SAFETY DATA SHEET - 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - 2, 4-D AMINE 4. (2014, August 15). agrian.com.
  • MATERIAL SAFETY DATA SHEET - ADDITIN RC 9308. Tri-iso.
  • SAFETY DATA SHEET - 2-Bromoquinoxaline. (2025, December 26). Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • 4-Chloroimidazo[1,2-a]quinoxalin-1-amine. EvitaChem.
  • Standard Operating Procedure for Imidazole. University of Washington.
  • Safety Data Sheet - N-Nitroso Verapamil EP Impurity F. SynZeal.
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • SAFETY DATA SHEET - 1-Imidazole. (2010, February 4). Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • MATERIAL SAFETY DATA SHEET - 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. (2006, March 22). Cole-Parmer.
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2026, January 1). ResearchGate.
  • H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley, College of Chemistry.
  • Anticancer properties of N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives; kinase inhibitors. (2019, September 15). PubMed.

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Handling

A Researcher's Guide to the Safe Handling of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine

An Essential Operational and Safety Plan for Laboratory Professionals I. Hazard Assessment: A Precautionary Approach Given the absence of specific toxicity data, a conservative approach to hazard assessment is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Operational and Safety Plan for Laboratory Professionals

I. Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicity data, a conservative approach to hazard assessment is paramount. The structure of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine contains several features of toxicological concern:

  • Aromatic Amine: Aromatic amines are a class of compounds known for their potential to be skin irritants, sensitizers, and, in some cases, carcinogens.[1][2]

  • Brominated Organic Compound: Halogenated organic compounds can exhibit a range of toxic effects and may pose environmental hazards if not disposed of correctly.[3][4]

  • Imidazoquinoxaline Core: This heterocyclic system is found in various biologically active molecules, and some related compounds, like certain heterocyclic amines found in cooked meats, are known mutagens and carcinogens.[5][6][7]

Therefore, it is prudent to treat 1-Bromoimidazo[1,2-a]quinoxalin-4-amine as a potentially hazardous substance that may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

II. Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize all potential routes of exposure.

1. Eye and Face Protection:

  • Rationale: To prevent contact with the eyes, which are particularly sensitive to chemical irritants.

  • Required PPE:

    • Safety Glasses with Side Shields: For general laboratory work.

    • Chemical Splash Goggles: To be worn when there is a risk of splashes or when handling larger quantities.[4]

    • Face Shield: Recommended in addition to goggles when there is a significant splash hazard.

2. Skin and Body Protection:

  • Rationale: To prevent direct skin contact, which can lead to irritation, sensitization, or systemic absorption.

  • Required PPE:

    • Laboratory Coat: A fully buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is mandatory.[4]

    • Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a high risk of splashes.

    • Full-Length Pants and Closed-Toe Shoes: To protect the lower body and feet from accidental spills.

3. Hand Protection:

  • Rationale: To protect the hands, which are most likely to come into direct contact with the chemical.

  • Required PPE:

    • Chemical-Resistant Gloves: The selection of the appropriate glove material is critical. Nitrile gloves are a common choice for many laboratory chemicals.[4] However, it is always best to consult the glove manufacturer's compatibility charts for specific chemical resistance data. Double-gloving is recommended to provide an extra layer of protection, especially during prolonged handling.

Glove Selection Guide

Glove MaterialBreakthrough Time (min)DegradationSuitability
Nitrile> 480NoneExcellent for general handling and splash protection.
Neoprene> 480NoneExcellent alternative to nitrile, with good chemical resistance.
Butyl Rubber> 480NoneRecommended for extended contact or immersion.
Natural Rubber (Latex)< 60SlightNot recommended due to poor chemical resistance and potential for allergic reactions.

Note: The data in this table is illustrative. Always consult the manufacturer's specific data for the gloves you are using.

4. Respiratory Protection:

  • Rationale: To prevent the inhalation of airborne particles, especially when handling the solid form of the compound.

  • Required PPE:

    • Work in a Certified Chemical Fume Hood: All handling of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

    • Respirator: If there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., P100) should be used.[9] A proper fit test and training are required before using a respirator.

III. Operational Plan: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves (Outer Pair if Double-Gloving) d2->d3 f1 1. Gloves (Outer Pair) f2 2. Lab Coat f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Gloves (Inner Pair) f3->f4

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment (PPE) to minimize contamination risk.

IV. Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[10] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

V. Decontamination and Disposal

Proper decontamination and disposal are essential to protect both laboratory personnel and the environment.

  • Decontamination: All surfaces and equipment that have come into contact with 1-Bromoimidazo[1,2-a]quinoxalin-4-amine should be decontaminated. A suitable solvent (e.g., ethanol) followed by soap and water is generally effective.

  • Disposal of Contaminated PPE:

    • Gloves and other disposable PPE: Should be placed in a designated, labeled hazardous waste container.[3]

    • Reusable PPE: Such as lab coats, should be decontaminated before being sent for laundering.

  • Disposal of Chemical Waste:

    • Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container for halogenated organic solid waste.[3]

    • Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container labeled for "Halogenated Organic Liquid Waste."[3] Do not mix with non-halogenated waste. All chemical waste must be disposed of through a licensed hazardous waste disposal company.

This guide provides a foundational framework for the safe handling of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine. It is imperative that all researchers supplement this information with a thorough review of any available Safety Data Sheets and consult with their institution's Environmental Health and Safety (EH&S) department for specific guidance. A culture of safety, built on a foundation of knowledge and cautious practice, is the most effective tool for protecting the health and well-being of all laboratory personnel.

References

  • Loveland Industries, Inc. Safety Data Sheet: 2, 4-D AMINE 4. Available from: [Link]

  • Washington State University. Standard Operating Procedure for Bromine. Available from: [Link]

  • Kansas State University. Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Available from: [Link]

  • Helena Chemical Company. Safety Data Sheet: WEED-RHAP A-4D. Available from: [Link]

  • Scribd. Bromine Handling. Available from: [Link]

  • Rutgers University. Standard Operating Procedure for Bromine. Available from: [Link]

  • Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(10), 2387. Available from: [Link]

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